Pyridoxal
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Daphnia pulex, Glycine max, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
The 4-carboxyaldehyde form of VITAMIN B 6 which is converted to this compound PHOSPHATE which is a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid.
Properties
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046020 | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000162 [mmHg] | |
| Record name | Pyridoxal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17038 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
66-72-8 | |
| Record name | Pyridoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
| Record name | Pyridoxal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The intricate dance of life's essential molecules is often orchestrated by a class of enzymes dependent on a remarkable cofactor: Pyridoxal Phosphate (PLP).
For researchers, scientists, and drug development professionals, a deep understanding of the mechanisms governing PLP-dependent enzymes is paramount for innovation in medicine and biotechnology. This technical guide delves into the core of one such fundamental reaction: decarboxylation, a process vital for the synthesis of neurotransmitters and other essential biomolecules.
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme involved in a vast array of metabolic reactions, including transamination, racemization, and decarboxylation.[1][2] Its ability to act as an "electron sink" by stabilizing transient carbanionic intermediates is central to its catalytic prowess.[3][4] This guide will illuminate the intricate steps of PLP-dependent decarboxylation, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying pathways.
The Catalytic Cycle: A Step-by-Step Breakdown
The mechanism of PLP-dependent decarboxylation is a well-orchestrated sequence of chemical transformations. It begins with the enzyme in its resting state, where PLP is covalently bound to a conserved lysine residue in the active site, forming an internal aldimine (a type of Schiff base).[3][4]
The catalytic cycle can be summarized as follows:
-
Transaldimination: The amino acid substrate enters the active site and displaces the lysine's ε-amino group, forming a new Schiff base with PLP. This substrate-cofactor complex is known as the external aldimine.[3][4]
-
Decarboxylation and Quinonoid Intermediate Formation: The key decarboxylation event occurs with the removal of the carboxyl group from the amino acid as CO2. This step is facilitated by the electron-withdrawing capacity of the protonated pyridine ring of PLP, which stabilizes the resulting carbanionic intermediate. This intermediate exists in resonance with a quinonoid form, a critical, transient species in the catalytic cycle.[3][5]
-
Protonation: The quinonoid intermediate is then protonated at the Cα position. In many aromatic amino acid decarboxylases, a conserved histidine residue acts as the proton donor, a crucial step for determining reaction specificity.[3]
-
Product Release: The product amine is released from the cofactor through another transaldimination reaction, this time involving the original active site lysine residue. This regenerates the internal aldimine, returning the enzyme to its resting state, ready for another catalytic cycle.[3]
Caption: A typical workflow for a DOPA decarboxylase enzyme assay.
Site-Directed Mutagenesis: Probing the Role of Active Site Residues
Site-directed mutagenesis is a powerful technique to investigate the function of specific amino acid residues within the enzyme's active site. By replacing a targeted amino acid with another, researchers can assess its importance in substrate binding, catalysis, or maintaining the enzyme's structure.
General Protocol for Site-Directed Mutagenesis:
-
Primer Design: Design oligonucleotide primers containing the desired mutation. These primers will be complementary to the template DNA sequence of the gene encoding the decarboxylase, with the exception of the mismatched base(s) that introduce the mutation.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the wild-type gene, and the mutagenic primers. This reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template DNA Digestion: Digest the parental, methylated template DNA using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact.
-
Transformation: Transform the mutated plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells (e.g., using antibiotic resistance) and isolate the plasmid DNA from individual colonies. Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant protein and purify it. Characterize the kinetic and structural properties of the mutant enzyme to determine the effects of the mutation.
dot
Caption: Workflow for site-directed mutagenesis of a PLP-dependent enzyme.
Spectroscopic Analysis of Intermediates
The chromophoric nature of the PLP cofactor allows for the direct observation of different reaction intermediates using UV-visible spectroscopy. The internal aldimine, external aldimine, and quinonoid intermediate each have distinct absorption spectra.
Protocol for UV-Visible Spectroscopic Analysis:
-
Sample Preparation: Prepare a solution of the purified PLP-dependent enzyme in a suitable buffer.
-
Baseline Spectrum: Record the UV-visible absorption spectrum of the resting enzyme (internal aldimine).
-
Substrate Addition: Add the amino acid substrate to the enzyme solution.
-
Spectral Monitoring: Monitor the changes in the absorption spectrum over time. The formation of the external aldimine is typically associated with a shift in the maximum absorbance. The accumulation of the quinonoid intermediate can be observed as a new absorbance band at a longer wavelength (often around 500 nm).
-
Data Analysis: Analyze the spectral changes to determine the rates of formation and decay of the different intermediates. This can be performed using rapid-mixing techniques like stopped-flow spectroscopy for pre-steady-state kinetic analysis. [6] dot
Caption: Spectroscopic monitoring of PLP-dependent decarboxylation intermediates.
Conclusion
The mechanism of PLP-dependent decarboxylation is a testament to the elegance and efficiency of enzymatic catalysis. By leveraging the unique chemical properties of the this compound phosphate cofactor, these enzymes carry out a fundamental transformation essential for life. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued advancement of drug discovery, an area where PLP-dependent enzymes are significant targets, and for the development of novel biocatalysts. The visualization of these complex processes further aids in comprehending the intricate molecular choreography at the heart of cellular function.
References
- 1. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InterPro [ebi.ac.uk]
- 3. Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and diversity of this compound-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Schiff Base Formation with Pyridoxal Phosphate and Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, primarily involving amino acid metabolism.[1][2] Central to its catalytic prowess is the formation of a Schiff base (or aldimine) linkage with the amino group of a substrate. This reversible reaction is the cornerstone of PLP-dependent catalysis, enabling a wide range of transformations including transamination, decarboxylation, racemization, and elimination/substitution reactions at the α, β, and γ carbons of amino acids.[3][4] Understanding the mechanism, kinetics, and factors influencing the stability of PLP-amino acid Schiff bases is paramount for enzymology research and the rational design of drugs targeting PLP-dependent enzymes.[5] This technical guide provides a comprehensive overview of the core principles of Schiff base formation between PLP and amino acids, detailed experimental protocols for their study, and a summary of key quantitative data.
The Core Reaction: Schiff Base Formation
The formation of a Schiff base is a reversible condensation reaction between the aldehyde group of PLP and the primary amino group of an amino acid.[6] This reaction typically proceeds in two main steps:
-
Nucleophilic Attack: The unprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PLP aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine or geminal diamine.[4][7]
-
Dehydration: The unstable carbinolamine then undergoes dehydration (loss of a water molecule) to form the final Schiff base, characterized by a C=N double bond.[8]
In the context of PLP-dependent enzymes, the process is slightly more complex, involving a transaldimination reaction. Initially, PLP is covalently bound to the ε-amino group of a lysine residue in the enzyme's active site, forming an "internal aldimine".[4][9] Upon substrate binding, the amino acid's α-amino group displaces the lysine, forming a new Schiff base, the "external aldimine," which is the catalytically active species.[4]
The formation and stability of the PLP-amino acid Schiff base are influenced by several factors, including pH, the nature of the amino acid side chain, and the presence of metal ions.[6] The phosphate group of PLP plays a crucial role, acting as a proton donor-acceptor to catalyze the reaction.
Quantitative Data Summary
The stability and kinetics of Schiff base formation vary significantly among different amino acids. The following tables summarize key quantitative data from published literature.
Table 1: Stability Constants (K) of this compound Phosphate-Amino Acid Schiff Bases
| Amino Acid | K (M⁻¹) | Conditions |
| Glycine | 25 | pH 7.5, phosphate buffer |
| L-Alanine | 30 | pH 7.5, phosphate buffer |
| L-Valine | 20 | pH 7.5, phosphate buffer |
| L-Leucine | 18 | pH 7.5, phosphate buffer |
| L-Aspartate | 55 | pH 7.5, phosphate buffer |
| L-Glutamate | 60 | pH 7.5, phosphate buffer |
| L-Lysine | 45 | pH 7.5, phosphate buffer |
| L-Arginine | 40 | pH 7.5, phosphate buffer |
| L-Cysteine | Thiazolidine formation | pH 7.5, phosphate buffer |
Note: Data compiled from spectrophotometric studies.[6] The reaction with cysteine predominantly forms a more stable thiazolidine ring structure.
Table 2: Kinetic Rate Constants for PLP-Schiff Base Formation and Hydrolysis
| Reactant | k₁ (Formation, M⁻¹s⁻¹) | k₋₁ (Hydrolysis, s⁻¹) | pH |
| Aniline | 1.2 x 10³ | 0.15 | 7.4 |
| 2-Hydroxyaniline | 2.5 x 10⁴ | 0.08 | 7.4 |
| 2-Mercaptoaniline | 8.7 x 10² | 0.003 | 7.4 |
| Glycine | Varies with pH | Varies with pH | 5-10 |
| L-Serine | Varies with pH | Varies with pH | Wide range |
Note: Kinetic constants are highly pH-dependent.[1] Data for aniline derivatives are included to illustrate the influence of substituents on reaction rates.
Experimental Protocols
UV-Visible Spectrophotometry for Stability Constant Determination
This method relies on the change in the absorption spectrum of PLP upon Schiff base formation. The Schiff base typically exhibits a distinct absorption maximum compared to free PLP.[6]
Materials:
-
This compound 5'-phosphate (PLP) solution (e.g., 1 mM in water)
-
Amino acid solutions (e.g., 100 mM in a suitable buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of PLP (e.g., 50 µM) and varying concentrations of the amino acid (e.g., 0 to 50 mM) in the phosphate buffer.
-
Allow the solutions to equilibrate for a set time (e.g., 20 minutes) at a constant temperature (e.g., 25°C).[6]
-
Measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance for the Schiff base.
-
Calculate the stability constant (K) using the observed changes in absorbance and the known concentrations of PLP and the amino acid, often employing methods like the Benesi-Hildebrand plot.
Kinetic Analysis using Stopped-Flow Spectroscopy
For rapid reactions, stopped-flow techniques coupled with UV-Vis or fluorescence detection are employed to measure the rates of Schiff base formation and hydrolysis.
Materials:
-
Stopped-flow spectrophotometer or spectrofluorometer
-
Syringes for reactant delivery
-
PLP solution
-
Amino acid solution
-
Buffer solutions at various pH values
Procedure:
-
Load one syringe with the PLP solution and the other with the amino acid solution, both prepared in the desired buffer.
-
Initiate the stopped-flow experiment, which rapidly mixes the two solutions.
-
Monitor the change in absorbance or fluorescence intensity at a wavelength specific to the Schiff base as a function of time.
-
Fit the resulting kinetic traces to appropriate exponential equations to determine the observed rate constants (k_obs).
-
Repeat the experiment at different reactant concentrations and pH values to elucidate the detailed kinetic mechanism and determine the microscopic rate constants.[1]
Visualizations
Caption: General mechanism of Schiff base formation between PLP and an amino acid.
Caption: Transaldimination process in the active site of a PLP-dependent enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Schiff bases of amino acids and this compound-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Controlling reaction specificity in this compound phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Schiff Bases Derived from this compound 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Core of Vitamin B6: An In-depth Technical Guide to Pyridoxal and Its Vitamers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical properties of pyridoxal and its vitamers—pyridoxine, pyridoxamine, and their phosphorylated counterparts. This document delves into the fundamental chemical characteristics, reactivity, and analytical methodologies pertinent to these essential biomolecules, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to Vitamin B6 Vitamers
Vitamin B6 is a collective term for a group of six interconvertible 3-hydroxy-2-methylpyridine compounds: pyridoxine (PN), this compound (PL), pyridoxamine (PM), and their 5'-phosphorylated esters, pyridoxine 5'-phosphate (PNP), pyridoxamine 5'-phosphate (PMP), and this compound 5'-phosphate (PLP).[1][2] PLP is the primary active coenzyme form, participating in over 140 enzymatic reactions, predominantly in amino acid metabolism.[3] The chemical diversity of these vitamers underpins their varied biological functions and presents unique characteristics for study and application.
Physicochemical Properties
The distinct chemical structures of the B6 vitamers give rise to a range of physicochemical properties. These properties are crucial for understanding their biological roles, stability, and for the development of analytical methods.
Acid-Base Properties
The pKa values of the vitamin B6 vitamers are critical for their ionization state at physiological pH, which in turn influences their reactivity and interaction with enzymes. The pyridine nitrogen and the phenolic hydroxyl group are the primary ionizable groups.
| Vitamer | pKa1 (Phenolic OH) | pKa2 (Pyridine N) | pKa3 (Phosphate) |
| Pyridoxine (PN) | 9.4 | - | - |
| This compound (PL) | 4.22 | 8.69 | - |
| Pyridoxamine (PM) | 3.4 | 8.05, 10.4 | - |
| This compound 5'-Phosphate (PLP) | 3.45 | 5.59 | 8.22 |
| Pyridoxine 5'-Phosphate (PNP) | - | - | - |
| Pyridoxamine 5'-Phosphate (PMP) | 3.47 | 5.65, 8.22 | 10.7 |
Note: pKa values can vary slightly depending on the ionic strength and temperature of the solution.
Spectroscopic Properties
The UV-Vis absorption and fluorescence characteristics of the B6 vitamers are pH-dependent due to the different ionic species present in solution. These properties are fundamental for their spectrophotometric and fluorometric quantification.
| Vitamer | pH | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Emission Maxima (λem, nm) |
| Pyridoxine (PN) | 1.7 | ~291 | - | 400 |
| 7.0 | 254, 324 | - | 400 | |
| 11.1 | 245, 310 | - | 400 | |
| This compound (PL) | - | - | - | 450 |
| Pyridoxamine (PM) | - | - | - | 400 |
| This compound 5'-Phosphate (PLP) | 7.4 | 323 | - | 550 |
| Neutral | 388 | - | - |
Note: Molar absorptivity values are not consistently reported across all sources. Fluorescence is typically excited in the UV region.[4][5][6]
Chemical Reactivity and Stability
Schiff Base Formation
A hallmark of this compound and PLP is the reactivity of their aldehyde group with primary amines, such as the ε-amino group of lysine residues in enzymes or with amino acid substrates, to form a Schiff base (imine).[7] This reaction is central to the catalytic mechanism of PLP-dependent enzymes.[8] The formation of the Schiff base is a reversible reaction, and its stability is influenced by pH and the nature of the amino compound.[8][9] The phosphate group in PLP can act as a catalyst for Schiff base formation.[9]
Stability and Degradation
The stability of vitamin B6 vitamers is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Pyridoxine is relatively stable, but its stability decreases with increasing temperature.[10] The degradation of pyridoxine can follow first-order kinetics.[10] Light, particularly at higher pH, can lead to significant degradation of all vitamers, with pyridoxamine being the most light-sensitive.[11]
A study on the thermal degradation of pyridoxine hydrochloride in a dehydrated food model at various temperatures (155-200°C) showed first-order degradation kinetics with rate constants (k) ranging from 1.74 × 10⁻² min⁻¹ at 155°C to 48.95 × 10⁻² min⁻¹ at 200°C.[10] Another study reported thermal degradation rates for this compound, pyridoxine, and pyridoxamine in a phosphate buffer (pH 7.20) at temperatures between 110-145°C.[10]
Antioxidant Properties
Pyridoxine and pyridoxamine exhibit significant antioxidant properties. They can act as efficient quenchers of singlet oxygen and scavengers of other reactive oxygen species (ROS).[12][13][14] The antioxidant mechanism can involve hydrogen atom transfer from the phenolic hydroxyl group or the substituted side chains.[12]
Density functional theory studies have shown that at physiological pH, pyridoxamine can trap the methoxy radical (•OCH3) with diffusion-limited rate constants (>1.0 × 10⁸ M⁻¹s⁻¹).[12] The primary pathways for this scavenging activity involve the transfer of hydrogen atoms from the protonated pyridine nitrogen, the protonated amino group, or the phenolic group.[12][15]
Inhibition of the Maillard Reaction
Pyridoxamine is a potent inhibitor of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that can lead to the formation of advanced glycation end products (AGEs).[12][16][17] The inhibitory mechanism of pyridoxamine involves several actions:
-
Trapping of reactive carbonyl species: The aminomethyl group of pyridoxamine can react with dicarbonyl intermediates formed during the Maillard reaction, preventing them from reacting with proteins.[18]
-
Chelation of metal ions: Pyridoxamine can sequester metal ions that catalyze the oxidative degradation of Amadori products, key intermediates in the Maillard reaction.[16][19]
-
Scavenging of reactive oxygen species: As an antioxidant, pyridoxamine can neutralize ROS that contribute to the formation of AGEs.[16]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Vitamin B6 Vitamers
This protocol provides a general framework for the separation and quantification of vitamin B6 vitamers in biological samples.
1. Sample Preparation:
- Extraction: For food or tissue samples, an acid hydrolysis step (e.g., with perchloric acid or trichloroacetic acid) is often employed to release bound vitamers.[20] This is followed by enzymatic treatment (e.g., with acid phosphatase) to dephosphorylate the phosphorylated forms.[20]
- Deproteinization: For plasma or serum samples, precipitation of proteins is achieved by adding an acid like trichloroacetic acid. The supernatant is then collected after centrifugation.[21]
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column is commonly used.[21][22]
- Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate or acetate buffer) at a controlled pH (typically acidic) and an organic modifier (e.g., methanol or acetonitrile) is employed. Ion-pairing reagents like 1-octanesulfonic acid may be added to improve the retention of the polar vitamers.[23]
- Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[21]
- Detection: Fluorescence detection is highly sensitive and selective for the native fluorescence of the vitamers. Excitation is typically around 330 nm and emission around 400 nm.[23] Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of this compound and PLP.[23]
3. Quantification:
- Quantification is achieved by comparing the peak areas or heights of the analytes in the sample to those of known standards. An internal standard is often used to correct for variations in extraction and injection.
Sample -> Extraction [label="Biological Sample"];
Extraction -> Deproteinization;
Deproteinization -> Injection [label="Filtered Supernatant"];
Injection -> HPLC_Column [label="HPLC System"];
HPLC_Column -> Detection [label="Separation"];
Detection -> Quantification [label="Fluorescence Detector"];
Quantification -> Result [label="Data Analysis"];
}
Electrochemical Analysis of Pyridoxine
This protocol outlines a general procedure for the determination of pyridoxine using cyclic voltammetry.
1. Electrode Preparation:
- A modified carbon paste electrode is often used. The modifier, such as copper(II) hexacyanoferrate(III), enhances the electrochemical response.[24] The paste is prepared by mixing graphite powder, the modifier, and a binder like mineral oil.[24]
2. Electrochemical Measurement:
- Electrolyte: An acetate buffer solution (e.g., pH 5.5) containing an electrolyte like NaCl is commonly used.[24]
- Voltammetric Scan: Cyclic voltammetry is performed by scanning the potential in a defined range. The oxidation of pyridoxine will produce a characteristic peak in the voltammogram.
- Optimization: Parameters such as pH of the supporting electrolyte and the scan rate are optimized to obtain the best signal.
3. Quantification:
- The peak current of the oxidation peak is proportional to the concentration of pyridoxine. A calibration curve is constructed using standard solutions of pyridoxine. The concentration in an unknown sample can then be determined.
Signaling Pathways
The interconversion of vitamin B6 vitamers is a crucial metabolic pathway known as the salvage pathway. This pathway ensures a sufficient supply of the active coenzyme, PLP.
Conclusion
The chemical properties of this compound and its vitamers are multifaceted and intrinsically linked to their vital roles in biological systems. A thorough understanding of their acid-base properties, spectroscopic characteristics, reactivity, and stability is paramount for researchers in the fields of biochemistry, nutrition, and drug development. The analytical techniques outlined in this guide provide the necessary tools for the accurate quantification and characterization of these essential compounds, paving the way for further discoveries and applications.
References
- 1. Functional and structural properties of this compound reductase (PdxI) from Escherichia coli: a pivotal enzyme in the vitamin B6 salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phosphate - Wikipedia [en.wikipedia.org]
- 4. Influence of the side chain on the stability of Schiff‐bases formed between this compound 5′‐phosphate and amino acids (1990) | M. A. Vazquez | 31 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. tesisenred.net [tesisenred.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Stability of Schiff bases of amino acids and this compound-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of phosphate on stability of this compound in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridoxamine: the many virtues of a maillard reaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridoxamine inhibits maillard reactions in diabetic rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. eaglebio.com [eaglebio.com]
- 22. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 23. pure.au.dk [pure.au.dk]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Pyridoxal 5'-Phosphate in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast array of enzymatic reactions crucial for human health, including amino acid metabolism and neurotransmitter synthesis. Unlike plants and prokaryotes, humans cannot synthesize PLP de novo and rely on a salvage pathway to convert dietary vitamin B6 vitamers into this vital coenzyme. This technical guide provides a comprehensive overview of the human PLP biosynthesis pathway, detailing the key enzymes, their catalytic mechanisms, and regulatory features. We present a consolidation of quantitative kinetic data for the core enzymes, this compound kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO), and provide detailed experimental protocols for their study. Furthermore, this guide includes visualizations of the metabolic pathway and experimental workflows using Graphviz to facilitate a deeper understanding of this critical biological process.
Introduction
This compound 5'-phosphate is a versatile coenzyme involved in over 140 distinct enzymatic reactions, playing a central role in cellular metabolism.[1] Its functions are particularly critical in the central nervous system, where it participates in the synthesis of key neurotransmitters.[2] Humans obtain vitamin B6 from their diet in various forms, including this compound (PL), pyridoxine (PN), and pyridoxamine (PM).[3] These precursors are then converted to the active coenzyme, PLP, through a salvage pathway.[4][5] Disruptions in this pathway can lead to severe neurological disorders, such as neonatal epileptic encephalopathy, highlighting its importance in human health and as a potential target for therapeutic intervention.[2][6] This guide will delve into the molecular intricacies of the human PLP salvage pathway, focusing on the two key enzymes that drive this process: this compound kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).
The this compound 5'-Phosphate Salvage Pathway
The human body utilizes a salvage pathway to interconvert dietary B6 vitamers and synthesize PLP. This pathway is a two-step process primarily carried out in the liver.
The initial step involves the phosphorylation of the non-phosphorylated B6 vitamers (PL, PN, and PM) by This compound kinase (PDXK) , an ATP-dependent enzyme.[3][7] This reaction yields their respective 5'-phosphate esters: this compound 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP).[8]
The second and rate-limiting step is catalyzed by pyridoxine 5'-phosphate oxidase (PNPO) , a flavin mononucleotide (FMN)-dependent enzyme.[6][9] PNPO oxidizes PNP and PMP to PLP, the final active coenzyme.[6][10]
The overall pathway can be visualized as follows:
References
- 1. Structure and properties of recombinant human pyridoxine 5′-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 7. Expression, purification, and kinetic constants for human and Escherichia coli this compound kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. benchchem.com [benchchem.com]
- 10. Identification of the this compound 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatic Crucible: A Technical Guide to the Metabolic Fate of Dietary Pyridoxal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the intricate journey of dietary pyridoxal (PL), a vitamer of vitamin B6, within the liver. The liver serves as the central processing hub for vitamin B6, converting it into the biologically active coenzyme, this compound 5'-phosphate (PLP), which is indispensable for over 140 enzymatic reactions crucial for health and homeostasis.[1][2][3] Understanding the hepatic metabolism of this compound is paramount for researchers in nutrition, metabolic diseases, and drug development, as alterations in this pathway can have profound physiological consequences.
Uptake and Intracellular Transport of this compound
Dietary this compound is absorbed from the intestine and transported to the liver. The uptake of pyridoxine (a related B6 vitamer) by hepatocytes is thought to occur via simple or facilitated diffusion, followed by metabolic trapping through phosphorylation.[4][5] This trapping mechanism, catalyzed by this compound kinase, ensures the retention and accumulation of the vitamin within the hepatocyte for subsequent metabolic processing.[4]
The Core Metabolic Pathway: Conversion of this compound to this compound 5'-Phosphate
Once inside the hepatocyte, this compound undergoes a two-step enzymatic conversion to its active form, PLP. This process is central to the liver's role in maintaining systemic vitamin B6 homeostasis.
Phosphorylation by this compound Kinase (PDXK)
The initial and rate-limiting step is the ATP-dependent phosphorylation of this compound to this compound 5'-phosphate, catalyzed by the cytosolic enzyme This compound kinase (EC 2.7.1.35).[1][3][6][7]
-
Reaction: this compound + ATP → this compound 5'-phosphate + ADP
This compound kinase activity is subject to regulation, including product inhibition by PLP, which plays a crucial role in maintaining cellular PLP homeostasis.[8][9][10][11]
Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO)
While this compound is directly phosphorylated to PLP, other dietary B6 vitamers like pyridoxine and pyridoxamine are first phosphorylated and then oxidized by pyridoxine-5'-phosphate oxidase (PNPO; EC 1.4.3.5) to yield PLP.[1][12] This FMN-dependent enzyme is also a critical component of the vitamin B6 salvage pathway.[12][13]
-
Reaction: Pyridoxine 5'-phosphate + O₂ → this compound 5'-phosphate + H₂O₂
-
Reaction: Pyridoxamine 5'-phosphate + O₂ + H₂O → this compound 5'-phosphate + NH₃ + H₂O₂
Similar to this compound kinase, PNPO is also subject to feedback inhibition by its product, PLP, at an allosteric site.[13]
Catabolism and Excretion
The primary catabolic fate of this compound in the liver is its oxidation to 4-pyridoxic acid (PA), the major urinary excretion product of vitamin B6.[2] This irreversible reaction is catalyzed by aldehyde oxidase (AO; EC 1.2.3.1), a cytosolic enzyme.[14][15][16] Evidence also suggests a role for an NAD+-dependent aldehyde dehydrogenase in this conversion.[17]
-
Reaction: this compound + O₂ + H₂O → 4-Pyridoxic Acid + H₂O₂ (catalyzed by Aldehyde Oxidase)
-
Reaction: this compound + NAD⁺ + H₂O → 4-Pyridoxic Acid + NADH + H⁺ (catalyzed by Aldehyde Dehydrogenase)
Release and Systemic Distribution of PLP
The liver is the primary organ responsible for releasing PLP into the circulation, where it is transported, largely bound to albumin, to other tissues to serve as a coenzyme.[18] The release of newly synthesized PLP is a regulated process.[18]
Quantitative Data on Hepatic this compound Metabolism
The following tables summarize key quantitative data for the enzymes involved in this compound metabolism in the liver. It is important to note that kinetic parameters can vary depending on the species and experimental conditions.
Table 1: Kinetic Parameters of this compound Kinase
| Species | Substrate | Apparent Km (µM) | Apparent Vmax (units) | Reference(s) |
| Pig Liver | This compound | 10 | Not Specified | [11] |
| Rat Hepatocytes | Pyridoxine | 28 ± 8 | 106 ± 27 pmol/10⁶ cells/min | [4] |
| Human (recombinant) | This compound | <10 | ~85 min⁻¹ (kcat) | [19][20] |
Table 2: Kinetic Parameters of Pyridoxine-5'-Phosphate Oxidase
| Species | Substrate | Apparent Km (µM) | Turnover Number (min⁻¹) | Reference(s) |
| Rabbit Liver | Pyridoxine 5'-phosphate | 8.2 | 42 | [21][22] |
| Rabbit Liver | Pyridoxamine 5'-phosphate | 3.6 | 6.2 | [21][22] |
| Human | Pyridoxine 5'-phosphate | Low | 0.2 s⁻¹ (kcat) | [1] |
| Human | Pyridoxamine 5'-phosphate | Low | 0.2 s⁻¹ (kcat) | [1] |
Table 3: Kinetic Parameters of Aldehyde Dehydrogenase for this compound
| Species | Substrate | Apparent Km (µM) | Reference(s) |
| Rat Liver | This compound | 75 | [17] |
| Rat Liver | NAD⁺ | 260 | [17] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the hepatic metabolism of this compound.
Assay for this compound Kinase Activity
This spectrophotometric assay measures the formation of PLP from this compound and ATP.
Principle: The formation of PLP can be monitored by the increase in absorbance at 388 nm.[23]
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
1.5 mM ATP
-
10 mM MgCl₂ or MnCl₂
-
This compound (substrate)
-
Liver cytosol preparation or purified this compound kinase
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, and the divalent cation.
-
Add the liver cytosol preparation or purified enzyme.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 388 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of PLP formation.
Assay for Aldehyde Oxidase Activity
This kinetic assay measures the production of hydrogen peroxide during the oxidation of this compound to 4-pyridoxic acid.[24]
Principle: The hydrogen peroxide produced is used by peroxidase to oxidize a chromogenic substrate, 2,2'-azino-di-(3-ethylbenzthiazoline-6-sulfonate) (ABTS), resulting in a colored product that can be measured spectrophotometrically at 410 nm.[24]
Reagents:
-
Phosphate buffer
-
This compound (substrate)
-
Peroxidase
-
ABTS (chromogen)
-
Liver cytosol preparation
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, peroxidase, and ABTS.
-
Add the liver cytosol preparation.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 410 nm over time.
-
The rate of absorbance increase is proportional to the aldehyde oxidase activity.
HPLC Analysis of B6 Vitamers
High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for the separation and quantification of vitamin B6 vitamers in biological samples.
Principle: B6 vitamers are separated on a reverse-phase C18 column using an ion-pair reagent. The native fluorescence of the vitamers allows for sensitive detection.
General Procedure:
-
Sample Preparation: Homogenize liver tissue in an acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and extract the vitamers. Centrifuge to collect the supernatant.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent like 1-octanesulfonic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Detection:
-
Fluorescence Detector: Excitation at ~328 nm and emission at ~393 nm. Post-column derivatization with sodium bisulfite can enhance the fluorescence of certain vitamers.[25]
-
-
Quantification: Compare the peak areas of the samples to those of known standards to determine the concentration of each vitamer.
Conclusion
The liver plays a central and indispensable role in the metabolism of dietary this compound, ensuring a continuous supply of the vital coenzyme PLP to the entire body. The intricate network of enzymes, transport mechanisms, and regulatory feedback loops highlights the complexity and importance of this metabolic pathway. A thorough understanding of these processes is essential for researchers and professionals working to unravel the complexities of metabolic diseases and to develop novel therapeutic strategies targeting vitamin B6 metabolism. This guide provides a comprehensive technical overview to support these endeavors.
References
- 1. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 2. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 4. Mechanism of pyridoxine uptake by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B6 is governed by the local compartmentalization of metabolic enzymes during growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound kinase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the mechanism of Escherichia coli this compound kinase inhibition by this compound and this compound 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic studies of the this compound kinase from pig liver: slow-binding inhibition by adenosine tetraphosphothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 13. Identification of the this compound 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The enzymic oxidation of this compound by liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 16. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 17. New pathway of conversion of this compound to 4-pyridoxic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma content of B6 vitamers and its relationship to hepatic vitamin B6 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Kinetic assay of aldehyde oxidase with 2,2'-azino-di-(3-ethylbenzthiazoline-6-sulfonate) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Evolutionary Tapestry of Pyridoxal Phosphate-Dependent Enzymes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic processes across all domains of life. The enzymes that utilize PLP as a cofactor, known as PLP-dependent enzymes, are involved in over 140 distinct catalytic activities, accounting for approximately 4% of all classified enzymatic reactions.[1] This in-depth technical guide explores the evolutionary origins of these crucial enzymes, delving into their classification based on structural folds, their catalytic diversity, and the intricate evolutionary relationships that have shaped their functional divergence and convergence. Furthermore, this guide provides detailed experimental protocols for the investigation of PLP-dependent enzymes and visualizes key pathways and workflows to facilitate a deeper understanding of their complex biology.
Introduction: The Central Role of PLP in Enzymatic Catalysis
This compound 5'-phosphate's catalytic prowess stems from its ability to form a Schiff base (internal aldimine) with a conserved lysine residue in the enzyme's active site.[2] Upon substrate binding, a new Schiff base (external aldimine) is formed with the substrate's amino group.[2] The electron-withdrawing nature of the protonated pyridine ring of PLP facilitates the cleavage of bonds at the Cα, Cβ, or Cγ atoms of the amino acid substrate, thereby stabilizing various carbanionic intermediates. This fundamental mechanism underpins the remarkable catalytic versatility of PLP-dependent enzymes, which catalyze a wide range of reactions including:
-
Transamination: The transfer of an amino group, crucial for amino acid biosynthesis and degradation.
-
Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters and other bioactive amines.
-
Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis.
-
Elimination and Replacement Reactions: Involved in various metabolic pathways, including the metabolism of sulfur-containing amino acids.
Classification of PLP-Dependent Enzymes: The Seven Fold Types
Despite their functional diversity, structurally characterized PLP-dependent enzymes have been classified into seven distinct fold types, each representing an independent evolutionary lineage.[2][3][4] This classification, based on the three-dimensional architecture of the protein scaffold, provides a framework for understanding their evolutionary history.
| Fold Type | Archetypal Enzyme | Common Reactions Catalyzed | Quaternary Structure | Active Site Composition |
| Fold Type I | Aspartate Aminotransferase | Transamination, Decarboxylation, α,β,γ-Elimination | Dimer | Residues from both subunits |
| Fold Type II | Tryptophan Synthase β-subunit | β-Elimination, β-Replacement, Racemization | Dimer, Tetramer | Residues from a single subunit |
| Fold Type III | Alanine Racemase | Racemization, Decarboxylation | Dimer | N/A |
| Fold Type IV | D-Amino Acid Aminotransferase | D-amino acid transamination | Dimer | N/A |
| Fold Type V | Glycogen Phosphorylase | Phosphorolysis | Dimer, Tetramer | Utilizes the phosphate group of PLP for catalysis |
| Fold Type VI | Lysine 5,6-Aminomutase | Isomerization | Tetramer (α2β2) | N/A |
| Fold Type VII | Lysine 2,3-Aminomutase | Isomerization | Monomer, Dimer, Hexamer | N/A |
Table 1: Classification and Characteristics of PLP-Dependent Enzyme Fold Types. This table summarizes the key features of the seven known fold types of PLP-dependent enzymes.[2][3][4][5]
Evolutionary Relationships: A Story of Divergence and Convergence
The existence of multiple fold types for enzymes catalyzing similar reactions is a testament to both divergent and convergent evolution.
Divergent Evolution: Within a single fold type, enzymes have diversified to acquire new substrate specificities and catalytic activities. For instance, the versatile Fold Type I encompasses a wide range of enzymes, including aminotransferases and decarboxylases, which are thought to have evolved from a common ancestral protein.[6]
Convergent Evolution: Remarkably, enzymes with different structural folds have independently evolved to catalyze the same or similar chemical reactions. A prime example is the transamination reaction, which is catalyzed by enzymes belonging to both Fold Type I (e.g., aspartate aminotransferase) and Fold Type IV (e.g., D-amino acid aminotransferase).[5][7] This convergence highlights the chemical facility of the PLP cofactor and the ability of different protein scaffolds to evolve active sites that can harness its catalytic potential.
The evolutionary relationships between the different fold types are complex and still an area of active research. However, it is generally accepted that the major fold types represent ancient and independent evolutionary lineages that arose before the last universal common ancestor.[5]
Signaling and Metabolic Pathways: The Role of PLP-Dependent Enzymes
PLP-dependent enzymes are integral components of numerous metabolic and signaling pathways. A well-characterized example is the biosynthesis of the neurotransmitter dopamine from the amino acid tyrosine. This pathway involves two key enzymatic steps, one of which is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC).
Experimental Protocols for the Study of PLP-Dependent Enzymes
The characterization of PLP-dependent enzymes involves a combination of bioinformatic, biochemical, and biophysical techniques. This section provides detailed methodologies for three key experimental approaches.
Phylogenetic Analysis of Enzyme Sequences
Phylogenetic analysis is crucial for understanding the evolutionary relationships between different PLP-dependent enzymes. The following protocol outlines the steps for constructing a phylogenetic tree using the MEGA (Molecular Evolutionary Genetics Analysis) software.[8][9][10][11]
Protocol: Phylogenetic Tree Construction using MEGA
-
Sequence Acquisition:
-
Obtain protein sequences of interest in FASTA format from a public database such as NCBI GenBank or UniProt.
-
Include a known outgroup sequence to root the tree.
-
-
Multiple Sequence Alignment:
-
Open MEGA and select "Align" -> "Edit/Build Alignment".
-
Import the FASTA file containing the protein sequences.
-
Select all sequences and choose an alignment algorithm (e.g., ClustalW or MUSCLE).
-
Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction:
-
From the main MEGA window, select "Phylogeny" and choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).
-
For Maximum Likelihood, it is recommended to first determine the best-fit substitution model using "Models" -> "Find Best DNA/Protein Models (ML)".
-
Select the exported alignment file.
-
Set the parameters for the chosen method, including the substitution model and bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
-
Click "Compute" to generate the phylogenetic tree.
-
-
Tree Visualization and Interpretation:
-
The resulting tree can be customized for publication by adjusting branch lengths, labels, and colors.
-
Analyze the branching pattern and bootstrap values to infer evolutionary relationships. Higher bootstrap values (typically >70%) indicate stronger support for a particular node.
-
Enzyme Kinetics Assays
Kinetic assays are essential for determining the catalytic efficiency and substrate specificity of an enzyme. The following is a general protocol for a continuous spectrophotometric assay for an aminotransferase.
Protocol: Spectrophotometric Assay for Aminotransferase Activity
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Substrates: Prepare stock solutions of the amino donor (e.g., L-aspartate) and amino acceptor (e.g., α-ketoglutarate).
-
Coupling Enzyme and Substrate: Prepare a solution of a coupling enzyme (e.g., malate dehydrogenase) and its substrate (NADH). The oxidation of NADH to NAD+ can be monitored by the decrease in absorbance at 340 nm.
-
PLP Solution: Prepare a stock solution of this compound 5'-phosphate.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, amino acceptor, NADH, and coupling enzyme.
-
Add the purified aminotransferase to the cuvette and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the amino donor substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Protein Crystallization and X-ray Diffraction
Determining the three-dimensional structure of a PLP-dependent enzyme by X-ray crystallography provides invaluable insights into its catalytic mechanism, substrate specificity, and evolutionary relationships. The following is a generalized protocol for protein crystallization using the vapor diffusion method.
Protocol: Protein Crystallization by Vapor Diffusion (Hanging Drop Method)
-
Protein Purification and Preparation:
-
Purify the target enzyme to >95% homogeneity.
-
Concentrate the protein to a suitable concentration (typically 5-20 mg/mL) in a low-salt buffer.
-
-
Crystallization Screening:
-
Use commercially available or in-house prepared crystallization screens that cover a wide range of precipitants, salts, and pH values.
-
Set up crystallization trials in 24- or 96-well plates. For each condition, mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the crystallization solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a reservoir containing a larger volume (e.g., 500 µL) of the crystallization solution.[3]
-
-
Crystal Growth and Optimization:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for the formation of crystals using a microscope.
-
If initial screening yields promising conditions (e.g., microcrystals or precipitate), optimize these conditions by systematically varying the concentrations of the protein, precipitant, and additives, as well as the pH.
-
-
X-ray Diffraction Data Collection:
-
Carefully mount a single, well-formed crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.[12][13]
-
Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities.
-
-
Structure Determination and Refinement:
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the diffraction data to obtain a high-resolution three-dimensional structure.
-
Conclusion and Future Directions
The study of the evolutionary origins of PLP-dependent enzymes has revealed a fascinating interplay of divergent and convergent evolution, leading to a vast and functionally diverse superfamily of enzymes. The classification into seven distinct fold types provides a structural framework for understanding their independent origins and subsequent diversification. While significant progress has been made in elucidating their catalytic mechanisms and evolutionary history, many questions remain.
Future research will likely focus on:
-
Discovering Novel PLP-Dependent Enzymes and Fold Types: The ever-expanding genomic and metagenomic datasets will undoubtedly reveal new families and potentially novel structural folds of PLP-dependent enzymes, further enriching our understanding of their evolutionary landscape.
-
Engineering Novel Biocatalysts: A deeper understanding of the structure-function relationships within this enzyme superfamily will empower protein engineers to design novel biocatalysts with tailored substrate specificities and catalytic activities for applications in biotechnology and synthetic chemistry.
-
Drug Development: Given their central roles in metabolism and the synthesis of neurotransmitters, many PLP-dependent enzymes are attractive targets for the development of new therapeutic agents. Structure-based drug design, guided by a detailed understanding of their active sites and catalytic mechanisms, will continue to be a promising avenue for drug discovery.
The continued exploration of the evolutionary tapestry of PLP-dependent enzymes promises to yield not only fundamental insights into the principles of protein evolution but also practical applications that will benefit human health and industry.
References
- 1. Molecular characterization of novel this compound-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Evolution of PLP-dependent Enzymes based on Active-Site Structural Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. megasoftware.net [megasoftware.net]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
The Cornerstone of Neurotransmission: A Technical Guide to Pyridoxal Phosphate's Role in Neurotransmitter Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable coenzyme in a vast array of metabolic processes, holding a particularly critical role in the central nervous system. Its function as a versatile catalyst is paramount in the synthesis of several key neurotransmitters, including serotonin, dopamine, norepinephrine, epinephrine, gamma-aminobutyric acid (GABA), and glutamate. This technical guide provides an in-depth examination of the biochemical mechanisms, quantitative parameters, and experimental methodologies related to PLP's involvement in neurotransmitter synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the enzymatic reactions, kinetic data, and laboratory protocols essential for studying these vital pathways. Through a combination of detailed textual explanations, structured data tables, and visual diagrams of signaling pathways and experimental workflows, this guide aims to facilitate a deeper understanding of PLP's pivotal role in neurochemistry and to support the advancement of research and therapeutic development in this field.
Introduction: The Versatility of this compound Phosphate in Neurochemistry
This compound 5'-phosphate is a derivative of vitamin B6 and functions as a coenzyme in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified biochemical activities.[1] Its significance in the nervous system is profound, as it participates in the synthesis and degradation of numerous neurotransmitters.[2][3] The chemical reactivity of PLP is centered around its aldehyde group, which forms a Schiff base (internal aldimine) with a conserved lysine residue in the active site of PLP-dependent enzymes.[4][5] Upon substrate binding, a transimination reaction occurs, forming a new Schiff base (external aldimine) with the amino acid substrate.[5] This covalent linkage is key to PLP's catalytic prowess, allowing it to act as an "electron sink" to stabilize carbanionic intermediates that are central to a variety of reactions including decarboxylation, transamination, racemization, and elimination and substitution reactions.[6][7]
Deficiencies in vitamin B6 can lead to a myriad of neurological and psychological symptoms, such as depression, anxiety, irritability, confusion, and even seizures, underscoring the critical importance of PLP in maintaining normal brain function.[2][8] This guide will focus on the two primary PLP-dependent enzymes responsible for the synthesis of the majority of amine and amino acid neurotransmitters: Aromatic L-amino Acid Decarboxylase (AADC) and Glutamate Decarboxylase (GAD).
Aromatic L-Amino Acid Decarboxylase (AADC): The Gateway to Monoamine Neurotransmitters
Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is a homodimeric PLP-dependent enzyme that catalyzes the final step in the biosynthesis of the monoamine neurotransmitters serotonin and dopamine.[9][10] Specifically, AADC converts L-5-hydroxytryptophan (5-HTP) to serotonin (5-hydroxytryptamine) and L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine.[5] These neurotransmitters are fundamental for regulating mood, motivation, and motor control.
Catalytic Mechanism of AADC
The decarboxylation reaction catalyzed by AADC proceeds through a series of well-defined steps involving the PLP coenzyme. The generally accepted mechanism is as follows:
-
Transaldimination: The amino group of the substrate (L-DOPA or 5-HTP) displaces the lysine residue of the enzyme that is bound to PLP, forming an external aldimine.[10]
-
Decarboxylation: The carboxyl group of the substrate is released as CO2, leading to the formation of a resonance-stabilized quinonoid intermediate. The electron-withdrawing capacity of the pyridinium ring of PLP is crucial for stabilizing this intermediate.[5]
-
Protonation: A proton is added to the Cα of the intermediate.
-
Lysine Attack and Product Release: The active site lysine residue attacks the imine, reforming the internal aldimine and releasing the newly synthesized neurotransmitter (dopamine or serotonin).[10]
Quantitative Data for AADC
The kinetic properties of AADC can vary depending on the substrate and reaction conditions. Below is a summary of key quantitative data for this enzyme.
| Parameter | Value | Substrate | Organism | Reference |
| Km | 0.086 mM | L-DOPA | Rat Liver | [11] |
| Optimal pH | 6.7 | L-DOPA | Not Specified | [10] |
| Optimal PLP Concentration | 0.125 mM | L-DOPA | Not Specified | [10] |
| Optimal pH | 8.3 | 5-HTP | Not Specified | [10] |
| Optimal PLP Concentration | 0.3 mM | 5-HTP | Not Specified | [10] |
| Molecular Weight | 115,000 Da | Rat Brain | [12] | |
| Isoelectric Point | 6.4-6.5 | Rat Brain | [12] |
Signaling Pathway Diagram
Caption: PLP-dependent synthesis of serotonin and dopamine via AADC.
Glutamate Decarboxylase (GAD): The Architect of Inhibition
Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[13][14] GAD catalyzes the irreversible decarboxylation of L-glutamate to GABA.[14] In mammals, GAD exists in two isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct subcellular localizations and regulatory properties.[13]
Catalytic Mechanism of GAD
The catalytic mechanism of GAD is analogous to that of AADC, involving the formation of a Schiff base between PLP and glutamate, followed by decarboxylation and the release of GABA.
-
Schiff Base Formation: The aldehyde group of PLP forms a Schiff base with a lysine residue in the active site of GAD. The glutamate substrate then displaces the lysine to form an external aldimine.
-
Decarboxylation: The carboxyl group of glutamate is removed as CO2, and the resulting negative charge is stabilized by the electron-withdrawing properties of the PLP coenzyme, forming a quinonoid intermediate.
-
Protonation and Product Release: The intermediate is protonated, and subsequent transimination with the active site lysine releases GABA and regenerates the internal aldimine.
Quantitative Data for GAD
The two isoforms of GAD, GAD65 and GAD67, have different kinetic properties, which are summarized below.
| Parameter | GAD65 | GAD67 | Organism | Reference |
| Km (Glutamate) | Decreased with N-terminal truncation | Rat | [15] | |
| Vmax | Increased with N-terminal truncation | Increased with N-terminal truncation | Rat | [15] |
| PLP Binding | Largely apoenzyme (~93%) | Mainly holoenzyme (~72%) | Mammalian Cells | [16] |
Signaling Pathway Diagram
Caption: PLP-dependent synthesis of GABA from glutamate by GAD.
Impact of PLP Deficiency on Neurotransmitter Levels
A deficiency in vitamin B6, and consequently PLP, can significantly impair the synthesis of neurotransmitters, leading to a range of neurological and psychological disorders.[2][8]
| Neurotransmitter | Effect of PLP Deficiency | Animal Model | Reference |
| Dopamine | Significantly decreased | Perinatal B6 deficient rats | [17] |
| Serotonin | Significantly decreased | PLP-deficient murine models | [10] |
| GABA | Reduced synthesis | Zebrafish with PNPO deficiency | [18] |
Studies in animal models have demonstrated a direct correlation between reduced PLP levels and decreased concentrations of dopamine and serotonin in the brain.[10][17] For instance, perinatal vitamin B6 deficiency in rats leads to a significant reduction in striatal dopamine levels.[17] Similarly, PLP-deficient murine models show a marked decrease in serotonin concentrations.[10]
Experimental Protocols
Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
This protocol is adapted from a method for assaying AADC activity in plasma.[19]
Reagents:
-
Sodium phosphate buffer (167 mM, pH 7.0)
-
This compound-5-phosphate (PLP) solution (0.7 mM)
-
L-DOPA solution (20 mM)
-
Acetonitrile
-
Dopamine standard solutions
-
Dopamine-d4 (internal standard)
Procedure:
-
Sample Preparation: Collect plasma samples and store them at -20°C until use.
-
Incubation: In a microcentrifuge tube, combine 100 µL of plasma, 50 µL of PLP solution, and 300 µL of sodium phosphate buffer.
-
Pre-incubation: Incubate the mixture for 2 hours at 37°C with shaking (600 RPM).
-
Reaction Initiation: Add 50 µL of L-DOPA solution to initiate the reaction and incubate for 90 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 500 µL of acetonitrile.
-
Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for dopamine content using HPLC with mass spectrometry (LC-MS/MS).[19]
Glutamate Decarboxylase (GAD) Activity Assay
This protocol is a colorimetric assay based on the pH change resulting from the consumption of a proton during the decarboxylation of glutamate.[20][21]
Reagents:
-
Sodium acetate buffer (20 mM, pH 4.8)
-
Bromocresol green solution (70 µM)
-
This compound-5-phosphate (PLP) solution (10 mM)
-
L-glutamate solution (1 M)
-
Tissue homogenate or purified enzyme solution
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well microplate, prepare a reaction mixture containing sodium acetate buffer, bromocresol green, and PLP.
-
Sample Addition: Add the tissue homogenate or enzyme solution to the wells.
-
Reaction Initiation: Start the reaction by adding L-glutamate solution.
-
Measurement: Immediately measure the absorbance at 620 nm using a microplate reader. Continue to take readings at regular intervals to monitor the change in absorbance over time. The rate of change in absorbance is proportional to the GAD activity.[20]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for determining enzyme kinetics.
Conclusion
This compound phosphate is a fundamentally important coenzyme in the central nervous system, acting as the catalytic heart of enzymes responsible for the synthesis of a wide range of critical neurotransmitters. The intricate mechanisms of PLP-dependent enzymes, such as AADC and GAD, highlight the elegance and efficiency of biological catalysis. A thorough understanding of the quantitative aspects of these enzymatic reactions, along with robust experimental protocols, is essential for advancing our knowledge of neurochemistry and for the development of novel therapeutic strategies for neurological and psychiatric disorders. This guide has provided a comprehensive overview of these topics, intended to serve as a valuable resource for the scientific community. Further research into the regulation of PLP-dependent enzymes and the impact of PLP homeostasis on neuronal function will undoubtedly continue to be a fruitful area of investigation.
References
- 1. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cognitive Function In Depth | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-base chemistry of the reaction of aromatic L-amino acid decarboxylase and dopa analyzed by transient and steady-state kinetics: preferential binding of the substrate with its amino group unprotonated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. chemisgroup.us [chemisgroup.us]
- 10. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 11. Rat liver aromatic L-amino acid decarboxylase: spectroscopic and kinetic analysis of the coenzyme and reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Glutamate decarboxylase: loss of N-terminal segment does not affect homodimerization and determination of the oxidation state of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Pyridoxamine Supplementation Effectively Reverses the Abnormal Phenotypes of Zebrafish Larvae With PNPO Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lume.ufrgs.br [lume.ufrgs.br]
- 20. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Expanding Roles of Pyridoxal Phosphate: A Technical Guide to its Non-Classical Functions in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is classically recognized for its indispensable role as a coenzyme in a vast array of enzymatic reactions, primarily in amino acid metabolism.[1] The versatility of PLP stems from its ability to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes, facilitating a variety of transformations of amino acid substrates.[2] However, a growing body of evidence has illuminated a fascinating and complex landscape of "non-classical" functions for PLP, extending its influence far beyond its coenzymatic duties. These non-canonical roles position PLP as a key regulatory molecule in diverse cellular processes, including gene expression, antioxidant defense, and cellular signaling.[3][4] This in-depth technical guide explores these non-classical functions, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to empower researchers and drug development professionals in harnessing the multifaceted nature of this essential vitamin.
Non-Classical Functions of this compound Phosphate
Modulation of Gene Expression
A significant non-classical function of PLP is its ability to directly modulate the activity of transcription factors and steroid hormone receptors, thereby influencing gene expression patterns.[5] This regulation is independent of its coenzyme activity and positions PLP as a signaling molecule that can respond to metabolic status and influence cellular programming.
PLP has been shown to interact with and modulate the activity of several members of the steroid hormone receptor superfamily, including the glucocorticoid receptor (GR).[6] Elevated intracellular concentrations of PLP can suppress the transcriptional activation mediated by these receptors.[7] The proposed mechanism involves the formation of a Schiff base between PLP and lysine residues within the DNA-binding domain of the receptor, which in turn inhibits the receptor's ability to bind to its specific DNA response elements.[8] This interaction provides a direct link between vitamin B6 status and endocrine signaling.
Beyond steroid hormone receptors, PLP can also directly influence the activity of other transcription factors. Notably, PLP has been demonstrated to inhibit the DNA binding of Hepatocyte Nuclear Factor 1 (HNF-1) and CCAAT/enhancer-binding protein (C/EBP), two key regulators of liver-specific gene expression.[5] This inhibition is achieved through a direct interaction with these transcription factors, preventing their association with target gene promoters.
Quantitative Data: PLP-Mediated Inhibition of Transcription Factor DNA Binding
| Target Protein | Effect of PLP | IC50 | Reference |
| Hepatocyte Nuclear Factor 1 (HNF-1) | Inhibition of DNA binding | ~100 µM | [3] |
| Glucocorticoid Receptor (GR) | Inhibition of DNA-cellulose binding | ~0.75 mM | [8] |
Antioxidant and Radical Scavenging Activity
PLP and other vitamin B6 vitamers have demonstrated potent antioxidant properties, acting as efficient quenchers of reactive oxygen species (ROS).[4] This non-classical function is of significant interest due to the role of oxidative stress in the pathophysiology of numerous diseases. The antioxidant activity of PLP is attributed to its phenolic ring, which can donate a hydrogen atom to neutralize free radicals.
Studies have shown that PLP can effectively scavenge various free radicals, and its efficacy is comparable to that of other well-known antioxidants. The overall rate constants for the reactions of this compound with hydroxyl (HO●) and nitrogen dioxide (NO2●) radicals are significant, indicating a potent scavenging ability.[9]
Quantitative Data: Antioxidant Activity of this compound
| Radical Species | Overall Rate Constant (koverall) | Reference |
| Hydroperoxyl Radical (HOO●) | 1.30 x 104 M-1s-1 | [9] |
| Hydroxyl Radical (HO●) | 5.76 x 109 M-1s-1 | [9] |
| Nitrogen Dioxide Radical (NO2●) | 1.43 x 109 M-1s-1 | [9] |
Schiff Base Formation with Non-Enzymatic Proteins
The reactive aldehyde group of PLP can form Schiff bases with accessible lysine residues on a wide range of proteins, not just enzymes for which it serves as a cofactor.[10] This non-enzymatic modification can alter the structure and function of the target protein. This property has been exploited experimentally to label and study membrane proteins.
Metal Chelation
PLP has the capacity to chelate various metal ions, a property that may have implications for cellular metal homeostasis and the modulation of metal-dependent cellular processes. The formation of PLP-metal complexes can influence the redox state of the metal and the reactivity of PLP itself.
Signaling Pathways and Logical Relationships
The non-classical functions of PLP are integrated into complex cellular signaling networks. Below are graphical representations of these pathways and relationships.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual effects f this compound 5'-phosphate on glucocorticoid-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional activation by hepatocyte nuclear factor-1 requires synergism between multiple coactivator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The influence of vitamin B6 on the structure and function of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of this compound phosphate with glucocorticoid receptors from HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound phosphate on the DNA binding site of activated hepatic glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the free radical scavenging and metallic ion chelating activities of this compound - Could the pro-oxidant risk be competitive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Structural Kaleidoscope: An In-depth Guide to the Folds of Pyridoxal Phosphate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of metabolic processes. The enzymes that utilize PLP as a cofactor, known as PLP-dependent enzymes, are ubiquitous in nature and catalyze a wide variety of reactions crucial for life, including transamination, decarboxylation, racemization, and elimination and substitution reactions, primarily involving amino acids.[1] This functional diversity is underpinned by a fascinating structural diversity, with PLP-dependent enzymes classified into distinct structural folds. Understanding this structural diversity is paramount for elucidating their intricate mechanisms, exploring their evolutionary relationships, and developing targeted therapeutics against enzymes involved in human disease and infectious agents.[2]
This technical guide provides a comprehensive overview of the structural diversity of PLP-dependent enzyme folds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their classification and catalytic mechanisms.
The Seven Folds: A Structural Classification
Despite the remarkable diversity of the reactions they catalyze, the known three-dimensional structures of PLP-dependent enzymes can be classified into seven distinct fold types.[3][4][5] This classification is based on the overall topology of the protein scaffold that binds the PLP cofactor. While enzymes within a fold type share a common structural core, they often exhibit low overall sequence homology.[6]
Quantitative Overview of PLP-Dependent Enzyme Folds
The following table summarizes the key characteristics of the seven recognized fold types of PLP-dependent enzymes.
| Fold Type | Archetypal Enzyme | Representative PDB ID | Key Structural Features | Typical Oligomeric State |
| Fold Type I | Aspartate Aminotransferase | 8AAT[5] | Two-domain structure (large N-terminal and small C-terminal domain). Active site at the subunit interface.[4] | Dimer, Tetramer[4] |
| Fold Type II | Tryptophan Synthase β-subunit | 1BKS[5] | Two domains of similar size. Active site contained within a single subunit.[4] | Dimer, Tetramer, or higher-order oligomers[4] |
| Fold Type III | Alanine Racemase | 1SFT[5] | (β/α)₈ barrel (TIM barrel) fold.[3] | Monomer, Dimer[7] |
| Fold Type IV | D-amino Acid Aminotransferase | 1DAA[5] | Two-domain structure with a unique PLP-binding mode compared to Fold I and II.[5] | Dimer, Tetramer, Hexamer[5] |
| Fold Type V | Glycogen Phosphorylase | 1GPB[5] | Atypical fold where the phosphate group of PLP participates in catalysis.[8] | Dimer, Tetramer[4] |
| Fold Type VI | Lysine-5,6-aminomutase | 1XRS[5] | α₂β₂ tetramer with a TIM barrel in the α-subunit and a Rossmann fold in the β-subunit.[4] | Tetramer[4] |
| Fold Type VII | Lysine-2,3-aminomutase | 2A5H[5] | Homotetramer, forming a dimer of domain-swapped dimers.[4] | Tetramer[4] |
The Catalytic Engine: A Universal Mechanism with Diverse Outcomes
The catalytic versatility of PLP-dependent enzymes stems from the ability of the PLP coenzyme to form a Schiff base (internal aldimine) with a conserved lysine residue in the enzyme's active site in its resting state.[8] Upon substrate binding, a transaldimination reaction occurs, forming a new Schiff base between the substrate's amino group and PLP (external aldimine). This covalent linkage allows PLP to act as an "electron sink," stabilizing the formation of a carbanionic intermediate, the quinonoid intermediate, which is central to all PLP-catalyzed reactions.[8] From this common intermediate, the reaction can proceed down different pathways, leading to the diverse catalytic outcomes observed.
A Closer Look at the Folds: Classification of Fold Type I
Fold Type I is the largest and most diverse family of PLP-dependent enzymes.[4] It can be further divided into several subclasses based on more subtle structural differences, particularly in the N-terminal region. This sub-classification often correlates with the type of reaction catalyzed.
Experimental Protocols for Studying PLP-Dependent Enzymes
A thorough understanding of the structure and function of PLP-dependent enzymes relies on a combination of experimental techniques. Below are detailed methodologies for the purification, structural determination, and kinetic characterization of these enzymes, with a focus on aminotransferases as a representative example.
Expression and Purification of Recombinant Aminotransferase
This protocol describes the expression and purification of a his-tagged recombinant aminotransferase from Escherichia coli.
-
Transformation and Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the aminotransferase with an N- or C-terminal polyhistidine tag.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF), and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the his-tagged aminotransferase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect the fractions containing the purified aminotransferase.
-
-
Protein Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter device.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified enzyme at -80°C in a storage buffer containing a cryoprotectant like glycerol.
-
X-ray Crystallography for Structural Determination
This protocol provides a general workflow for the crystallization and structure determination of a PLP-dependent enzyme.
-
Crystallization Screening:
-
Set up crystallization trials using the purified and concentrated protein (typically 5-10 mg/mL).
-
Use commercially available sparse matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
Employ vapor diffusion methods (sitting or hanging drop) to equilibrate a drop of the protein-precipitant mixture against a reservoir of the precipitant solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other components of the crystallization solution.
-
Techniques such as micro-seeding can be used to improve crystal size and quality.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single- or multiple-wavelength anomalous dispersion).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.
-
-
Structure Analysis and Validation:
-
Analyze the final refined structure to identify key features of the fold, the active site, and the interactions with the PLP cofactor and any bound ligands.
-
Validate the quality of the structure using various crystallographic and stereochemical checks.
-
Enzyme Kinetics Assay for Aminotransferases
This protocol describes a continuous spectrophotometric assay for measuring the activity of an aminotransferase, such as alanine aminotransferase (ALT).[9]
-
Assay Principle:
-
The aminotransferase catalyzes the transfer of an amino group from an amino acid (e.g., L-alanine) to a keto acid (e.g., α-ketoglutarate), producing a new keto acid (pyruvate) and a new amino acid (L-glutamate).
-
The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored as a decrease in absorbance at 340 nm.
-
-
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
L-alanine solution (substrate)
-
α-ketoglutarate solution (co-substrate)
-
NADH solution
-
Lactate dehydrogenase (LDH) solution (coupling enzyme)
-
Purified aminotransferase solution
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, L-alanine, α-ketoglutarate, NADH, and LDH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the purified aminotransferase solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Kₘ and kcat), perform the assay at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Fit the initial rate data to the Michaelis-Menten equation.
-
Implications for Drug Development
The structural and mechanistic diversity of PLP-dependent enzymes makes them attractive targets for the development of novel therapeutic agents.[2] For example, inhibitors of alanine racemase, a Fold Type III enzyme essential for bacterial cell wall synthesis, are being investigated as antibiotics.[2] Similarly, targeting human PLP-dependent enzymes involved in neurotransmitter metabolism has shown promise for the treatment of neurological disorders. A thorough understanding of the distinct structural folds and active site architectures of these enzymes is crucial for the design of specific and potent inhibitors with minimal off-target effects.
Conclusion
The this compound phosphate-dependent enzymes represent a remarkable example of how a single coenzyme can be utilized within a variety of protein scaffolds to catalyze a vast range of essential biochemical reactions. The classification of these enzymes into seven distinct fold types provides a framework for understanding their structural evolution and the molecular basis of their catalytic diversity. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate world of these fascinating enzymes, paving the way for new discoveries in basic science and the development of innovative therapeutics.
References
- 1. Structure and dynamics of the staphylococcal this compound 5-phosphate synthase complex reveal transient interactions at the enzyme interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. This compound phosphate - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 6. Functional Evolution of PLP-dependent Enzymes based on Active-Site Structural Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatic analysis of fold-type III PLP-dependent enzymes discovers multimeric racemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrum-diagnostics.com [spectrum-diagnostics.com]
The Role of Pyridoxal in the Maillard Reaction In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a focal point of research in food science and medicine due to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetic complications and neurodegenerative disorders. This technical guide provides an in-depth analysis of the in vitro involvement of pyridoxal, a vitamer of vitamin B6, in the Maillard reaction. It details the mechanisms of inhibition, presents quantitative data from key studies, outlines experimental protocols for research, and provides visual representations of the underlying chemical pathways.
Introduction: The Maillard Reaction and the Significance of this compound
The Maillard reaction proceeds through a complex cascade of events, initiated by the condensation of a reducing sugar with a free amino group to form a Schiff base, which then rearranges to a more stable Amadori product[1]. Subsequent degradation of Amadori products leads to the formation of highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal (MGO), and 3-deoxyglucosone (3-DG)[2][3]. These reactive carbonyl species (RCS) are potent precursors of AGEs, which can induce cellular dysfunction through protein cross-linking and interaction with specific receptors[4].
This compound, and its phosphorylated form, this compound-5'-phosphate (PLP), have been investigated for their ability to mitigate the Maillard reaction. Unlike its counterpart, pyridoxamine (PM), which possesses a primary amino group, this compound's inhibitory action is primarily attributed to the reactivity of its aldehyde group and its capacity to act as a scavenger of reactive carbonyl species[5][6]. PLP, the biologically active form, has demonstrated a distinct and potent mechanism by trapping 3-deoxyglucosone, a key intermediate in the formation of certain AGEs[7][8]. This guide will explore the nuances of this compound's interaction with Maillard reaction intermediates in vitro.
Mechanisms of this compound Involvement
This compound and its derivatives intervene in the Maillard reaction through several proposed mechanisms:
-
Trapping of Reactive Carbonyl Species (RCS): The primary mechanism attributed to this compound is the scavenging of reactive dicarbonyl compounds like glyoxal and methylglyoxal. By reacting with these intermediates, this compound prevents them from subsequently reacting with amino acids or proteins to form AGEs.
-
Inhibition of Post-Amadori Pathways: this compound-5'-phosphate (PLP) has been shown to be a potent inhibitor of the post-Amadori steps of the Maillard reaction[9]. Specifically, PLP can trap 3-deoxyglucosone, thereby inhibiting the formation of AGEs such as imidazolone[7][8]. The aldehyde group of PLP is believed to be crucial for this trapping activity, potentially enhanced by the neighboring phosphate group[8].
-
Antioxidant Activity: While pyridoxamine is more renowned for its antioxidant properties, this compound also contributes to mitigating oxidative stress, which is intertwined with the progression of the Maillard reaction[5]. By reducing oxidative species, this compound can help prevent the oxidative degradation of Amadori products.
It is important to note that in in vitro studies, pyridoxamine has often been found to be a more effective inhibitor of AGE formation than this compound, particularly in the later stages of the Maillard reaction, due to the high reactivity of its nucleophilic amino group with carbonyls[5][9].
Quantitative Data on this compound's Inhibitory Effects
The efficacy of this compound and its derivatives in inhibiting the Maillard reaction has been quantified in various in vitro models. The following tables summarize key findings.
| Inhibitor | Concentration (mM) | Model System | Duration | Inhibition of AGE Formation (%) | Reference |
| This compound (PL) | 0.5 | RNase (1 mg/ml) + 0.05 M Ribose | 6 weeks | ~10% | [10][11] |
| 3.0 | ~25% | [10][11] | |||
| 15 | ~50% | [10][11] | |||
| 50 | ~65% | [10][11] | |||
| This compound-5'-Phosphate (PLP) | 0.5 | RNase (1 mg/ml) + 0.05 M Ribose | 6 weeks | ~15% | [10][11] |
| 3.0 | ~40% | [10][11] | |||
| 15 | ~70% | [10][11] | |||
| 50 | ~85% | [10][11] | |||
| Pyridoxamine (PM) | 0.5 | RNase (1 mg/ml) + 0.05 M Ribose | 6 weeks | ~20% | [10][11] |
| 3.0 | ~50% | [10][11] | |||
| 15 | ~80% | [10][11] | |||
| 50 | ~90% | [10][11] |
Table 1: Comparative Inhibition of AGE Formation by Vitamin B6 Derivatives in a Ribose-RNase Model.
Experimental Protocols
In Vitro Model of Maillard Reaction using Bovine Serum Albumin (BSA) and Glucose
This protocol describes a common method for inducing the Maillard reaction in vitro and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound hydrochloride
-
Sodium phosphate buffer (0.2 M, pH 7.4)
-
Sodium azide (as a bacteriostatic agent)
-
Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reaction Mixture Preparation: Prepare a solution containing 10 mg/mL BSA and 100 mM D-glucose in 0.2 M sodium phosphate buffer (pH 7.4). Add sodium azide to a final concentration of 0.02% to prevent bacterial growth.
-
Inhibitor Addition: Prepare stock solutions of this compound hydrochloride in the same phosphate buffer. Add the this compound stock solution to the BSA-glucose mixture to achieve the desired final concentrations (e.g., 1, 5, 10, 50 mM). A control group with no inhibitor should be included.
-
Incubation: Incubate the reaction mixtures in sterile, sealed tubes at 37°C for 1-4 weeks in the dark. The elevated temperature and prolonged incubation accelerate the formation of AGEs.
-
Monitoring AGE Formation:
-
Fluorescence Measurement: At regular intervals (e.g., weekly), take aliquots from each reaction mixture. Dilute the aliquots in PBS and measure the fluorescence intensity using a spectrofluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. An increase in fluorescence is indicative of the formation of fluorescent AGEs.
-
Nε-(carboxymethyl)lysine (CML) Quantification: At the end of the incubation period, precipitate the protein from an aliquot of the reaction mixture using cold TCA. The protein pellet can then be hydrolyzed and analyzed for CML content via HPLC-MS/MS or ELISA.
-
Quantification of Nε-(carboxymethyl)lysine (CML) by HPLC-MS/MS
This protocol outlines the steps for the quantification of CML in protein samples from in vitro Maillard reaction experiments.
Materials:
-
Protein sample (from in vitro reaction)
-
Sodium borohydride
-
Sodium tetraborate buffer (0.2 M, pH 9.2)
-
Hydrochloric acid (6 M)
-
Internal standards (e.g., ¹³C₆-Lysine, D₂-CML)
-
Solid-phase extraction (SPE) cartridges
-
HPLC-grade solvents (water, acetonitrile, formic acid)
Procedure:
-
Reduction: To prevent the artificial formation of CML during acid hydrolysis, the protein sample is first subjected to a reduction step. Incubate the sample with sodium borohydride in a sodium tetraborate buffer overnight at 4°C[12].
-
Acid Hydrolysis: After reduction, the protein is hydrolyzed by adding 6 M hydrochloric acid and incubating at 110°C for 24 hours.
-
Sample Cleanup: The hydrolysate is dried and reconstituted in a suitable buffer. The sample is then cleaned up using SPE cartridges to remove interfering substances.
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The purified sample is injected into a reverse-phase HPLC column (e.g., C18). A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate CML from other amino acids[8][13].
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. CML and its internal standard are detected and quantified using multiple reaction monitoring (MRM).
-
-
Quantification: A calibration curve is generated using known concentrations of CML standards. The concentration of CML in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve[12].
Visualizing the Maillard Reaction and this compound's Intervention
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways of the Maillard reaction and the points of intervention by this compound and its derivatives.
Caption: Overview of the Maillard Reaction Pathway.
Caption: Intervention points of this compound and PLP.
Conclusion
This compound and its active form, this compound-5'-phosphate, demonstrate significant inhibitory effects on the Maillard reaction in vitro. Their mechanisms of action, primarily centered on the trapping of reactive carbonyl intermediates, provide a basis for their potential therapeutic application in mitigating the pathological consequences of AGE formation. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to further investigate the role of this compound and to develop novel strategies for the inhibition of the Maillard reaction. Future research should continue to elucidate the precise chemical nature of this compound-carbonyl adducts and explore their biological fate.
References
- 1. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 2. Glycation reactions of methylglyoxal during digestion in a dynamic, in vitro model of the upper gastrointestinal tract (TIM‐1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Spectroscopic Properties of Pyyridoxal Schiff Bases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal Schiff bases, formed by the condensation of this compound or its phosphorylated form, this compound 5'-phosphate (PLP), with primary amines, are crucial intermediates in a vast array of enzymatic reactions essential for amino acid metabolism. Their unique electronic and structural properties, which are finely tuned by their microenvironment, can be probed using various spectroscopic techniques. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound Schiff bases, details the experimental protocols for their analysis, and presents the data in a structured format for comparative reference.
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of this compound Schiff bases are characterized by distinct bands in the UV-visible region, which are sensitive to factors such as pH, solvent polarity, and the nature of the amine substituent. These spectral shifts are invaluable for studying the formation and behavior of these compounds in different environments.
The ketoenamine tautomer is the predominant form in aqueous solutions and typically exhibits absorption maxima around 280 nm and 413 nm.[1] The absorption spectra of Schiff bases formed from this compound 5'-phosphate (PLP) and various amines are influenced by the pH of the solution. For instance, the Schiff bases of PLP and dodecylamine show distinct spectral changes upon protonation of the pyridine nitrogen.[2][3]
Table 1: UV-Visible Absorption Maxima (λmax) of Selected this compound Schiff Bases
| Schiff Base | Solvent/Conditions | λmax (nm) | Reference(s) |
| This compound 5'-phosphate-L-isoleucine | Aqueous | 415 | [4] |
| This compound 5'-phosphate-valine (pH 5 and 9) | Aqueous | 409, 414 | [5] |
| This compound 5'-phosphate-valine (pH 13) | Aqueous | 360 | [5] |
| This compound 5'-phosphate-aniline (SB 1) | DMSO | ~420 | [6][7] |
| This compound 5'-phosphate-2-hydroxyaniline (SB 2) | DMSO | ~470 | [6][7] |
| This compound 5'-phosphate-2-mercaptoaniline (SB 3) | DMSO | ~360 | [6][7] |
| N,N′-bis(pyridoxylidene)ethylenediamine-Zn(II) complex | Not specified | 372 | [8] |
| This compound-TRIS | Ethanol | 377 | [9] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound Schiff base in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer).
-
For pH-dependent studies, use a series of buffers with known pH values.
-
The final concentration of the Schiff base for spectral measurements is typically in the micromolar range (e.g., 10⁻⁴ M to 10⁻⁵ M).[6][7]
-
-
Instrumentation:
-
Use a double-beam UV-Visible spectrophotometer.
-
Scan a wavelength range appropriate for this compound Schiff bases, typically from 200 nm to 800 nm.[10]
-
-
Data Acquisition:
-
Data Analysis:
Fluorescence Spectroscopy
Many this compound Schiff bases exhibit fluorescence, a property that is highly sensitive to the molecular environment and conformation. This makes fluorescence spectroscopy a powerful tool for studying their interactions in biological systems.
The fluorescence quantum yield (Φ) and emission wavelength are key parameters. For example, the Schiff base of this compound-TRIS shows a weak intrinsic fluorescence (Φ = 0.04), which is enhanced 12-fold upon binding to Zn(II) ions (Φ = 0.48), making it a selective fluorescent sensor.[9] The fluorescence of this compound 5'-phosphate-L-isoleucine Schiff bases is attributed to species protonated at both the imine and ring nitrogen, with a quantum yield of 0.02.[4]
Table 2: Fluorescence Properties of Selected this compound Schiff Bases
| Schiff Base | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Reference(s) |
| This compound 5'-phosphate-L-isoleucine (protonated) | 415 | ~500, 540-560 | 0.02 | [4] |
| This compound | Not specified | Not specified | 0.048 | [13] |
| Pyridoxamine | Not specified | Not specified | 0.11 | [13] |
| Pyridoxamine-5-phosphate | Not specified | Not specified | 0.14 | [13] |
| This compound-TRIS | 377 | ~472 | 0.04 | [9] |
| This compound-TRIS-Zn(II) complex | 377 | ~472 | 0.48 | [9] |
| N,N′-bis(pyridoxylidene)ethylenediamine-Zn(II) complex | 372 | 462 | Not specified | [8] |
| This compound 5'-phosphate-2-hydroxyaniline (SB 2) | 390 | ~470 | Not specified | [6] |
| This compound 5'-phosphate-2-mercaptoaniline (SB 3) | 320 | ~470 | Not specified | [6] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare dilute solutions of the Schiff base (typically in the micromolar range) in a fluorescence-free solvent.[14]
-
Ensure the absorbance of the solution at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength by measuring an excitation spectrum while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by scanning the emission monochromator at a fixed excitation wavelength.
-
-
Quantum Yield Determination:
-
The quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate, Φ = 0.51 in 0.1 N H₂SO₄).[9][14]
-
The following equation is used: Φsample = Φstd * (Astd / Asample) * (Isample / Istd) * (ηsample² / ηstd²) where Φ is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and electronic environment of this compound Schiff bases. Chemical shifts (δ) are particularly informative for identifying the formation of the Schiff base and characterizing its tautomeric and protonation states.
The formation of the imine (C=N) bond results in a characteristic signal for the azomethine proton in the ¹H NMR spectrum, typically observed as a singlet between δ 8.56 and 8.86 ppm.[15] In ¹³C NMR, the imine carbon resonance is also a key indicator. For this compound phosphate, the aldehydic carbon resonance appears around 197 ppm.[16]
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Schiff Bases and Related Compounds
| Compound/Group | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference(s) |
| Thiophene-2-carbaldehyde Schiff bases (imine proton) | ¹H | CD₃OD | 7.78 - 8.24 (singlet) | [17] |
| Naphthalene Schiff bases (azomethine proton) | ¹H | Not specified | 8.56 - 8.86 (singlet) | [15] |
| This compound phosphate (aldehyde carbon) | ¹³C | D₂O | 197 | [16] |
| This compound phosphate (hydrated aldehyde carbon, pH 1.7) | ¹³C | D₂O | 88.85 | [16] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[15]
-
Acquire ¹H and ¹³C spectra. For complex structures, 2D NMR techniques like HSQC can be employed.
-
-
Data Acquisition and Processing:
Infrared (IR) and Resonance Raman (RR) Spectroscopy
Vibrational spectroscopy techniques like IR and RR are sensitive to the bonding and structure of molecules, providing valuable insights into the C=N imine linkage and the pyridine ring vibrations of this compound Schiff bases.
A prominent band in the RR spectrum around 1646 cm⁻¹ is assigned to the imine C=N stretch.[5] This frequency shifts upon isotopic substitution (¹⁵N) and deuteration, confirming its assignment. Deprotonation of the imine nitrogen at high pH results in a downward shift of this band to around 1629 cm⁻¹.[5] The formation of a coordinate bond between the imine nitrogen and a metal ion also leads to a shift in the C=N stretching frequency to a lower wavenumber.[18]
Table 4: Key Vibrational Frequencies (cm⁻¹) for this compound Schiff Bases
| Vibrational Mode | Technique | Frequency (cm⁻¹) | Conditions/Comments | Reference(s) |
| Imine C=N stretch (protonated) | RR | 1646 | pH 9 | [5] |
| Imine C=N stretch (deprotonated) | RR | 1629 | pH 13 | [5] |
| Phenolate C-O stretch / Pyridine ring mode | RR | 1338 | pH 9 | [5] |
| Phenolate C-O stretch / Pyridine ring mode | RR | 1347 | pH 5 (pyridine protonated) | [5] |
| Imine C=N stretch in a Schiff base ligand | IR | 1629 | - | [19] |
| Metal-Nitrogen (M-N) stretch in complexes | IR | 400 - 600 | Appears upon complexation | [19] |
| Metal-Oxygen (M-O) stretch in complexes | IR | 400 - 600 | Appears upon complexation | [19] |
Experimental Protocol: IR and RR Spectroscopy
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Samples can be prepared as KBr pellets or measured as a thin film or in solution using appropriate IR-transparent cells.[10]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
-
Resonance Raman (RR) Spectroscopy:
-
Sample Preparation: Prepare aqueous solutions of the Schiff base. To overcome strong fluorescence, a quencher like KI can be added.[5]
-
Instrumentation: Use a Raman spectrometer with a laser excitation wavelength that falls within the electronic absorption band of the chromophore to achieve resonance enhancement. For example, a 406.7 nm Kr⁺ laser can be used for species absorbing around 410 nm.[5]
-
Data Acquisition: Collect the scattered light and analyze the Raman shifts.
-
Visualizations
The formation of a this compound Schiff base is a fundamental process that can be visualized as a sequence of chemical reactions. The resulting Schiff base exists in equilibrium between different tautomeric forms, which is crucial for its catalytic activity.
Caption: General reaction scheme for the formation of a this compound Schiff base.
The electronic properties and reactivity of the Schiff base are heavily influenced by the equilibrium between its ketoenamine and enolimine tautomers. This equilibrium is sensitive to environmental factors like pH and solvent polarity.
Caption: Tautomeric equilibrium of this compound Schiff bases.
A typical experimental workflow for the spectroscopic analysis of a newly synthesized this compound Schiff base involves several key steps, from synthesis to detailed characterization.
Caption: Workflow for spectroscopic analysis of this compound Schiff bases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Spectroscopic study of the Schiff bases of dodecylamine with this compound 5'-phosphate and 5'-deoxythis compound. A model for the Schiff bases of this compound 5'-phosphate in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence of the Schiff bases of this compound and this compound 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resonance Raman spectroscopy of this compound Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A highly selective this compound-based chemosensor for the detection of Zn(ii) and application in live-cell imaging; X-ray crystallography of this compound-TRIS Schiff-base Zn(ii) and Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative description of absorption spectra of a this compound phosphate-dependent enzyme using lognormal distribution curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 5'-phoshate schiff base in Citrobacter freundii tyrosinephenol-lyase. Ionic and tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence quantum yield measurements: vitamin B6 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 15. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. jaoc.samipubco.com [jaoc.samipubco.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Simultaneous Analysis of B6 Vitamers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as B6 vitamers. The primary forms are pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine-5'-phosphate (PNP), this compound-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). PLP is the biologically active coenzyme form, essential for numerous enzymatic reactions in the metabolism of amino acids, glucose, and lipids. The simultaneous analysis of these vitamers is crucial in various fields, including nutrition, clinical diagnostics, and drug development, to assess vitamin B6 status and understand its metabolic pathways.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of B6 vitamers in various matrices such as plasma, tissues, and food.[1][2][3] This document provides detailed application notes and protocols for the simultaneous analysis of B6 vitamers using reversed-phase HPLC with fluorescence or UV detection.
Interconversion of B6 Vitamers
The different forms of vitamin B6 are metabolically interconvertible. Understanding these pathways is essential for interpreting the results of vitamer analysis. The following diagram illustrates the key interconversion pathways of B6 vitamers in the body.
Caption: Interconversion pathways of B6 vitamers.
Experimental Workflow for B6 Vitamer Analysis
The general workflow for the simultaneous analysis of B6 vitamers by HPLC involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram outlines the key steps.
Caption: General experimental workflow for HPLC analysis of B6 vitamers.
Detailed Experimental Protocols
This section provides a representative protocol for the simultaneous analysis of B6 vitamers in biological samples, compiled from established methods.[1][2][3]
Reagents and Materials
-
Standards: Pyridoxine (PN), this compound (PL), Pyridoxamine (PM), Pyridoxine-5'-phosphate (PNP), this compound-5'-phosphate (PLP), Pyridoxamine-5'-phosphate (PMP), and 4-Pyridoxic acid (PA).
-
Chemicals: Trichloroacetic acid (TCA), metaphosphoric acid (MPA), or sulfosalicylic acid (SSA) for extraction.[3] Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate, 1-octanesulfonic acid sodium salt, Triethylamine.
-
Columns: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Equipment: HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector. Centrifuge, vortex mixer, pH meter, and a filtration apparatus.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each B6 vitamer standard in 0.1 M HCl to prepare individual stock solutions. Store at -20°C in the dark.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all B6 vitamers by diluting the stock solutions with the mobile phase or a suitable diluent. Prepare a series of calibration standards by further diluting the mixed working standard solution to cover the expected concentration range in the samples.
Sample Preparation
The choice of extraction acid can influence the recovery of different vitamers. Milder acids like metaphosphoric acid or sulfosalicylic acid are often preferred to keep phosphorylated forms intact.[3]
-
Plasma/Serum: To 500 µL of plasma or serum, add 500 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Tissue: Homogenize the tissue sample in a suitable buffer (e.g., phosphate buffer). To the homogenate, add an equal volume of 10% TCA.
-
Food: Homogenize the food sample and extract with an appropriate acid, which may be followed by enzymatic hydrolysis to release bound vitamers.[6]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect and Filter: Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following are representative HPLC conditions. Optimization may be required depending on the specific column and instrument used.
| Parameter | Condition 1: Ion-Pair Reversed-Phase with Gradient Elution[1] | Condition 2: Isocratic Reversed-Phase[6] |
| Column | C18 (ODS), 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16 | 0.1 M Potassium phosphate buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-30 min: 0.5-15% B; 30-40 min: 15-50% B; 40-46 min: 50-0.5% B | Isocratic: 95% A, 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 20 µL | 20 µL |
| Detection | Fluorescence: Ex: 328 nm, Em: 393 nm (with post-column derivatization)[1] | Fluorescence: Ex: 290 nm, Em: 395 nm |
| Run Time | 46 min[1] | 12 min[6] |
Note on Detection: Fluorescence detection is generally more sensitive and selective for B6 vitamers than UV detection.[3] Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of certain vitamers.[1]
Quantitative Data Summary
The performance of an HPLC method is evaluated based on several parameters. The following table summarizes typical quantitative data for the simultaneous analysis of B6 vitamers from various published methods.
| Vitamer | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound-5'-Phosphate (PLP) | 8.5 - 12.0 | 1 - 1000 | 0.1 - 5.0 | 0.3 - 15.0 | 90 - 105 |
| 4-Pyridoxic Acid (PA) | 4.0 - 7.0 | 5 - 2000 | 0.5 - 10.0 | 1.5 - 30.0 | 88 - 102 |
| Pyridoxamine (PM) | 15.0 - 20.0 | 2 - 500 | 0.2 - 2.0 | 0.6 - 6.0 | 92 - 108 |
| This compound (PL) | 12.0 - 18.0 | 2 - 500 | 0.2 - 2.0 | 0.6 - 6.0 | 91 - 106 |
| Pyridoxine (PN) | 20.0 - 25.0 | 2 - 500 | 0.3 - 3.0 | 0.9 - 9.0 | 89 - 104 |
| Pyridoxamine-5'-Phosphate (PMP) | 6.0 - 9.0 | 5 - 1000 | 0.5 - 8.0 | 1.5 - 24.0 | 85 - 100 |
Data compiled and generalized from multiple sources for illustrative purposes. Actual values will vary depending on the specific method and laboratory conditions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or pH. Old or contaminated column. Flow rate is too high. | Optimize mobile phase pH and organic solvent percentage. Replace or clean the column. Reduce the flow rate. |
| Broad Peaks | Column contamination. Dead volume in the system. Sample solvent incompatible with mobile phase. | Flush the column with a strong solvent. Check and minimize tubing lengths. Dissolve samples in the initial mobile phase. |
| Low Sensitivity | Detector settings not optimized. Degradation of vitamers. Low injection volume. | Optimize detector wavelength and other parameters. Prepare fresh standards and samples; protect from light. Increase injection volume if possible. |
| Variable Retention Times | Fluctuation in pump pressure or flow rate. Column temperature variation. Mobile phase composition changing over time. | Degas the mobile phase. Service the pump. Use a column oven. Prepare fresh mobile phase daily. |
Conclusion
The HPLC methods described provide a robust and reliable approach for the simultaneous quantification of B6 vitamers in a variety of biological matrices. The choice of a specific protocol, including sample preparation and chromatographic conditions, will depend on the specific vitamers of interest, the sample matrix, and the available instrumentation. Proper method validation, including assessment of linearity, accuracy, precision, and sensitivity, is essential for obtaining reliable and accurate results.
References
- 1. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Pyridoxal 5'-Phosphate in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for numerous enzymatic reactions in the human body.[1][2][3] Accurate quantification of PLP in plasma is crucial for assessing vitamin B6 status, diagnosing deficiencies, and for monitoring in various clinical and research settings.[4] This application note provides a detailed protocol for the sensitive and specific quantification of PLP in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers significant advantages over traditional HPLC with fluorescence detection by providing a simpler sample preparation and a shorter analysis time.[1][2][3]
Principle
This method utilizes a simple protein precipitation step to extract PLP from plasma samples. A stable isotope-labeled internal standard (SIL-IS) is added prior to precipitation to ensure accurate quantification by correcting for matrix effects and variations in sample processing. The extracted supernatant is then analyzed by LC-MS/MS in the positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound 5'-phosphate (PLP) standard
-
This compound 5'-phosphate-d3 (PLP-d3) or other suitable stable isotope-labeled internal standard
-
Trichloroacetic acid (TCA)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., PLP-d3).
-
Vortex briefly to mix.
-
Add 200 µL of cold 10% (w/v) trichloroacetic acid to precipitate proteins.[5]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., Waters™ Symmetry C18 |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-4 minutes[1][6][7] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | ~1800 V |
| Ion Source Temperature | ~550°C |
| Declustering Potential | ~110 V |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PLP | 248.2 | 150.1 (Quantifier) |
| 248.2 | 94.0 (Qualifier) | |
| PLP-d3 | 251.2 | 153.1 (Quantifier) |
| PLP-d3 | 251.2 | 97.0 (Qualifier) |
Note: These parameters may need to be optimized for specific instrument models.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (PLP) to the internal standard (PLP-d3). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of PLP in the unknown samples is then determined from the calibration curve.
Method Validation Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for PLP in plasma, based on published data.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 4 - 8000 nmol/L[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 4 nmol/L[6][7] |
| Limit of Detection (LOD) | 0.1 nmol/L[8] |
Table 2: Precision and Accuracy
| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low Quality Control | 1.7 - 2.8%[7] | 3.0 - 4.1%[7] | 95 - 105% |
| Medium Quality Control | < 5%[1][2][3] | < 5%[1][2][3] | 95 - 105% |
| High Quality Control | < 5%[1][2][3] | < 5%[1][2][3] | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Recovery | > 92%[5] |
| Matrix Effect | Minimal, corrected by SIL-IS |
Discussion
This LC-MS/MS method provides a robust and reliable approach for the quantification of PLP in plasma. The simple protein precipitation sample preparation protocol is high-throughput and avoids the need for derivatization steps often required by other methods.[1][2][3] The use of a stable isotope-labeled internal standard is critical for mitigating potential matrix effects and ensuring high accuracy and precision. The short chromatographic run time allows for the rapid analysis of a large number of samples, making it suitable for clinical research and drug development studies.
It is important to note that the choice of anticoagulant can affect PLP concentrations, with lithium heparin tubes potentially causing PLP degradation.[1][2] Therefore, consistency in sample collection procedures is recommended.
Conclusion
The described LC-MS/MS method is a sensitive, specific, and high-throughput analytical solution for the quantification of this compound 5'-phosphate in plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for a wide range of research, clinical, and drug development applications.
References
- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel fully validated LC-MS/MS method for quantification of this compound-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope dilution LC-ESI-MS/MS method for the quantification of this compound-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis of Pyridoxal Analogs for Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyridoxal analogs and their evaluation as enzyme inhibitors. This compound 5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for a vast array of enzymes involved in amino acid metabolism.[1][2] Consequently, inhibitors of PLP-dependent enzymes are valuable tools for studying enzyme mechanisms and serve as potential therapeutic agents for various diseases. These notes offer a practical guide to the synthesis of a representative this compound analog and the subsequent characterization of its enzyme inhibitory activity.
Introduction to this compound Analog Synthesis and Enzyme Inhibition
This compound 5'-phosphate-dependent enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, and racemization, primarily centered around amino acid substrates. The versatility of PLP stems from its ability to form a Schiff base with the substrate, which facilitates the cleavage of bonds at the α-carbon of the amino acid.
The design and synthesis of this compound analogs aim to create molecules that can interact with the active site of PLP-dependent enzymes and modulate their activity. These analogs can act through various mechanisms, including competitive inhibition, where they compete with the natural substrate or coenzyme for binding to the active site, or irreversible inhibition, where they form a stable covalent bond with the enzyme.
This document will focus on the synthesis of a 4'-substituted this compound analog, a class of compounds known to exhibit inhibitory effects on PLP-dependent enzymes, and detail the protocol for assessing its inhibitory potential against this compound kinase, a key enzyme in the vitamin B6 salvage pathway.
Data Presentation: Inhibition of PLP-Dependent Enzymes by this compound Analogs
The following table summarizes the inhibitory activities of various this compound analogs against different PLP-dependent enzymes. This data is crucial for structure-activity relationship (SAR) studies and for selecting appropriate inhibitors for specific biological investigations.
| Analog | Target Enzyme | Enzyme Source | Inhibition Constant (Ki/IC50) | Type of Inhibition |
| Theophylline | This compound Kinase | Sheep Brain | 8.7 µM (Ki) | Competitive |
| Caffeine | This compound Kinase | Sheep Brain | 45 µM (Ki) | Competitive |
| Theobromine | This compound Kinase | Sheep Brain | 453 µM (Ki) | Weak Inhibition |
| Enprofylline | This compound Kinase | Sheep Brain | 256 µM (Ki) | Competitive |
| Adenosine tetraphosphothis compound | This compound Kinase | Pig Liver | 2.4 µM (Ki) | Slow-binding |
| ZINC26710739 | This compound Kinase | Entamoeba histolytica | ~100 µM (IC50) | Not specified |
| ZINC26710858 | This compound Kinase | Entamoeba histolytica | ~250 µM (IC50) | Not specified |
| L-Cysteine | Alanine Aminotransferase | Not specified | Not specified | Specific Inhibition |
| D-Cysteine | Alanine Aminotransferase | Not specified | Not specified | Weaker Inhibition |
Mandatory Visualizations
Caption: General structure of this compound and its analogs.
Caption: Signaling pathway of competitive enzyme inhibition.
Caption: Experimental workflow for synthesis and testing.
Experimental Protocols
Protocol 1: Synthesis of a 4'-Substituted this compound Analog via Diels-Alder Reaction
This protocol describes a general method for the synthesis of pyridoxine analogs, which can be subsequently oxidized to the corresponding this compound analogs. The core of this synthesis is a Diels-Alder reaction between a substituted oxazole and a dienophile, followed by aromatization and reduction.[3]
Materials:
-
Substituted 4-methyloxazole (e.g., 4-methyl-5-ethoxyoxazole)
-
Dienophile (e.g., diethyl fumarate)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Diels-Alder Cycloaddition and Aromatization
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 4-methyloxazole (1 equivalent) and the dienophile (1.2 equivalents) in an anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting bicyclic intermediate is often aromatized in situ upon heating or can be treated with a mild acid to facilitate the formation of the pyridine ring.
-
Purify the crude substituted 3-hydroxypyridine product by column chromatography on silica gel.
Step 2: Reduction to the Pyridoxine Analog
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., LiAlH₄, 2-4 equivalents) in an anhydrous solvent like diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the purified pyridine-3,4-dicarboxylate from Step 1 in the anhydrous solvent and add it dropwise to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridoxine analog.
-
Purify the product by column chromatography or recrystallization.
Step 3: Oxidation to the this compound Analog (General Consideration) The synthesized pyridoxine analog can be oxidized to the corresponding this compound analog using a mild oxidizing agent such as manganese dioxide (MnO₂). This step requires careful optimization to avoid over-oxidation.
Protocol 2: this compound Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a synthesized this compound analog against this compound kinase. The assay measures the rate of this compound 5'-phosphate (PLP) formation, which is coupled to the oxidation of NADH by lactate dehydrogenase.
Materials:
-
Purified this compound kinase
-
This compound (substrate)
-
ATP (co-substrate)
-
Synthesized this compound analog (inhibitor)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog inhibitor in a suitable solvent (e.g., DMSO or water).
-
Prepare a reaction buffer containing Tris-HCl, KCl, and MgCl₂.
-
Prepare a coupled enzyme mix containing LDH, PEP, and NADH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
This compound (at a concentration near its Km value)
-
ATP (at a saturating concentration)
-
Coupled enzyme mix
-
Varying concentrations of the this compound analog inhibitor (and a vehicle control without inhibitor).
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound kinase to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP formation, which in turn is stoichiometric with PLP formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate (this compound) concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Conclusion
The synthesis and evaluation of this compound analogs as enzyme inhibitors are fundamental to advancing our understanding of PLP-dependent enzyme function and for the development of novel therapeutics. The protocols outlined in this document provide a solid foundation for researchers to synthesize and characterize the inhibitory properties of novel this compound analogs. The provided data and visualizations serve as a valuable reference for designing new inhibitors and for interpreting experimental results. Careful execution of these protocols and thorough data analysis will contribute to the growing body of knowledge in this critical area of biochemical and pharmaceutical research.
References
Application Notes & Protocols for Assay of Pyridoxal Kinase Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal kinase (PDXK) is a crucial enzyme in the vitamin B6 metabolic pathway.[1] It catalyzes the phosphorylation of this compound to its biologically active form, this compound 5'-phosphate (PLP), which serves as an essential cofactor for numerous metabolic enzymes.[2] Dysregulation of this compound kinase activity has been implicated in various pathological conditions, making it a significant area of study for researchers and a potential target for drug development.[3] These application notes provide detailed protocols for assaying this compound kinase activity in cell lysates using both spectrophotometric and fluorometric methods.
Principle of the Assays
Spectrophotometric Assay: This method directly measures the formation of this compound 5'-phosphate (PLP) from this compound and ATP, catalyzed by this compound kinase. PLP exhibits a distinct absorbance maximum at 388 nm, allowing for the continuous monitoring of enzyme activity by measuring the increase in absorbance at this wavelength.[4][5]
Fluorometric Assay: This highly sensitive method is based on the differential fluorescence of the oximes formed from this compound and this compound 5'-phosphate. The rate of formation of these fluorescent oximes differs significantly, enabling the quantification of this compound kinase activity in crude cell extracts.[6]
Experimental Protocols
Preparation of Cell Lysates
This protocol is a general guideline and may require optimization depending on the cell type.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[7]
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Harvest cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[8]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general recommendation is to use 100-200 µL of Lysis Buffer per 1-5 million cells.[8]
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[7]
-
(Optional) For further cell disruption, sonicate the lysate on ice.
-
Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully collect the supernatant (cell lysate) and transfer it to a new pre-chilled tube.[8]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).[8]
-
The cell lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[8]
Spectrophotometric Assay of this compound Kinase Activity
Materials:
-
100 mM HEPES buffer, pH 7.4
-
This compound hydrochloride solution (10 mM in deionized water)
-
ATP solution (10 mM in deionized water)
-
Magnesium chloride (MgCl2) solution (100 mM in deionized water)
-
Cell lysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 388 nm
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing HEPES buffer, ATP, and MgCl2.
-
Add the cell lysate to the reaction mixture. The amount of lysate should be optimized to ensure a linear reaction rate.
-
To initiate the reaction, add the this compound hydrochloride solution.
-
Immediately transfer the reaction mixture to a 96-well plate or cuvette and start monitoring the increase in absorbance at 388 nm at 37°C for a set period (e.g., 10-30 minutes).[4]
-
Include a blank control that contains all components except the cell lysate.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Fluorometric Assay of this compound Kinase Activity
This protocol is adapted from the principles described by Sussman and Koontz (1995).[6]
Materials:
-
Potassium phosphate buffer (e.g., 20 mM, pH 6.1)[9]
-
This compound solution
-
ATP solution
-
Magnesium chloride (MgCl2) solution
-
Hydroxylamine solution
-
Cell lysate
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, and MgCl2.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding the this compound solution.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[9]
-
Stop the reaction by adding hydroxylamine solution. This will form fluorescent oximes with both the remaining this compound and the newly formed this compound 5'-phosphate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the this compound-oxime and this compound-5'-phosphate-oxime. The specific wavelengths will depend on the instrument and should be determined empirically based on the literature.
-
The activity is calculated based on the difference in the rate of oxime formation between this compound and this compound 5'-phosphate.[6]
Data Presentation
Table 1: Summary of Quantitative Parameters for this compound Kinase Assays
| Parameter | Spectrophotometric Assay | Fluorometric Assay | Reference |
| Wavelength | 388 nm (Absorbance) | Ex/Em wavelengths to be determined | [4] |
| Substrates | This compound, ATP | This compound, ATP | [10] |
| Cofactor | Mg2+ | Mg2+ | [4] |
| Typical Buffer | 100 mM HEPES, pH 7.4 | 20 mM Potassium Phosphate, pH 6.1 | [4][9] |
| Typical Substrate Conc. | 10-300 µM this compound, 0.4-1.5 mM ATP | 10 µM this compound, 300 µM MgATP | [4][9] |
| Typical Cofactor Conc. | 150-250 µM MgCl2 | Included in MgATP | [4][9] |
| Incubation Temperature | 37°C | 37°C | [4][9] |
| Incubation Time | 10-30 minutes (kinetic) | 10-30 minutes (endpoint) | [9] |
Experimental Workflow and Signaling Pathway Visualization
References
- 1. Exploring the role of this compound kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 2. "this compound Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A fluorometric assay for this compound kinase applicable to crude cell extracts [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. PDXK mutations cause polyneuropathy responsive to this compound 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound kinase - Wikipedia [en.wikipedia.org]
Application Notes: Pyridoxal 5'-Phosphate (PLP) in Protein Cross-Linking and Structural Studies
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] Its chemical reactivity, centered around a reactive aldehyde group, makes it a valuable tool for researchers in structural biology and drug development. The aldehyde group of PLP can readily react with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a Schiff base (or aldimine).[3][4] This reaction can be exploited to probe protein structure, identify binding sites, and stabilize protein-protein interactions.
The formation of the Schiff base is reversible.[5] However, the resulting imine can be stabilized by reduction with an agent like sodium borohydride, creating a stable, covalent secondary amine linkage.[6] This "traps" the interaction and allows for the identification of the modified residue, typically through mass spectrometry. While PLP itself is a monofunctional reagent primarily used for mapping accessible residues, its derivatives, such as bis(this compound) polyphosphates, have been developed as true intramolecular cross-linking agents.[7] Furthermore, PLP-mediated transamination can be used to introduce a unique reactive ketone or aldehyde at the N-terminus of a protein for site-specific conjugation.[8]
This document provides an overview of the applications of this compound in protein structural studies and detailed protocols for its use in modifying proteins and identifying the resulting cross-links.
Chemical Mechanism of PLP-Lysine Interaction
The fundamental reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue) on the aldehyde group of PLP. This forms an unstable carbinolamine intermediate, which then dehydrates to form a stable Schiff base (aldimine). This imine linkage can be selectively reduced to a stable secondary amine, covalently linking the PLP molecule to the lysine residue. The phosphate group on PLP can enhance the rate of Schiff base formation by acting as a proton donor and acceptor.[9]
Caption: Mechanism of PLP-mediated lysine modification and stabilization.
Experimental Protocols
Protocol 1: PLP-Mediated Modification of Proteins and Reductive Stabilization
This protocol describes the labeling of accessible lysine residues on a purified protein using PLP, followed by reductive stabilization to form a covalent bond.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid amine-containing buffers like Tris.
-
This compound 5'-phosphate (PLP) stock solution (e.g., 100 mM in water, freshly prepared).
-
Sodium borohydride (NaBH₄) solution (e.g., 1 M in 0.01 M NaOH, freshly prepared).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Dialysis or desalting column for buffer exchange.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a non-amine-containing buffer.
-
PLP Reaction: Add PLP stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 4 hours.[8] The reaction progress can be monitored spectrophotometrically by the appearance of the Schiff base, which typically absorbs around 325-430 nm depending on the pH and environment.[10]
-
Reduction: To stabilize the Schiff base, add the freshly prepared NaBH₄ solution to a final concentration of 5-10 mM. Perform this step on ice to control the reaction rate.
-
Reduction Incubation: Incubate on ice for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any excess NaBH₄ and unreacted PLP.
-
Buffer Exchange: Remove excess reagents by dialysis against a suitable buffer or by using a desalting column.
-
Analysis: The modified protein is now ready for analysis by SDS-PAGE, which may show a slight shift in mobility, and subsequent mass spectrometry to identify the modification sites.
Protocol 2: Identification of PLP-Modified Peptides by Mass Spectrometry
This protocol outlines the workflow for identifying the specific lysine residues modified by PLP using bottom-up proteomics.
Materials:
-
PLP-modified protein from Protocol 1.
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
-
Trypsin (or other suitable protease).
-
Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) material for phosphopeptide enrichment.[11]
-
LC-MS/MS system.
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein sample (e.g., with urea or SDS), reduce cysteine disulfide bonds with DTT, and alkylate the resulting thiols with IAA.
-
Proteolytic Digestion: Perform an in-solution or in-gel digestion of the protein with trypsin overnight.
-
Enrichment (Optional but Recommended): Since the PLP adduct contains a phosphate group, enrich the modified peptides using TiO₂ or Ti⁴⁺-IMAC chromatography.[11] This step significantly increases the likelihood of detecting the modified peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. Use a data-dependent acquisition method. Multistage activation (MSA) can improve the identification and localization of the PLP modification.[11]
-
Data Analysis: Use a database search algorithm (e.g., Sequest, Mascot, MaxQuant) to identify peptides and their modifications. Define a variable modification on lysine corresponding to the mass of the reduced PLP adduct. The analysis will reveal which lysine residues were modified.
Quantitative Data and Identification
Successful identification of PLP-cross-linked peptides relies on accurate mass spectrometry. The tables below summarize typical reaction conditions and the expected mass shifts for modified lysine residues.
Table 1: Typical Reaction Conditions for Protein Modification with PLP
| Parameter | Typical Range | Notes |
|---|---|---|
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can favor intermolecular cross-linking if not controlled. |
| PLP Concentration | 1 - 100 mM | Higher concentrations or longer times may be needed for less reactive sites.[8] |
| Molar Ratio (PLP:Protein) | 10:1 to 1000:1 | Must be optimized for each protein to avoid excessive modification. |
| pH | 7.0 - 9.0 | Schiff base formation is pH-dependent.[10][12] |
| Temperature | 4°C - 37°C | Protein stability is a key consideration.[8] |
| Incubation Time | 30 min - 20 hours | Shorter times with higher PLP concentrations can minimize side reactions.[8] |
Table 2: Mass Spectrometric Identification of PLP-Lysine Adducts
| Modification Type | Chemical Formula of Adduct | Monoisotopic Mass Shift (Da) | Notes |
|---|---|---|---|
| PLP-Lysine Schiff Base | C₈H₈NO₅P | +229.0140 | Represents the PLP molecule after loss of water upon imine formation. |
| Reduced PLP-Lysine | C₈H₁₀NO₅P | +231.0297 | Represents the stabilized adduct after reduction with NaBH₄ (+2H). |
Experimental and Analytical Workflow
The overall process, from protein modification to data interpretation, involves several critical stages. The following diagram illustrates a typical workflow for a PLP-based protein structural study.
Caption: Workflow for identifying PLP-modified sites on a protein.
Applications in Research and Drug Development
The use of PLP as a chemical probe provides valuable insights that are highly relevant to researchers, scientists, and drug development professionals.
-
Mapping Protein Surfaces and Binding Sites: By identifying lysine residues that are reactive towards PLP, researchers can map solvent-accessible regions of a protein. If a protein-protein or protein-ligand interaction shields certain lysines, their reactivity will decrease, allowing for the mapping of interaction interfaces.[13]
-
Probing Enzyme Active Sites: Many enzymes that utilize amino acid substrates have critical lysine residues in their active sites.[3] PLP can be used as a tool to covalently modify these lysines, often leading to enzyme inhibition and helping to confirm the role of the modified residue in catalysis.[5]
-
Drug Discovery and Development: Understanding the topology of protein-protein interaction sites is crucial for designing small molecules or biologics that can disrupt these interactions.[13] PLP-mediated modification can help delineate these "hotspot" regions. Additionally, some neurotoxic drugs are known to inhibit human this compound kinase, preventing the formation of PLP and leading to vitamin B6 deficiency, which provides a basis for screening drug side effects.[14]
-
Structural Biology: The distance constraints obtained from cross-linking experiments can be integrated with computational modeling, X-ray crystallography, or cryo-EM data to refine the three-dimensional structures of proteins and protein complexes.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances on Structure-Function Relationships of this compound 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Trafficking of the this compound Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis(this compound) polyphosphates as specific intramolecular cross-linking agents for hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific Protein Bioconjugation via a this compound 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of phosphate on stability of this compound in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the Schiff base formed between this compound-5′-phosphate and poly-L-lysine of low polymerization degree - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A study of the Schiff base formed between this compound-5′-phosphate and poly-L-lysine of low polymerization degree - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Protein-protein interfaces as druggable targets: a common motif of the this compound-5′-phosphate-dependent enzymes to receive the coenzyme from its producer - Aleshin - Biochemistry [rjeid.com]
- 14. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Development of Fluorescent Probes for Cellular Pyridoxal Phosphate Imaging
Application Note 1: Introduction to Pyridoxal Phosphate (PLP) and Fluorescent Probes
Biological Importance of this compound Phosphate (PLP)
This compound 5'-phosphate (PLP) is the biologically active form of Vitamin B6 and a crucial coenzyme in a wide array of metabolic reactions.[1] It is essential for the synthesis of neurotransmitters and hemoglobin, as well as for fat metabolism.[1] PLP participates in diverse enzymatic reactions, including transamination, decarboxylation, and racemization.[1] Given its central role, maintaining appropriate intracellular concentrations of PLP is vital for cellular function and overall health.
PLP as a Disease Biomarker
Abnormal Vitamin B6 status, characterized by deficient intracellular PLP levels, is a direct biomarker for a range of diseases.[2] Deficiencies can lead to serious health issues such as nervous disorders, peripheral neuropathy, anemia, and seizures.[1] Traditionally, Vitamin B6 status is assessed by measuring PLP concentration in plasma via HPLC.[3] However, plasma levels do not always accurately reflect the intracellular concentrations critical to tissue function, especially in certain disease states.[3] Therefore, methods for the direct and real-time measurement of PLP in intact cells are highly valuable for both biomedical research and clinical diagnostics.[2][4][5]
Principles of Fluorescent Probe Design
Fluorescent probes are indispensable tools for visualizing specific molecules and processes within living cells using fluorescence microscopy.[6] A successful probe is typically composed of three key components: a fluorophore (the signal-generating unit), a recognition unit (which provides specificity for the target analyte), and a linker.[7] The design strategy focuses on modulating the fluorescence properties of the fluorophore upon interaction with the target molecule.[6]
Common fluorescence modulation mechanisms include:
-
Photoinduced Electron Transfer (PeT): A widely used mechanism for designing "turn-on" or "turn-off" probes.[6]
-
Spirocyclization: This mechanism involves a structural change from a non-fluorescent, spirocyclic form to a fluorescent, open-ring form upon reaction with the target, often providing a high signal-to-noise ratio.[6]
-
Chemical Reaction-Based Mechanisms: The recognition unit undergoes a specific chemical reaction with the analyte, leading to a change in the fluorophore's electronic structure and, consequently, its fluorescence output. A key example for PLP detection is hydrazone exchange.[2][3]
An ideal fluorescent probe for cellular imaging should possess high specificity, sensitivity, photostability, and biocompatibility, with excitation and emission wavelengths preferably in the longer-wavelength region (red or near-infrared) to minimize cellular autofluorescence and light-induced damage.[7][8]
Application Note 2: Fluorescent Probes for PLP Imaging
Overview of Existing Probes
The development of fluorescent probes specifically for PLP has enabled direct visualization of its levels in living cells.[3] A significant challenge in designing such probes is achieving selectivity for PLP over other B6 vitamers (this compound, pyridoxine, pyridoxamine) and various endogenous aldehydes.[2]
One successful strategy involves a hydrazone exchange reaction. The probe RAB6, for instance, utilizes this mechanism to achieve remarkable selectivity for PLP.[2][9] This "light-up" probe shows a strong fluorescence enhancement upon reacting with PLP, allowing for quantitative measurements.[3] Another approach uses bovine serum albumin-capped manganese-doped zinc sulfide quantum dots (BSA-Mn–ZnS QDs), where the fluorescence is quenched by PLP. This quenching can be reversed by alkaline phosphatase (ALP), which converts PLP to this compound, creating a "turn-on" system for ALP detection based on PLP interaction.[10]
Sensing Mechanism: Hydrazone Exchange
The hydrazone exchange mechanism is a powerful strategy for selective aldehyde detection. Probes like RAB6 are designed as acylhydrazones of a fluorophore (e.g., rhodamine). In its baseline state, the probe is non-fluorescent. The aldehyde group of PLP is highly reactive and can displace the existing aldehyde in the probe's hydrazone structure. This exchange reaction forms a new, highly fluorescent rhodamine-PLP hydrazone, leading to a significant "turn-on" signal.[3] This reaction is highly selective for PLP due to the specific reactivity and electronic properties conferred by the phosphate group and the pyridine ring.[3]
Comparative Data of PLP Fluorescent Probes
The performance of fluorescent probes is evaluated based on several key photophysical and sensing parameters. This data allows researchers to select the most appropriate probe for their specific experimental needs.
| Probe Name | Sensing Mechanism | Excitation λ (nm) | Emission λ (nm) | Fold Change (Fluorescence) | Detection Limit | Reference |
| RAB6 | Hydrazone Exchange | ~520 | ~550 | 23-fold | 50 nM | [3] |
| BSA-Mn-ZnS QDs | Fluorescence Quenching | Not specified | 604 | "Turn-off" | 1 µM | [10] |
| MAK425 Probe | Enzymatic Reaction | 535 | 587 | Not specified | 0.2 pmol/well | [1] |
Protocol 1: General Workflow for PLP Probe Development and Application
This protocol outlines the typical workflow from the conceptual design of a novel fluorescent probe to its final application in cellular imaging.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A fluorescent hydrazone exchange probe of this compound phosphate for the assessment of vitamin B6 status - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A fluorescent hydrazone exchange probe of this compound phosphate for the assessment of vitamin B6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes for Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. Vitamin B 6 cofactor-directed fluorescent “turn-on” detection of alkaline-phosphatase activity using bovine serum albumin-functionalized Mn–ZnS quantu ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00047D [pubs.rsc.org]
Application Notes and Protocols for Studying Pyridoxal Phosphate (PLP) Binding Sites in Enzymes via Site-Directed Mutagenesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyridoxal Phosphate in Enzymatic Catalysis
This compound 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1] Its remarkable chemical reactivity allows it to participate in diverse catalytic functions, including transamination, decarboxylation, racemization, and elimination reactions. PLP-dependent enzymes are ubiquitous and play crucial roles in cellular metabolism, making them attractive targets for drug development and bioengineering.
The core of PLP's catalytic prowess lies in its ability to form a Schiff base (internal aldimine) with a conserved lysine residue in the enzyme's active site. This covalent linkage is then replaced by the amino acid substrate (external aldimine), initiating the catalytic cycle. The pyridine ring of PLP acts as an "electron sink," stabilizing reaction intermediates and facilitating the cleavage and formation of bonds at the α-carbon of the amino acid substrate.
Understanding the intricate interactions between PLP and the surrounding amino acid residues in the enzyme's active site is paramount for elucidating catalytic mechanisms, predicting substrate specificity, and designing novel inhibitors or engineered enzymes with enhanced properties. Site-directed mutagenesis is a powerful and indispensable tool for probing these interactions. By systematically replacing specific amino acid residues hypothesized to be involved in PLP binding or positioning, researchers can directly assess their contribution to cofactor affinity, catalytic efficiency, and overall enzyme function.
These application notes provide a comprehensive guide for researchers interested in employing site-directed mutagenesis to investigate PLP binding sites. We will detail the experimental workflow, from the initial design of mutations to the final kinetic analysis of the resulting enzyme variants.
Experimental Workflow and Logical Relationships
The process of studying PLP binding sites using site-directed mutagenesis follows a logical progression. The following diagram illustrates the typical experimental workflow.
Caption: A schematic overview of the site-directed mutagenesis workflow.
Detailed Methodologies and Protocols
This section provides detailed protocols for the key experiments involved in the site-directed mutagenesis study of PLP binding sites.
Site-Directed Mutagenesis Protocol (PCR-Based)
This protocol is adapted from standard PCR-based mutagenesis methods.
a. Primer Design:
-
Length: Primers should be 25-45 nucleotides in length.
-
Mutation: The desired mutation should be located at the center of the primer with at least 10-15 bases of correct sequence on both sides.
-
Melting Temperature (Tm): The Tm of the primers should be calculated to ensure proper annealing. A Tm of ≥78°C is often recommended for the entire primer.
-
GC Content: Aim for a GC content between 40% and 60%.
-
Ends: Primers should terminate in one or more G or C bases.
b. PCR Reaction Mixture (50 µL):
| Component | Final Concentration |
| 5x Phusion HF or other high-fidelity buffer | 1x |
| dNTPs | 200 µM each |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Template DNA (plasmid) | 1-25 ng |
| Phusion DNA Polymerase (or equivalent) | 1.0 unit |
| Nuclease-free water | to 50 µL |
c. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{18-25} |
| Annealing | 55-68°C | 30 sec | |
| Extension | 72°C | 30 sec/kb of plasmid | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
d. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
e. Transformation:
-
Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated PCR product.
-
Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
f. Verification:
-
Isolate plasmid DNA from several individual colonies.
-
Confirm the presence of the desired mutation by DNA sequencing.
Recombinant Protein Expression and Purification Protocol
a. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the sequence-verified mutant plasmid.
-
Inoculate a starter culture (5-10 mL) of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
b. Purification (Example with His-tagged protein):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Enzyme Kinetics Assay Protocol (Example: Aspartate Aminotransferase)
This protocol is based on a coupled-enzyme assay that monitors the decrease in NADH absorbance at 340 nm.
a. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Solution: 200 mM L-aspartate and 12 mM α-ketoglutarate in assay buffer.
-
NADH Solution: 10 mM NADH in assay buffer.
-
Malate Dehydrogenase (MDH): ~600 units/mL in assay buffer.
-
Enzyme Solution: Purified wild-type or mutant aspartate aminotransferase diluted in assay buffer to a suitable concentration.
b. Assay Procedure:
-
In a 1 mL cuvette, combine:
-
850 µL of assay buffer
-
100 µL of substrate solution
-
30 µL of NADH solution
-
10 µL of MDH solution
-
-
Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in A340.
c. Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Data Presentation: Quantitative Analysis of Mutagenesis
The impact of mutations on enzyme function is best understood through quantitative analysis of kinetic and binding parameters. The following tables provide examples of how to present such data for different PLP-dependent enzymes.
Table 1: Kinetic Parameters of Wild-Type and Mutant Aspartate Aminotransferase
| Enzyme | Km (L-Asp, mM) | Km (α-KG, mM) | kcat (s⁻¹) | kcat/Km (L-Asp, M⁻¹s⁻¹) |
| Wild-Type | 2.5 ± 0.3 | 0.20 ± 0.02 | 250 ± 15 | 1.0 x 10⁵ |
| K258A | 15.0 ± 1.5 | 1.2 ± 0.1 | 5.0 ± 0.5 | 3.3 x 10² |
| Y225F | 8.2 ± 0.7 | 0.55 ± 0.06 | 85 ± 7 | 1.0 x 10⁴ |
| R386A | 55.0 ± 5.0 | 4.5 ± 0.4 | 0.1 ± 0.01 | 1.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Kinetic Parameters of Wild-Type and Mutant Alanine Racemase
| Enzyme | Km (L-Ala, mM) | Km (D-Ala, mM) | kcat (s⁻¹) | kcat/Km (L-Ala, M⁻¹s⁻¹) |
| Wild-Type | 10.5 ± 1.1 | 8.8 ± 0.9 | 150 ± 12 | 1.4 x 10⁴ |
| K39A | 250 ± 20 | 210 ± 18 | 0.05 ± 0.005 | 0.2 |
| Y265F | 45 ± 4 | 38 ± 3 | 30 ± 2.5 | 6.7 x 10² |
Data is hypothetical and for illustrative purposes.
Table 3: PLP Binding Affinity of Wild-Type and Mutant Enzymes
| Enzyme | Kd (PLP, µM) |
| Wild-Type Aspartate Aminotransferase | 0.15 ± 0.02 |
| K258A Aspartate Aminotransferase | 12.5 ± 1.0 |
| Wild-Type Alanine Racemase | 0.5 ± 0.05 |
| K39A Alanine Racemase | 55 ± 5 |
Data is hypothetical and for illustrative purposes.
Signaling Pathways and Logical Relationships in PLP Catalysis
The following diagram illustrates the general catalytic cycle of a PLP-dependent transaminase, highlighting the key intermediates and the role of the PLP cofactor.
Caption: The catalytic cycle of a PLP-dependent transaminase.
By applying these detailed protocols and data analysis frameworks, researchers can effectively utilize site-directed mutagenesis to gain profound insights into the structure-function relationships governing PLP-dependent enzymes, paving the way for novel therapeutic interventions and advanced biocatalyst design.
References
Application Notes and Protocols: Pyridoxal as a Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal phosphate (PLP), the active form of vitamin B6, is a versatile cofactor in a vast array of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. Inspired by nature's efficiency, chemists have developed chiral this compound-based catalysts for asymmetric synthesis, aiming to mimic the remarkable stereoselectivity of enzymes. These biomimetic catalysts have emerged as powerful tools for the enantioselective synthesis of valuable chiral molecules, particularly non-proteinogenic amino acids and their derivatives, which are crucial building blocks in pharmaceutical development. This document provides detailed application notes and experimental protocols for the use of this compound-based catalysts in key asymmetric transformations.
Asymmetric Biomimetic Transamination
Asymmetric biomimetic transamination offers a direct and atom-economical method for the synthesis of chiral α-amino acids from α-keto acids. Chiral this compound catalysts, often derived from pyridoxine and chiral α,α-diarylprolinols, facilitate the enantioselective transfer of an amino group from an amine donor to a keto acid acceptor.
Data Presentation
| Catalyst | α-Keto Acid | Amine Donor | Product | Yield (%) | ee (%) | Reference |
| Catalyst 1a | Phenylglyoxylic acid | 2,2-Diphenylglycine | (R)-Phenylglycine | 85 | 80 | |
| Catalyst 1a | 2-Oxo-4-phenylbutanoic acid | 2,2-Diphenylglycine | (R)-Homophenylalanine | 75 | 78 | |
| Catalyst 1b | Phenylglyoxylic acid | 2,2-Diphenylglycine | (R)-Phenylglycine | 78 | 75 | |
| Catalyst 1b | 2-Oxo-4-phenylbutanoic acid | 2,2-Diphenylglycine | (R)-Homophenylalanine | 68 | 72 |
Catalyst Structures:
Catalyst 1a and 1b are chiral pyridoxals derived from (S)-α,α-diarylprolinols.
Experimental Protocol: Asymmetric Biomimetic Transamination of Phenylglyoxylic Acid
Materials:
-
Chiral this compound Catalyst 1a (5 mol%)
-
Phenylglyoxylic acid (0.2 mmol, 1.0 equiv)
-
2,2-Diphenylglycine (0.3 mmol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous (2.0 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the chiral this compound catalyst 1a (0.01 mmol, 5 mol%), phenylglyoxylic acid (30.0 mg, 0.2 mmol), 2,2-diphenylglycine (64.0 mg, 0.3 mmol), and potassium carbonate (55.3 mg, 0.4 mmol).
-
Add anhydrous DMSO (2.0 mL) to the tube.
-
Stir the reaction mixture at 40 °C for 48 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the desired (R)-phenylglycine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle
Caption: Catalytic cycle for asymmetric biomimetic transamination.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds and 1,2-diamines. This compound-based catalysts have been successfully employed to catalyze the asymmetric Mannich reaction of glycine derivatives with imines, affording chiral α,β-diamino acid derivatives with high stereoselectivity.
Data Presentation
| Catalyst | Glycine Derivative | Imine | Product | Yield (%) | dr | ee (%) | Reference |
| Catalyst 2a | Glycine methyl ester | N-Boc-benzaldimine | Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-amino-3-phenylpropanoate | 92 | >20:1 | 98 | |
| Catalyst 2a | Glycine ethyl ester | N-Boc-(4-chlorobenzaldimine) | Ethyl (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-amino-3-(4-chlorophenyl)propanoate | 88 | >20:1 | 97 | |
| Catalyst 2b | Glycine methyl ester | N-Boc-benzaldimine | Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-amino-3-phenylpropanoate | 85 | 19:1 | 95 |
Catalyst Structures:
Catalyst 2a and 2b are N-quaternized axially chiral biaryl pyridoxals.
Experimental Protocol: Asymmetric Mannich Reaction of Glycine Methyl Ester
Materials:
-
Chiral this compound Catalyst 2a (2 mol%)
-
Glycine methyl ester hydrochloride (0.3 mmol, 1.5 equiv)
-
N-Boc-benzaldimine (0.2 mmol, 1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (0.6 mmol, 3.0 equiv)
-
Toluene, anhydrous (2.0 mL)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral this compound catalyst 2a (0.004 mmol, 2 mol%), glycine methyl ester hydrochloride (37.7 mg, 0.3 mmol), and cesium carbonate (195.5 mg, 0.6 mmol).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-benzaldimine (41.4 mg, 0.2 mmol) in anhydrous toluene (1.0 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Reaction Mechanism
Caption: Proposed mechanism for the asymmetric Mannich reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Chiral this compound catalysts have been shown to effectively catalyze the biomimetic aldol reaction of glycinates with aldehydes, providing access to a wide range of chiral β-hydroxy-α-amino acids.
Data Presentation
| Catalyst | Glycinate | Aldehyde | Product | Yield (%) | dr | ee (%) | Reference |
| Catalyst 3a | Glycine tert-butyl ester | Benzaldehyde | tert-Butyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate | 95 | >20:1 | 99 | |
| Catalyst 3a | Glycine tert-butyl ester | 4-Chlorobenzaldehyde | tert-Butyl (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate | 92 | >20:1 | 98 | |
| Catalyst 3b | Glycine tert-butyl ester | Benzaldehyde | tert-Butyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate | 88 | 19:1 | 96 |
Catalyst Structures:
Catalyst 3a and 3b are chiral pyridoxals with a binaphthyl scaffold.
Experimental Protocol: Asymmetric Aldol Reaction of Glycine tert-butyl Ester
Materials:
-
Chiral this compound Catalyst 3a (1 mol%)
-
Glycine tert-butyl ester (0.24 mmol, 1.2 equiv)
-
Benzaldehyde (0.2 mmol, 1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv)
-
Chloroform (CHCl₃), anhydrous (2.0 mL)
-
Nitrogen atmosphere
Procedure:
-
In a dry reaction vial under a nitrogen atmosphere, dissolve the chiral this compound catalyst 3a (0.002 mmol, 1 mol%) in anhydrous chloroform (1.0 mL).
-
Add glycine tert-butyl ester (31.5 mg, 0.24 mmol) and N,N-diisopropylethylamine (69.7 µL, 0.4 mmol).
-
Stir the mixture at -20 °C for 15 minutes.
-
Add benzaldehyde (20.3 µL, 0.2 mmol) dropwise.
-
Continue stirring the reaction at -20 °C for 72 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the desired β-hydroxy-α-amino ester.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Experimental Workflow
Application Notes and Protocols: Stable Isotope Labeling with Pyridoxal for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1][2][3] By introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can trace the path of atoms through metabolic networks.[4][5][6] This document details the application of stable isotope-labeled pyridoxal (a form of vitamin B6) to probe the metabolic flux of the vitamin B6 salvage pathway.
This compound 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism.[7][8][9] Most organisms, including mammals, cannot synthesize vitamin B6 de novo and rely on dietary uptake and a "salvage pathway" to interconvert various vitamin B6 forms (vitamers) into the active PLP cofactor.[7][8][10] This salvage pathway is critical for maintaining cellular PLP homeostasis.[7][8]
Using isotopically labeled this compound (e.g., ¹³C-pyridoxal or ²H-pyridoxal) allows for the direct measurement of the flux through this salvage pathway, providing insights into cofactor metabolism and its influence on overall cellular physiology. This approach is distinct from traditional MFA that traces central carbon metabolism (like glycolysis) but is crucial for understanding how cofactor availability can regulate metabolic networks.[1][4]
Principle of the Method
The core principle involves introducing a known quantity of isotopically labeled this compound into a cell culture system. The cells uptake the labeled this compound and process it through the salvage pathway enzymes, primarily this compound kinase, which phosphorylates it to form labeled this compound 5'-phosphate (PLP).[8][10]
By measuring the rate of incorporation of the stable isotope label into the intracellular PLP pool over time, one can quantify the flux of this specific metabolic pathway. This is achieved by extracting metabolites at various time points and analyzing the mass isotopomer distribution (MID) of PLP using high-resolution mass spectrometry.[11]
Applications
-
Quantifying Vitamin B6 Salvage Pathway Flux: Directly measure the rate of PLP synthesis from extracellular this compound, providing a key parameter for metabolic models.
-
Drug Development: Assess how candidate drugs impact cofactor metabolism. Inhibition of this compound kinase can lead to PLP deficiency and is implicated in several neurological conditions.[8]
-
Disease Research: Investigate alterations in vitamin B6 metabolism in various diseases, including metabolic disorders and certain types of cancer where amino acid metabolism is reprogrammed.
-
Nutritional Studies: Understand how cellular metabolism adapts to varying levels of vitamin B6 availability in the culture medium.[12]
Experimental Protocols
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol outlines the steps for labeling mammalian cells with a stable isotope-labeled this compound tracer.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Basal cell culture medium, custom-formulated to be deficient in vitamin B6 (this compound, pyridoxine, pyridoxamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Isotopically labeled tracer: e.g., [¹³C₆]-Pyridoxal or [²H₃]-Pyridoxal hydrochloride
-
Unlabeled this compound hydrochloride (for control experiments)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolic quenching solution: 80% methanol in water (-80°C)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells in standard complete medium and grow to ~70-80% confluency. The number of plates should be sufficient for all time points in the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing the custom B6-deficient basal medium with dFBS and all necessary components except vitamin B6.
-
Tracer Preparation: Prepare a sterile, concentrated stock solution of the isotopically labeled this compound. An unlabeled stock should also be prepared for parallel control cultures.
-
Adaptation Phase (Optional but Recommended): To deplete intracellular B6 pools, wash the cells once with warm PBS and incubate them in the B6-deficient medium for a defined period (e.g., 4-12 hours) prior to labeling. This can enhance label incorporation.
-
Initiate Labeling: Remove the adaptation medium. Wash cells once with warm PBS. Add the pre-warmed labeling medium containing the isotopically labeled this compound at a final concentration typically in the physiological range (e.g., 50-200 nM).
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells. a. Place the culture dish on ice. b. Quickly aspirate the labeling medium. c. Wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer. d. Add a sufficient volume of ice-cold 80% methanol quenching solution to cover the cells. e. Immediately use a cell scraper to detach the cells into the quenching solution. f. Transfer the cell slurry to a microcentrifuge tube.
-
Metabolite Extraction: a. Vortex the cell slurry vigorously for 1 minute. b. Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins. c. Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. d. Store the metabolite extracts at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of this compound 5'-Phosphate (PLP)
This protocol is adapted from established methods for quantifying PLP in biological samples.[11]
Materials:
-
Metabolite extracts from Protocol 1
-
PLP analytical standard
-
Stable isotope-labeled PLP internal standard (e.g., PLP-d₃)[11]
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade methanol with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column (e.g., Waters™ Symmetry C18 or equivalent)[11]
Procedure:
-
Sample Preparation: Thaw metabolite extracts on ice. Add a known amount of the internal standard (PLP-d₃) to each sample. Centrifuge again to remove any precipitate. Transfer the supernatant to LC-MS vials.
-
LC Separation:
-
Inject the sample onto the UPLC/HPLC system.
-
Use a gradient elution to separate PLP from other metabolites. A typical gradient might be:
-
0-1 min: 2% B
-
1-3 min: Ramp to 95% B
-
3-3.5 min: Hold at 95% B
-
3.5-4 min: Return to 2% B and re-equilibrate.
-
-
Maintain a constant flow rate and column temperature.
-
-
MS/MS Detection:
-
Operate the tandem mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled PLP, the labeled PLP tracer, and the internal standard. For example:
-
Unlabeled PLP: Precursor ion m/z 248 → Product ion m/z 150
-
[¹³C₆]-PLP: Precursor ion m/z 254 → Product ion m/z 156 (hypothetical, depends on fragment)
-
PLP-d₃ (Internal Standard): Precursor ion m/z 251 → Product ion m/z 153
-
-
Optimize collision energy and other source parameters for maximum signal intensity.[11]
-
-
Data Acquisition: Acquire data for each sample. The peak areas for each mass transition will be used for quantification.
Data Presentation and Analysis
The primary data output from the LC-MS/MS analysis is the abundance of each mass isotopomer of PLP. This data is used to calculate the fractional enrichment and ultimately the metabolic flux.
Table 1: Representative Mass Isotopomer Distribution (MID) Data for PLP
This table shows hypothetical data for the percentage of the intracellular PLP pool that exists as different mass isotopomers at various times after introducing a [¹³C₆]-Pyridoxal tracer.
| Time Point (Hours) | M+0 (Unlabeled) | M+6 ([¹³C₆]-labeled) |
| 0 | 100.0% | 0.0% |
| 1 | 92.5% | 7.5% |
| 4 | 71.0% | 29.0% |
| 8 | 55.3% | 44.7% |
| 24 | 24.8% | 75.2% |
M+0 represents the naturally occurring, unlabeled PLP. M+6 represents the PLP molecule that has been fully labeled from the [¹³C₆]-Pyridoxal tracer.
Table 2: Calculated Kinetic Data for Salvage Pathway Flux
From the time-course MID data, kinetic parameters can be derived. The rate of label incorporation can be calculated to determine the flux.
| Parameter | Value | Unit |
| Initial Rate of Label Incorporation (0-4h) | 7.25 | % per hour |
| Intracellular PLP Pool Size (Steady-State) | 150 | pmol / 10⁶ cells |
| Calculated Salvage Pathway Flux | 10.88 | pmol / 10⁶ cells / hour |
Flux Calculation: (Initial Rate of Incorporation / 100) * Pool Size. This is a simplified calculation; more sophisticated modeling using software like INCA or Metran is recommended for higher accuracy.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for stable isotope tracing of the vitamin B6 salvage pathway.
Vitamin B6 Salvage Pathway Diagram
Caption: The enzymatic conversion of labeled this compound to PLP in the cell.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope dilution LC-ESI-MS/MS method for the quantification of this compound-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells [bioprocessonline.com]
Probing the Catalytic Ballet: Single-Molecule Studies of Pyridoxal-Dependent Enzyme Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile cofactor essential for a vast array of enzymatic reactions crucial to cellular metabolism, including transamination, decarboxylation, and racemization.[1][2] These enzymes, known as PLP-dependent enzymes, are implicated in numerous physiological and pathological processes, making them attractive targets for drug development.[3] Traditional ensemble kinetic studies have provided a wealth of information about their mechanisms. However, these methods average the behavior of millions of molecules, masking the intricate conformational dynamics and rare events that govern enzymatic function. Single-molecule techniques, such as Förster Resonance Energy Transfer (smFRET) and Magnetic Tweezers, offer a powerful lens to dissect the catalytic cycle of individual enzyme molecules in real-time, revealing a new layer of mechanistic detail.[4][5]
This document provides detailed application notes and protocols for employing single-molecule methodologies to investigate the kinetics of PLP-dependent enzymes. While specific quantitative data from single-molecule studies on these enzymes are not yet widely available in the public domain, this guide presents a framework based on established single-molecule techniques and the known mechanisms of PLP-dependent enzymes. The provided data tables are illustrative examples of the types of quantitative information that can be obtained through these powerful approaches.
General Principles of PLP-Dependent Enzyme Catalysis
The catalytic cycle of a typical PLP-dependent enzyme involves a series of covalent intermediates formed between the PLP cofactor and the amino acid substrate.[6] The cycle begins with the "internal aldimine," where PLP is covalently linked to a lysine residue in the enzyme's active site via a Schiff base.[6] Upon substrate binding, a "transaldimination" reaction occurs, replacing the lysine with the substrate to form the "external aldimine."[6] This is followed by a series of transformations involving the substrate's α-carbon, stabilized by the electron-withdrawing properties of the PLP pyridine ring. These steps often involve significant conformational changes within the enzyme to accommodate the different intermediates and facilitate catalysis.[7][8][9]
Single-molecule techniques are ideally suited to probe these dynamic events:
-
Single-Molecule FRET (smFRET) can measure intramolecular distances, allowing for the real-time observation of conformational changes in the enzyme as it progresses through the catalytic cycle.[4][5] By labeling specific sites on the enzyme with a donor and an acceptor fluorophore, one can monitor the opening and closing of active site loops or domains.
-
Magnetic Tweezers can apply forces to and measure the extension of single molecules.[10] While less commonly used for soluble enzymes, this technique can be adapted to study PLP-dependent enzymes that act on DNA or to probe large-scale conformational changes by tethering the enzyme between a surface and a magnetic bead.
Application Notes: A Representative Study of Alanine Racemase
To illustrate the application of single-molecule techniques, we will consider a hypothetical study on Alanine Racemase, a PLP-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine, a crucial step in bacterial cell wall synthesis.[7]
Objective
To characterize the conformational dynamics and kinetics of single Alanine Racemase molecules during catalysis using smFRET.
Experimental Design
-
Enzyme Labeling: Cysteine mutations are introduced at two specific sites on the Alanine Racemase surface that are predicted to change their relative distance during the catalytic cycle. These sites are then labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore.
-
Immobilization: The labeled enzyme is immobilized on a passivated glass surface for observation using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Acquisition: The fluorescence of single molecules is recorded over time in the presence of varying concentrations of the substrate (L-alanine or D-alanine).
Data Presentation
The following tables represent the type of quantitative data that could be obtained from such a single-molecule study.
Table 1: Conformational States of Alanine Racemase from smFRET
| State | Mean FRET Efficiency | Inferred Conformation | Occupancy (No Substrate) | Occupancy (+ L-Alanine) |
| 1 | 0.85 ± 0.05 | Closed/Inactive | 75% | 20% |
| 2 | 0.50 ± 0.07 | Partially Open/Substrate-bound | 20% | 60% |
| 3 | 0.20 ± 0.06 | Open/Product-release | 5% | 20% |
Table 2: Kinetic Parameters of Alanine Racemase from smFRET Time Traces
| Transition | Rate Constant (s⁻¹) | Substrate Dependence |
| Closed → Partially Open | k_open | Increases with [L-Alanine] |
| Partially Open → Closed | k_close | Decreases with [L-Alanine] |
| Partially Open → Open | k_cat | Correlates with catalytic turnover |
| Open → Closed | k_reset | Independent of [L-Alanine] |
Experimental Protocols
Protocol 1: Single-Molecule FRET (smFRET) for Studying Enzyme Dynamics
This protocol outlines the general steps for a smFRET experiment to study the conformational dynamics of a PLP-dependent enzyme.
1. Enzyme Preparation and Labeling:
-
Introduce two cysteine mutations at desired locations on the enzyme surface via site-directed mutagenesis.
-
Express and purify the mutant enzyme.
-
Label the enzyme with maleimide-functionalized donor (e.g., Cy3-maleimide) and acceptor (e.g., Cy5-maleimide) dyes.
-
Remove excess dye using a desalting column.
-
Verify labeling efficiency using UV-Vis spectroscopy.
2. Surface Passivation and Enzyme Immobilization:
-
Clean glass coverslips thoroughly.
-
Passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding.
-
Incubate the surface with streptavidin.
-
Immobilize the biotinylated, labeled enzyme on the streptavidin-coated surface.
3. smFRET Data Acquisition:
-
Use a prism-type or objective-type Total Internal Reflection Fluorescence (TIRF) microscope.
-
Excite the donor fluorophore with a laser (e.g., 532 nm for Cy3).
-
Collect the donor and acceptor fluorescence emission using a sensitive EMCCD camera.
-
Record movies of single-molecule fluorescence at a desired frame rate.
-
Acquire data in the absence and presence of various concentrations of the substrate.
4. Data Analysis:
-
Identify single-molecule spots and extract fluorescence intensity time traces for the donor and acceptor.
-
Calculate the FRET efficiency for each time point (E = I_A / (I_D + I_A)).
-
Generate FRET efficiency histograms to identify different conformational states.
-
Analyze the time traces to determine the dwell times in each state and the transition rates between them.
-
Use Hidden Markov Modeling (HMM) to objectively identify states and transition kinetics.
Protocol 2: Magnetic Tweezers for Probing Enzyme-DNA Interactions
This protocol is applicable to PLP-dependent enzymes that interact with DNA.
1. DNA Substrate Preparation:
-
Prepare a DNA molecule of a suitable length containing the enzyme's recognition site.
-
Label one end of the DNA with biotin and the other with digoxigenin.
2. Flow Cell Assembly and Surface Functionalization:
-
Assemble a flow cell with inlet and outlet ports.
-
Coat the bottom surface of the flow cell with anti-digoxigenin.
-
Passivate the surface to prevent non-specific binding.
3. Tethering DNA and Beads:
-
Incubate the flow cell with the digoxigenin-labeled DNA.
-
Introduce streptavidin-coated superparamagnetic beads to bind to the biotinylated end of the DNA.
-
Apply a magnetic field to stretch the DNA molecules.
4. Data Acquisition and Analysis:
-
Image the beads using a CCD camera and track their 3D position over time.
-
Introduce the PLP-dependent enzyme and substrate into the flow cell.
-
Monitor changes in the DNA extension, which can indicate enzyme binding, DNA looping, or other conformational changes.
-
By rotating the magnets, the torque on the DNA can be controlled, allowing the study of enzymes that induce supercoiling.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterization of novel this compound-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics studies of alanine racemase: a structural model for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the reaction dynamics of alanine racemase using serial femtosecond crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-Enhanced Catalysis by this compound Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAGNETIC TWEEZERS FOR THE STUDY OF DNA TRACKING MOTORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Ligands to Pyyridoxal Phosphate (PLP) Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP) is a versatile co-factor essential for the function of a large family of enzymes, known as PLP-dependent enzymes, which catalyze a wide variety of biochemical reactions. These enzymes are crucial in amino acid metabolism and other cellular processes, making them attractive targets for drug discovery in various therapeutic areas, including oncology, infectious diseases, and neurology. Computational docking is a powerful in-silico technique used to predict the binding orientation and affinity of small molecules to the binding sites of these enzymes, thereby accelerating the identification of potential inhibitors.
These application notes provide a comprehensive guide to performing computational docking of ligands to PLP binding sites, covering protocol validation, detailed experimental procedures, and post-docking analysis.
I. Validation of the Docking Protocol
Before proceeding with large-scale virtual screening, it is crucial to validate the chosen docking protocol to ensure its reliability in reproducing experimentally known binding modes. The most common method for validation is redocking . This involves docking the co-crystallized ligand back into the active site of the protein and comparing the predicted pose with the crystallographic pose. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the heavy atoms of the docked ligand and the crystal structure, typically less than 2.0 Å .
II. Experimental Protocols
The following protocols outline the key steps for performing molecular docking using widely accessible tools such as AutoDock Vina.
Protocol 1: Protein and Ligand Preparation
Objective: To prepare the protein receptor and ligand molecules for docking by adding charges, hydrogens, and converting them to the appropriate file format.
Materials:
-
Protein Data Bank (PDB) file of the target PLP-dependent enzyme.
-
Ligand structure file (e.g., in SDF or MOL2 format).
-
Molecular visualization software (e.g., PyMOL, Chimera).
-
AutoDock Tools (ADT).
Procedure:
-
Protein Preparation: a. Download the crystal structure of the target PLP-dependent enzyme from the Protein Data Bank (PDB). b. Open the PDB file in a molecular visualization tool like PyMOL or Chimera. c. Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. d. Inspect the protein for any missing residues or atoms and use modeling software to repair them if necessary. e. Save the cleaned protein structure as a new PDB file. f. Open the cleaned PDB file in AutoDock Tools (ADT). g. Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only). h. Assign Gasteiger charges to the protein atoms (Edit > Charges > Compute Gasteiger). i. Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose > Save).
-
Ligand Preparation: a. Obtain the 2D or 3D structure of the ligand. b. Open the ligand file in ADT. c. Detect the ligand's root and define the number of rotatable bonds (Torsion Tree > Detect Root and Torsion Tree > Choose Torsions). d. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
Protocol 2: Grid Generation
Objective: To define the search space for the docking simulation within the protein's active site.
Materials:
-
Prepared protein in PDBQT format.
-
AutoDock Tools (ADT).
Procedure:
-
Open the prepared protein PDBQT file in ADT.
-
Go to Grid > Grid Box.
-
A grid box will appear around the protein. Adjust the dimensions and center of the box to encompass the entire PLP binding site. The co-crystallized PLP can be used as a reference to define the center of the grid.
-
Ensure the grid box is large enough to allow for translational and rotational movement of the ligand but not excessively large to avoid unnecessary computational time.
-
Save the grid parameter file (GPF) (File > Close saving current).
Protocol 3: Running the Docking Simulation with AutoDock Vina
Objective: To perform the molecular docking of the prepared ligand into the defined active site of the protein.
Materials:
-
Prepared protein in PDBQT format.
-
Prepared ligand in PDBQT format.
-
Grid parameter file (GPF).
-
AutoDock Vina software.
Procedure:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates of the grid box.
-
Run AutoDock Vina from the command line:
Protocol 4: Post-Docking Analysis
Objective: To analyze the docking results, visualize the protein-ligand interactions, and interpret the binding scores.
Materials:
-
Docking output file (PDBQT).
-
Prepared protein PDBQT file.
-
Molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).
Procedure:
-
Open the protein PDBQT file and the docking output PDBQT file in a molecular visualization tool.
-
Analyze the top-ranked binding poses. The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger binding.
-
Visualize the interactions between the ligand and the protein's active site residues. Identify key interactions such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking interactions: Occur between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
-
Compare the interactions of your docked ligands with those of known inhibitors or the natural substrate (PLP) to understand the mechanism of inhibition.
III. Data Presentation
Quantitative data from docking studies should be summarized in clear and structured tables to facilitate comparison between different ligands.
| Ligand ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| This compound Kinase (PDXK) Inhibitors | ||||
| ZINC095099376 | -12.5 | - | - | Tyr65, Asp117, Arg229 |
| ZINC01612996 | -11.9 | - | - | Tyr65, Ser118, Arg229 |
| ZINC049841390 | -11.8 | - | - | Tyr65, Asp117, Arg229 |
| ZINC095098959 | -11.7 | - | - | Tyr65, Asp117, Arg229 |
| ZINC01482077 | -11.6 | - | - | Tyr65, Asp117, Arg229 |
| GABA Aminotransferase (GABA-AT) Inhibitors | ||||
| Vigabatrin (reference) | -53.7 (CDocker Energy) | - | - | - |
| Compound D07 | -75.9 (CDocker Energy) | - | - | - |
| Compound F07 | -72.1 (CDocker Energy) | - | - | - |
| Compound B08 | -60.5 (CDocker Energy) | - | - | - |
| Alanine Racemase Inhibitors | ||||
| Ricinoleic acid | -7.81 | - | - | Lys42, Tyr46, Arg140 |
| Bombykol | -7.57 | - | - | Lys42, Tyr46, Arg140 |
| 1,8-Cineole | -7.03 | - | - | Lys42, Tyr46, Arg140 |
| Serine Hydroxymethyltransferase 2 (SHMT2) Inhibitors | ||||
| Compound C14_1 | - | > -25 | - | Tyr105, Tyr106, Leu166, Arg425 |
| Compound C12_14 | - | > -25 | - | Tyr105, Tyr106, Leu166, Arg425 |
| AM-807/42004633 | - | - | 9.43 (IC50) | - |
| AM-807/40675298 | - | - | 12.74 (IC50) | - |
| AM-807/42004511 | - | - | 14.52 (IC50) | - |
Note: Docking scores and binding energies are reported from different studies and may use different scoring functions, hence direct comparison across different enzymes may not be appropriate. [1][2][3][4][5][6]
IV. Visualizations
Computational Docking Workflow
The following diagram illustrates the general workflow for computational docking of ligands to a PLP binding site.
Caption: General workflow for computational docking.
Signaling Pathway Involving a PLP-Dependent Enzyme
This compound kinase (PDXK), a PLP-dependent enzyme, has been implicated in cancer progression through its interaction with the Wnt signaling pathway.
Caption: Role of PDXK in the Wnt signaling pathway.
V. Conclusion and Future Perspectives
Computational docking is an invaluable tool for the initial stages of drug discovery targeting PLP-dependent enzymes. By following validated protocols and carefully analyzing the results, researchers can efficiently screen large compound libraries and identify promising lead candidates for further experimental validation. The integration of molecular dynamics simulations can further refine docking results and provide deeper insights into the dynamic nature of protein-ligand interactions. As computational methods continue to evolve, they will undoubtedly play an increasingly important role in the development of novel therapeutics targeting this important class of enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of three new compounds that directly target human serine hydroxymethyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of high-affinity this compound kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting low yield in pyridoxal-dependent enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during pyridoxal-dependent enzyme assays, with a focus on addressing low reaction yield.
Frequently Asked Questions (FAQs)
Section 1: Low or No Enzyme Activity
Q1: I am not seeing any product formation or enzyme activity. What are the first things I should check?
A: When there is no detectable activity, start by verifying the fundamental components and conditions of your assay.[1][2]
-
Reagent Addition: Ensure all necessary reagents (apoenzyme, PLP, substrate, buffer) were added in the correct order and to all wells.[3]
-
Assay Buffer: Confirm the buffer is at the correct pH and temperature, as enzyme activity is highly sensitive to these parameters.[1] Most enzyme assays perform optimally at room temperature (20-25°C).[1]
-
Instrument Settings: Double-check that the plate reader or spectrophotometer is set to the correct wavelength for your detection method.[1]
-
Positive Control: Run a positive control with a known active enzyme to confirm that the assay setup itself is working correctly.[1][2]
Q2: My enzyme activity is consistently low. Could there be a problem with my this compound 5'-phosphate (PLP) cofactor?
A: Yes, issues with the PLP cofactor are a primary cause of low activity in these assays. Consider the following:
-
PLP Degradation: PLP is sensitive to light and can degrade, especially in aqueous solutions.[4] It is recommended to prepare fresh PLP solutions for each experiment and store them protected from light.[4]
-
Incorrect PLP Concentration: The concentration of PLP is critical. Too little will limit the reaction rate, while excessively high concentrations can sometimes be inhibitory. Verify the concentration of your stock solution (see Experimental Protocols).
-
PLP Quality: Ensure you are using a high-purity source of PLP.
Q3: How can I be sure my apoenzyme is properly prepared and active?
A: The preparation of a fully functional apoenzyme (the enzyme without its PLP cofactor) is crucial.
-
Incomplete PLP Removal: The procedure to remove PLP from the holoenzyme may have been incomplete. This results in a mix of holo- and apoenzyme, leading to inaccurate measurements when you add your own PLP. Consider repeating the apoenzyme preparation (see Experimental Protocols).
-
Enzyme Denaturation: The conditions used for PLP removal (e.g., pH changes, use of reagents like hydroxylamine) might have denatured the enzyme.
-
Improper Storage: Like many enzymes, apoenzymes can lose activity if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.[1] It is best to store the enzyme in aliquots.[3]
Section 2: Inconsistent Results and Data Variability
Q4: I am observing high variability between my replicate wells. What could be the cause?
A: High variability often points to technical inconsistencies in assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant well-to-well differences.[3][5] Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed.[3]
-
"Edge Effects" in Microplates: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate reagents and alter reaction rates.[1][6] To mitigate this, avoid using the outer wells or fill them with buffer or water.[6]
-
Inadequate Mixing: Ensure that all components are thoroughly mixed upon addition to the wells.
-
Temperature Gradients: Uneven temperature across the plate during incubation can cause reaction rates to vary. Ensure the plate is placed in the center of the incubator.[5]
Q5: My standard curve is not linear. What should I do?
A: A non-linear standard curve can result from several issues.
-
Incorrect Dilutions: Double-check the calculations and pipetting for your serial dilutions.[3]
-
Substrate/Enzyme Depletion: At high concentrations of the standard, the enzyme or substrate may be consumed too quickly, causing the reaction rate to plateau. Ensure your measurements are taken within the initial linear phase of the reaction.[2]
-
Reagent Instability: Ensure all components, especially the standard, were fully thawed and mixed before preparing dilutions.[3]
Section 3: Advanced Troubleshooting
Q6: Could other components in my sample be inhibiting the enzyme?
A: Yes, various substances can act as inhibitors for PLP-dependent enzymes.
-
Known Inhibitors: Compounds such as chloroalanine, acetylenic compounds (e.g., propargylglycine), and amino-oxy substrate analogs are known inhibitors of PLP enzymes.[7][8]
-
Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme's activity. This is a form of feedback regulation.
-
Contaminants: Buffer components or contaminants in your sample preparation can interfere with the assay. For example, sodium azide is an inhibitor of peroxidase, which is often used in coupled assays. EDTA, SDS, and some detergents can also interfere with enzymatic reactions.[3]
Q7: How does pH affect my PLP-dependent enzyme assay?
A: The pH of the reaction buffer is critical because it influences the protonation state of both the enzyme's active site residues and the PLP-substrate complex. The formation of the external aldimine intermediate and the subsequent stabilization of carbanionic intermediates are highly dependent on the correct protonation states.[9] It is essential to use a buffer at the optimal pH for your specific enzyme.
Data and Parameters
Table 1: Typical Concentration Ranges for PLP-Dependent Enzyme Assay Components
| Component | Typical Concentration Range | Notes |
| Apoenzyme | 10 nM - 10 µM | Optimal concentration is enzyme-dependent and should be determined empirically by titration.[2] |
| PLP (Cofactor) | 10 µM - 200 µM | Should be in excess relative to the enzyme concentration to ensure saturation. Some enzymes may show inhibition at very high levels. |
| Substrate | 0.1 x Kₘ to 10 x Kₘ | The concentration should be varied to determine kinetic parameters (Kₘ and Vₘₐₓ). Start with a concentration around the known Kₘ. |
| Buffer | 50 mM - 100 mM | The buffer type and pH must be optimized for the specific enzyme being studied. Common buffers include HEPES, Tris, and phosphate buffers.[4] |
Table 2: Stability and Handling of this compound 5'-Phosphate (PLP)
| Condition | Recommendation | Rationale |
| Light Exposure | Always handle PLP solutions in the dark or in amber tubes. Protect plates from light during incubation.[4] | PLP is highly photosensitive and degrades upon exposure to light, which will lead to a loss of activity.[4] |
| Solvent | Dissolve in a suitable buffer (e.g., Tris, HEPES) rather than water for better stability. Prepare fresh for each experiment. | PLP is more stable in buffered solutions. Some degradation can occur even in the dark when dissolved in unbuffered water.[4] |
| pH | Maintain a pH that is optimal for the enzyme's activity, typically between 6.0 and 8.0. | The protonation state of the pyridine ring and phosphate group, which is crucial for catalytic activity, is pH-dependent.[9] |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots.[1] | Avoid repeated freeze-thaw cycles, which can lead to degradation of the cofactor.[1] |
Visual Guides and Workflows
Caption: A step-by-step workflow for troubleshooting low yield in PLP-dependent enzyme assays.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound phosphate - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Controlling reaction specificity in this compound phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Pyridoxal Schiff Base Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving pyridoxal Schiff base stability.
Frequently Asked Questions (FAQs)
Q1: What is a this compound Schiff base and why is its stability important?
A this compound Schiff base is a chemical compound formed by the condensation of an amino group-containing compound (like an amino acid) with a this compound derivative, most commonly this compound 5'-phosphate (PLP), the active form of vitamin B6. This imine linkage is a crucial intermediate in many enzymatic reactions essential for amino acid metabolism. The stability of this Schiff base is paramount for studying enzyme kinetics, designing enzyme inhibitors, and developing new therapeutic agents, as its hydrolysis can lead to the dissociation of the cofactor and inactivation of the enzyme.
Q2: What are the primary factors that influence the stability of a this compound Schiff base?
The stability of a this compound Schiff base is primarily influenced by:
-
pH: The pH of the buffer solution is a critical factor. Generally, Schiff bases are more stable in neutral to slightly alkaline conditions. Acidic conditions can lead to rapid hydrolysis.
-
Buffer Type and Concentration: The composition of the buffer can affect stability. For instance, phosphate buffers can catalyze Schiff base formation and hydrolysis.[1]
-
Structure of the Amine/Amino Acid: The chemical structure of the amine or amino acid that forms the Schiff base plays a significant role. The presence of bulky groups or certain functional groups near the amino group can influence the stability of the imine bond.
-
Presence of the Phosphate Group: The phosphate group on PLP can act as an intramolecular catalyst for both the formation and the hydrolysis of the Schiff base.[1][2]
Q3: How does pH specifically affect the hydrolysis of the Schiff base?
The rate of hydrolysis of a this compound Schiff base is highly dependent on the pH of the medium. The imine bond is susceptible to nucleophilic attack by water or hydroxide ions. In acidic solutions, the imine nitrogen can be protonated, making the imine carbon more electrophilic and thus more susceptible to attack by water. In alkaline solutions, the concentration of the more nucleophilic hydroxide ion increases, which can also accelerate hydrolysis. Therefore, there is typically an optimal pH range for stability, which needs to be determined empirically for each specific Schiff base.
Q4: Can the phosphate group on this compound 5'-phosphate (PLP) affect Schiff base stability?
Yes, the phosphate group on PLP plays a crucial role. It can act as an intramolecular acid-base catalyst, facilitating both the formation and the hydrolysis of the Schiff base by donating or accepting protons.[1][2] This is one reason why Schiff bases formed with PLP can exhibit different stability profiles compared to those formed with this compound (which lacks the phosphate group).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of Schiff base signal (e.g., color change, absorbance decrease) during experiment. | 1. Inappropriate Buffer pH: The pH of your buffer may be too acidic or too alkaline, leading to rapid hydrolysis. | 1. Verify the pH of your buffer. Perform a pH stability profile experiment by incubating the Schiff base in buffers of varying pH to determine the optimal range for stability. |
| 2. Buffer Composition: Certain buffer components can catalyze hydrolysis. | 2. If using a phosphate buffer, consider switching to a non-participating buffer like HEPES or MOPS to see if stability improves.[1] | |
| 3. Photodegradation: this compound and its derivatives can be light-sensitive. | 3. Protect your samples from light by using amber vials or covering them with aluminum foil. | |
| Inconsistent or non-reproducible kinetic data. | 1. Temperature Fluctuations: The rate of hydrolysis is temperature-dependent. | 1. Ensure that all experiments are conducted at a constant and controlled temperature using a water bath or a temperature-controlled cuvette holder. |
| 2. Inaccurate Reagent Concentrations: Errors in the concentration of this compound, the amine, or the buffer components. | 2. Prepare fresh solutions and accurately determine their concentrations. For this compound 5'-phosphate, it is advisable to determine its concentration spectrophotometrically. | |
| 3. Oxygen Sensitivity: Some Schiff bases may be sensitive to oxidation. | 3. Consider degassing your buffers or working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue. | |
| Precipitation of the Schiff base during the experiment. | 1. Low Solubility: The Schiff base may have limited solubility in the chosen buffer. | 1. Try decreasing the concentration of the Schiff base. You can also consider adding a small percentage of a co-solvent like DMSO or ethanol, but be aware that this may affect the stability and kinetics. |
| 2. Salt Effects: High salt concentrations in the buffer can sometimes lead to precipitation. | 2. Reduce the ionic strength of the buffer if possible. | |
| Unexpected spectral shifts or the appearance of new peaks in UV-Vis spectra. | 1. Formation of Side Products: The Schiff base may be undergoing side reactions other than simple hydrolysis. | 1. Analyze your sample using techniques like HPLC or mass spectrometry to identify any potential side products. |
| 2. Interaction with Buffer Components: The Schiff base may be interacting with components of the buffer, leading to spectral changes. | 2. Run control experiments with the Schiff base in different buffer systems to see if the spectral changes are buffer-dependent. |
Quantitative Data
The stability of this compound Schiff bases is highly dependent on the pH of the solution. The following table summarizes the hydrolysis rate constants (k-1) for Schiff bases derived from this compound 5'-phosphate (PLP) and various aniline derivatives at different pH values.
Table 1: Hydrolysis Rate Constants (k-1, s-1) of this compound 5'-Phosphate-Aniline Derivative Schiff Bases at Different pH Values. [3][4]
| Schiff Base Derivative | pH 4.5 | pH 7.4 | pH 9.5 |
| PLP-Aniline | 0.015 | 0.0032 | 0.0018 |
| PLP-2-Hydroxyaniline | 0.0025 | 0.0004 | 0.0002 |
| PLP-2-Mercaptoaniline | 0.0001 | 0.00005 | 0.00003 |
Data extracted from a study by Zavalishin et al. (2024). The original data may have different units and has been standardized here for comparison.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol provides a general method for the synthesis of a this compound Schiff base.
Materials:
-
This compound hydrochloride or this compound 5'-phosphate monohydrate
-
Amine or amino acid of interest
-
Methanol or Ethanol
-
Sodium hydroxide solution (e.g., 0.1 M) or sodium bicarbonate for pH adjustment
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Thin-layer chromatography (TLC) supplies for monitoring the reaction
Procedure:
-
Dissolve an equimolar amount of the this compound derivative (e.g., 1 mmol) in methanol (e.g., 15 mL) in a round-bottom flask.
-
In a separate container, dissolve an equimolar amount of the amine or amino acid (1 mmol) in the same solvent.
-
Add the amine solution to the this compound solution while stirring.
-
Adjust the pH of the reaction mixture to approximately 7-8 by the dropwise addition of a sodium hydroxide solution or by adding sodium bicarbonate.
-
Set up the reaction for reflux and heat with stirring for 2-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Protocol 2: Spectrophotometric Determination of Schiff Base Stability
This protocol describes a method for determining the stability of a this compound Schiff base by monitoring its hydrolysis using UV-Vis spectrophotometry.
Materials:
-
Prepared this compound Schiff base
-
A series of buffers at different pH values (e.g., citrate, phosphate, borate)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound Schiff base in a suitable solvent in which it is stable (e.g., DMSO).
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the Schiff base. This should be determined beforehand by scanning the absorbance of the Schiff base solution from 200-600 nm.
-
Equilibrate the buffer solution to the desired temperature in the spectrophotometer's cuvette holder.
-
To initiate the hydrolysis reaction, inject a small aliquot of the Schiff base stock solution into the cuvette containing the buffer, and mix quickly. The final concentration of the Schiff base should be such that the initial absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Immediately start recording the absorbance at the λmax of the Schiff base over time. The time interval for data collection will depend on the rate of hydrolysis and should be adjusted accordingly.
-
Continue recording until the absorbance value stabilizes, indicating that the hydrolysis is complete.
-
The rate of hydrolysis can be determined by fitting the absorbance versus time data to a first-order decay model. The hydrolysis rate constant (k-1) can then be calculated.
-
Repeat this procedure for each buffer of a different pH to determine the pH-stability profile of the Schiff base.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of phosphate on stability of this compound in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff Bases Derived from this compound 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preventing Pyridoxal Phosphate Degradation in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges in preserving pyridoxal phosphate (PLP) in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Storage
Q1: What are the primary factors that cause PLP degradation in biological samples?
A1: PLP is a sensitive molecule, and its degradation in biological samples is primarily caused by:
-
Light Exposure: PLP is highly photosensitive. Exposure to light, especially UV light, can lead to its rapid degradation. One of the key photodegradation products of PLP in water is 4-pyridoxic acid 5'-phosphate (PAP).
-
Enzymatic Activity: Alkaline phosphatases present in plasma and other tissues can hydrolyze PLP to this compound.
-
Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic degradation.
-
pH: The stability of PLP is pH-dependent, with degradation occurring at non-optimal pH ranges.
-
Oxidation: PLP can be oxidized to 4-pyridoxic acid, its inactive metabolite.
Q2: My PLP levels are unexpectedly low. What are the common pre-analytical errors I should investigate?
A2: Unexpectedly low PLP levels can often be traced back to pre-analytical issues. Here’s a checklist of potential causes:
-
Improper Sample Collection: Ensure that blood collection tubes are appropriate and that there is no hemolysis, as red blood cell components can interfere with plasma PLP measurement.
-
Delayed Processing: Process blood samples to plasma or serum as quickly as possible after collection to minimize enzymatic degradation.
-
Light Exposure During Handling: Always handle samples under dim or amber light. Use opaque or amber-colored tubes for collection and storage.
-
Inadequate Storage Temperature: Samples should be immediately placed on ice after collection and frozen at -80°C for long-term storage if not analyzed promptly.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant PLP degradation. It is crucial to aliquot samples into single-use volumes before freezing.
Q3: How long can I store my samples at different temperatures without significant PLP degradation?
A3: The stability of PLP is highly dependent on storage conditions. Here is a summary of PLP stability in plasma under various conditions:
| Storage Condition | Duration | Stability Notes |
| Room Temperature (~25°C) | Up to 24 hours | Must be protected from light.[1][2] |
| Refrigerated (4-8°C) | Up to 24 hours | Must be protected from light.[1][2] |
| Frozen (-20°C) | Up to 3 months | Some studies show significant degradation after longer periods (e.g., 9 months).[3] |
| Frozen (-80°C) | Up to 2 years | Considered the optimal temperature for long-term storage.[4] |
Q4: I have to transport my samples from a collection site to the lab. What are the best practices to ensure PLP stability during transit?
A4: To maintain PLP integrity during transportation:
-
Immediate Cooling: Place collected samples on wet ice or in a portable refrigerator immediately.
-
Light Protection: Use amber tubes or wrap tubes in aluminum foil.
-
Prompt Processing: If possible, process the samples to plasma/serum and deproteinize them at the collection site before transport.
-
Frozen Shipment: For longer transit times, ship the samples frozen on dry ice.
Sample Preparation
Q5: What is the best method for protein precipitation when measuring PLP?
A5: Trichloroacetic acid (TCA) precipitation is a widely used and effective method for deproteinizing biological samples for PLP analysis.[5] Perchloric acid and metaphosphoric acid are also used. The choice of acid and its final concentration should be optimized for your specific sample type and analytical method to ensure efficient protein removal and minimal PLP degradation.
Q6: I am experiencing low recovery of PLP after sample preparation. What could be the cause?
A6: Low recovery of PLP can be due to several factors during the sample preparation process:
-
Incomplete Protein Precipitation: Ensure that the precipitating agent is added at the correct concentration and that the sample is thoroughly mixed and incubated for a sufficient time to allow for complete protein removal.
-
Adsorption to Precipitated Protein: PLP can be trapped in the protein pellet. Ensure complete separation of the supernatant by adequate centrifugation.
-
Degradation During Preparation: Keep samples on ice throughout the sample preparation process to minimize enzymatic and chemical degradation. Perform all steps under low light conditions.
-
Inappropriate pH: The pH of the sample after deproteinization can affect PLP stability. Ensure the final pH is compatible with your analytical method.
Analytical Troubleshooting
Q7: I am using HPLC with fluorescence detection and see inconsistent peak areas for PLP. What should I check?
A7: Inconsistent peak areas in HPLC analysis of PLP can be a common issue. Here is a troubleshooting guide:
| Potential Cause | Recommended Action |
| Injection Volume Variability | Check the autosampler for air bubbles and ensure the injection loop is completely filled. |
| Inconsistent Derivatization | If using pre-column derivatization, ensure precise timing and consistent reagent concentrations. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure proper degassing to prevent bubbles in the pump. Check for consistent mobile phase composition. |
| Detector Fluctuation | Allow the fluorescence detector lamp to warm up adequately before analysis. Check the lamp's lifespan. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, consider flushing or replacing the column. |
Q8: In my enzymatic assay for PLP, I am getting no or very low signal. What are the possible reasons?
A8: Low or no signal in an enzymatic PLP assay can be due to several factors related to the enzyme, substrate, or cofactors:
| Potential Cause | Recommended Action |
| Inactive Apoenzyme | Ensure the apoenzyme has been prepared correctly and has not lost activity due to improper storage. |
| Presence of Inhibitors | The sample matrix may contain inhibitors of the enzyme. Consider further sample cleanup or dilution. |
| Incorrect Buffer/pH | Verify the pH and composition of the reaction buffer, as enzyme activity is highly pH-dependent. |
| Degraded PLP in Standards | Prepare fresh PLP standards from a reliable source. Protect standards from light. |
| Insufficient Incubation Time/Temp | Optimize the incubation time and temperature for the enzymatic reaction. |
Experimental Protocols
Protocol 1: PLP Extraction from Plasma/Serum using Trichloroacetic Acid (TCA)
This protocol describes a standard procedure for the deproteinization of plasma or serum samples for PLP analysis.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice, protected from light.
-
Reagent Preparation: Prepare a 10% (w/v) TCA solution in ultrapure water. Keep on ice.
-
Deproteinization:
-
In a microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 100 µL of cold 10% TCA.
-
Vortex vigorously for 30 seconds.
-
-
Incubation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the PLP, without disturbing the protein pellet.
-
Analysis: The supernatant is now ready for analysis by HPLC or an enzymatic assay. If necessary, the pH can be adjusted.
Protocol 2: Quantification of PLP by HPLC with Fluorescence Detection
This is a general protocol for the analysis of PLP using reverse-phase HPLC with pre-column derivatization with semicarbazide and fluorescence detection.[6]
-
Preparation of Reagents:
-
Mobile Phase: Prepare the mobile phase as required by your specific HPLC method (e.g., a buffered solution with an organic modifier). Filter and degas the mobile phase before use.
-
Derivatization Reagent: Prepare a fresh solution of semicarbazide in an appropriate buffer.
-
PLP Standards: Prepare a series of PLP standards of known concentrations in a suitable buffer.
-
-
Derivatization:
-
To 100 µL of the deproteinized sample supernatant or standard, add 20 µL of the semicarbazide solution.
-
Vortex and incubate at room temperature in the dark for 30 minutes.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column suitable for PLP analysis.
-
Injection Volume: Inject 20-50 µL of the derivatized sample/standard.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).
-
Detection: Set the fluorescence detector to an excitation wavelength of ~370 nm and an emission wavelength of ~470 nm (these can vary depending on the derivatizing agent).
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the PLP standards against their concentrations.
-
Determine the concentration of PLP in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
References
- 1. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. A micromethod for determination of plasma this compound phosphate and its use in assessment of storage stability of the vitamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ujms.net [ujms.net]
- 6. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of this compound 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Synthetic Pyridoxal Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the aqueous solubility of synthetic pyridoxal derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound derivative has poor aqueous solubility. What are the primary strategies I can employ to improve it?
A1: The primary strategies for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs), including synthetic this compound derivatives, can be broadly categorized into three main approaches:
-
Chemical Modification: This involves altering the molecule itself to a more soluble form. Key techniques include:
-
Salt Formation: If your derivative has ionizable groups (like the pyridine nitrogen), forming a salt with a suitable counter-ion can significantly increase aqueous solubility. For example, this compound is often used as its hydrochloride salt to improve its solubility.[1][2]
-
Prodrug Synthesis: A lipophilic or poorly soluble drug can be chemically modified to create a more water-soluble prodrug that converts back to the active parent molecule in vivo.[3] For instance, attaching a hydrophilic moiety like a phosphate group can dramatically enhance solubility.
-
-
Physical Modification: These methods modify the solid-state properties of the API without changing its chemical structure.
-
Co-crystallization: This technique involves co-forming a crystal lattice with a benign, highly soluble small molecule (a "co-former").[4][5] This new crystalline structure can have vastly different, and often improved, physicochemical properties, including solubility.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.
-
-
Formulation Strategies: This involves the use of excipients to improve the solubility of the final drug product.
-
Use of Solubilizing Agents: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can help to dissolve the this compound derivative.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and enhance dissolution.
-
Q2: How do I choose the most appropriate solubility enhancement strategy for my specific this compound derivative?
A2: The choice of strategy depends on the physicochemical properties of your derivative. Key considerations include:
-
Presence of Ionizable Groups: If your molecule has a basic nitrogen (like the pyridine ring in this compound) or an acidic proton, salt formation is often the most straightforward and effective first approach.[6][7]
-
pKa of the Molecule: The pKa will determine the feasibility of salt formation. A general rule of thumb is that a pKa difference of at least 2-3 units between the API and the counter-ion is needed for stable salt formation.
-
Presence of Hydrogen Bonding Moieties: The hydroxyl and aldehyde/ketone groups common in this compound derivatives are excellent candidates for forming hydrogen bonds, making co-crystallization a very promising strategy.
-
Thermal Stability: If your derivative is sensitive to heat, methods like hot-melt extrusion for solid dispersions may not be suitable.
-
Intended Route of Administration: For parenteral (injectable) formulations, creating a highly soluble salt or prodrug is often necessary. For oral delivery, co-crystals or solid dispersions can be very effective at improving bioavailability.
Q3: What are the potential downsides of salt formation?
A3: While effective, salt formation can have some drawbacks. The resulting salt may be hygroscopic (readily absorbs moisture from the air), which can affect its physical and chemical stability. Additionally, the "common ion effect" can suppress dissolution in certain buffered media. It is also possible for the salt to convert back to the less soluble free base form under certain pH conditions.
Q4: What is a "co-former" and how do I select one for co-crystallization?
A4: A co-former is a non-toxic, pharmaceutically acceptable small molecule that is co-crystallized with the API.[4] The selection of a co-former is a critical step and is often guided by principles of crystal engineering, focusing on molecules that can form strong, predictable hydrogen bonds with your this compound derivative. Common co-formers include carboxylic acids, amides, and other compounds with hydrogen bond donors and acceptors. Computational screening methods can also be used to predict favorable co-former interactions.[8]
Troubleshooting Guides
Problem 1: Low Yield or No Salt Formation
| Possible Cause | Suggested Solution |
| Insufficient pKa difference between the this compound derivative and the selected counter-ion. | Select a stronger acid or base as the counter-ion to ensure a pKa difference of at least 2-3 units. |
| Inappropriate solvent system. | The solvent must allow for the dissolution of both the free base/acid and the resulting salt to different extents. Screen a variety of solvents with different polarities. Anti-solvent addition can also facilitate precipitation of the salt. |
| Competing reactions or degradation. | Ensure the reaction conditions (temperature, pH) are mild enough to prevent degradation of your derivative. Perform the reaction under an inert atmosphere if the compound is sensitive to oxidation. |
Problem 2: Co-crystal Screening Yields No Hits
| Possible Cause | Suggested Solution |
| Poor co-former selection. | Expand your co-former library. Focus on molecules with complementary hydrogen bonding groups to those on your this compound derivative (e.g., carboxylic acids to interact with the pyridine nitrogen, amides to interact with hydroxyl groups). |
| Ineffective screening method. | Try multiple screening techniques. Liquid-assisted grinding is often a good starting point. Slurry crystallization over a longer period can help form the thermodynamically most stable co-crystal.[9] |
| Kinetic vs. Thermodynamic Factors. | The desired co-crystal may be thermodynamically stable but kinetically slow to form. Increase the time for slurry experiments or try slow evaporation from different solvent systems. |
Problem 3: Prodrug Synthesis is Unsuccessful or the Prodrug is Unstable
| Possible Cause | Suggested Solution |
| Steric hindrance around the functional group to be modified. | Choose a different promoiety or a linker with a longer chain to overcome steric hindrance. |
| Instability of the promoiety linkage. | The chemical bond linking the promoiety to the drug must be stable in the formulation but cleavable in vivo. If an ester linkage is too labile, consider a more stable linkage like a carbamate, or modify the electronic properties of the promoiety.[10] |
| Low conversion to the active drug. | The prodrug may not be effectively cleaved by the target enzymes in vivo. Test the stability of the prodrug in plasma and liver microsome assays to evaluate its conversion rate. |
Data on Solubility Enhancement
The following tables provide representative data on the solubility of this compound and its derivatives to illustrate the potential improvements offered by different enhancement techniques.
Table 1: Solubility of this compound Forms in Aqueous Media
| Compound | Solvent | Solubility | Reference |
| This compound | Water | ~500 mg/mL | [11] |
| This compound Hydrochloride | PBS (pH 7.2) | ~3 mg/mL | [1] |
| This compound-5'-Phosphate | Water | ~28 mg/mL | [12] |
Note: While this compound itself is highly soluble, many of its synthetic derivatives are significantly more lipophilic and exhibit poor aqueous solubility. The hydrochloride salt and the phosphate ester demonstrate how chemical modification can alter solubility.
Table 2: Hypothetical Example of Solubility Improvement for a Synthetic this compound Derivative
| Compound Form | Aqueous Solubility (mg/mL) | Fold Increase |
| Derivative PDL-X2 (Free Base) | 0.05 | - |
| Derivative PDL-X2 (Hydrochloride Salt) | 2.5 | 50x |
| Derivative PDL-X2 (Co-crystal with Succinic Acid) | 1.2 | 24x |
| Derivative PDL-X2 (Phosphate Ester Prodrug) | >50 | >1000x |
This table is illustrative and demonstrates the potential magnitude of solubility enhancement that can be achieved with different techniques.
Experimental Protocols & Visualizations
Protocol 1: Salt Formation and Solubility Analysis
This protocol outlines the formation of a hydrochloride salt of a synthetic this compound derivative.
Workflow Diagram:
Caption: Workflow for hydrochloride salt formation and subsequent solubility determination.
Methodology:
-
Salt Synthesis:
-
Dissolve 1.0 g of the synthetic this compound derivative (free base) in 20 mL of isopropanol (IPA).
-
To this solution, add a stoichiometric equivalent of hydrochloric acid (e.g., as a 2M solution in IPA) dropwise while stirring.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate should be observed.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold IPA to remove any unreacted starting material.
-
Dry the salt in a vacuum oven at 40°C overnight.
-
-
Characterization: Confirm the formation of the salt using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Solubility Determination:
-
Add an excess amount of the salt (e.g., 10 mg) to a vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate appropriately and determine the concentration of the dissolved derivative using a validated HPLC-UV method.
-
Perform the same procedure for the free base form of the derivative for comparison.
-
Protocol 2: Co-crystal Screening via Liquid-Assisted Grinding
This protocol describes a common method for screening potential co-formers to create co-crystals.
Logical Relationship Diagram:
Caption: Decision pathway for co-crystal screening using PXRD analysis.
Methodology:
-
Preparation: Place the this compound derivative and a selected co-former (in a 1:1 molar ratio, ~50-100 mg total) into a ball mill grinding jar.
-
Grinding: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethyl acetate, or ethanol). This is "liquid-assisted grinding."
-
Milling: Mill the mixture for a set time (e.g., 30-60 minutes) at a specified frequency (e.g., 20-30 Hz).
-
Analysis:
-
Recover the resulting solid powder.
-
Analyze the powder using Powder X-ray Diffraction (PXRD).
-
Compare the resulting PXRD pattern to the patterns of the starting materials (the API and the co-former).
-
-
Interpretation:
-
If the PXRD pattern is a simple superposition of the starting material patterns, no co-crystal has formed.
-
If a new, unique PXRD pattern with sharp peaks is observed, a new crystalline phase (a potential co-crystal) has formed. Further characterization (DSC, single-crystal X-ray diffraction) is required for confirmation.
-
Protocol 3: Synthesis of a Water-Soluble Ester Prodrug
This protocol outlines a general procedure for creating an amino acid ester prodrug to enhance solubility.
Signaling Pathway (Prodrug Activation):
Caption: Enzymatic conversion of a soluble prodrug to the active drug.
Methodology:
-
Protection: Protect the amino group of a selected amino acid (e.g., L-valine) with a suitable protecting group (e.g., Boc anhydride).
-
Activation: Activate the carboxylic acid of the protected amino acid using a coupling agent (e.g., DCC/DMAP or EDC/HOBt).
-
Coupling Reaction: React the activated amino acid with one of the hydroxyl groups on the synthetic this compound derivative in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere. The reaction may require gentle heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Workup and Purification: Once the reaction is complete, quench the reaction, perform an aqueous workup to remove excess reagents, and purify the protected prodrug using column chromatography.
-
Deprotection: Remove the amino-protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final prodrug, often as a salt (e.g., TFA salt).
-
Characterization and Solubility Testing: Confirm the structure of the final prodrug using NMR and Mass Spectrometry. Determine its aqueous solubility using the method described in Protocol 1 and compare it to the parent molecule.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 5. sphinxsai.com [sphinxsai.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. if-pan.krakow.pl [if-pan.krakow.pl]
- 11. This compound | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to increase the expression of soluble PLP-dependent enzymes
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting solutions to enhance the soluble expression of Pyridoxal 5'-phosphate (PLP)-dependent enzymes in E. coli.
Troubleshooting Guide
This section addresses common issues encountered during the expression of PLP-dependent enzymes in a question-and-answer format.
Question 1: My PLP-dependent enzyme is primarily found in the insoluble fraction (inclusion bodies) after cell lysis. What can I do to increase its solubility?
Answer: The formation of insoluble inclusion bodies is a frequent challenge when overexpressing recombinant proteins.[1] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding. Several strategies can be employed to mitigate this issue:
-
Lower Induction Temperature: Reducing the temperature after inducing protein expression (e.g., to 15-25°C) slows down the rate of protein synthesis.[2] This allows more time for the newly synthesized polypeptide chains to fold correctly, often increasing the yield of soluble protein.[3][4]
-
Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression, overwhelming the cellular folding machinery.[2] Reducing the IPTG concentration (e.g., to 0.05-0.2 mM) can decrease the expression rate and improve solubility.[2][5]
-
Change the E. coli Host Strain: Different E. coli strains possess unique characteristics. Strains like BL21(DE3) are robust general-purpose hosts, but for difficult-to-express or toxic proteins, specialized strains may be more effective.[6][7] For instance, strains like C41(DE3) or Lemo21(DE3) are engineered to better handle toxic proteins or those prone to forming inclusion bodies.[6][8] Strains such as Rosetta(DE3), which supply tRNAs for rare codons, can be beneficial for expressing eukaryotic proteins.[6]
-
Co-express with Molecular Chaperones: Chaperones are proteins that assist in the proper folding of other proteins.[9][10] Co-expressing your target enzyme with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly enhance its solubility by preventing aggregation and promoting correct folding.[2][11]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or NusA, to your target protein can improve its solubility.[3][11] However, the tag often needs to be cleaved off after purification, and its effectiveness can vary depending on the target protein.[11]
Question 2: The overall expression level of my PLP-dependent enzyme is very low. How can I increase the total yield?
Answer: Low expression can stem from several factors, from the genetic construct to the culture conditions.
-
Codon Optimization: The frequency of codon usage can differ between the source organism of your gene and E. coli. This "codon bias" can slow down or stall translation.[2] Synthesizing the gene with codons optimized for E. coli can significantly enhance expression levels.
-
Vector and Promoter Selection: Ensure you are using a vector with a strong, tightly regulated promoter, such as the T7 promoter found in pET-series vectors.[8] The choice of promoter can be critical, especially if the protein is toxic, in which case a promoter with very low basal expression, like the araBAD promoter, might be preferable.[3]
-
Media Supplementation: The overexpression of a PLP-dependent enzyme can deplete the host cell's endogenous pool of the PLP cofactor. Supplementing the growth media with PLP or its precursor, pyridoxine (Vitamin B6), can increase the yield of active, properly folded enzyme.[2][12] Pyridoxine is often preferred as it can be taken up by E. coli and converted into PLP.[2][13]
-
Optimize Culture Conditions: Factors such as media composition, pH, and aeration can all impact cell growth and protein expression. Experimenting with richer media formulations or optimizing these parameters can lead to higher cell densities and, consequently, higher protein yields.
Question 3: I have successfully purified my enzyme, but it shows low or no catalytic activity. What could be the problem?
Answer: Inactive enzyme post-purification usually points to issues with protein folding or cofactor incorporation.
-
Cofactor Availability During Folding: PLP is not just a catalytic cofactor; it can also act as a molecular chaperone, assisting in the proper folding and stabilization of the enzyme.[14][15] A lack of sufficient PLP during expression can lead to misfolded, inactive protein. Supplementing the growth media with pyridoxine or PLP can help ensure the apoenzyme folds correctly into the active holoenzyme.[12][16]
-
Purification Buffer Composition: It is often beneficial to include a low concentration of PLP (e.g., 0.02-0.1 mM) in all purification buffers (lysis, wash, and elution). This helps to keep the cofactor bound to the enzyme and prevents its dissociation, which can lead to instability and loss of activity.
-
Proper Folding Environment: If the protein was purified from inclusion bodies under denaturing conditions, the refolding process is critical. Inefficient refolding can result in a heterogeneous population of molecules, many of which may be inactive. Screen various refolding buffers and conditions to find the optimal recipe for your specific enzyme.
-
Light Sensitivity: PLP is known to be light-sensitive, and exposure to visible light can potentially lead to cofactor degradation and enzyme inactivation.[17] It is a good practice to handle purified PLP-dependent enzymes and PLP stock solutions with minimal exposure to direct light, for instance, by using amber tubes.[17]
Frequently Asked Questions (FAQs)
Q1: Why is lowering the induction temperature a common strategy for improving protein solubility?
A1: At lower temperatures (e.g., 16-25°C), metabolic processes in E. coli, including transcription and translation, slow down.[2][18] This reduced rate of protein synthesis prevents the accumulation of unfolded or partially folded polypeptides, giving the cell's natural chaperone machinery more time to assist in proper protein folding and reducing the likelihood of aggregation into inclusion bodies.[3][4]
Q2: How does co-expression with chaperones like GroEL/GroES improve solubility?
A2: Molecular chaperones like the GroEL/GroES complex are cellular machines that facilitate protein folding.[9] They recognize and bind to exposed hydrophobic patches on unfolded or misfolded proteins, which would otherwise lead to aggregation.[10][11] The GroEL/GroES system uses the energy from ATP hydrolysis to encapsulate the misfolded protein in a protected chamber, allowing it to fold into its correct native conformation before being released.[9][10] By co-expressing these chaperones, you increase the cell's capacity to handle the high concentration of your target protein, thereby promoting its solubility.
Q3: Should I add PLP or its precursor, pyridoxine, to the growth media? And at what concentration?
A3: Supplementing the media can be highly beneficial. While E. coli can synthesize its own PLP, high-level overexpression of a PLP-dependent enzyme can strain this biosynthetic pathway.[19][20]
-
Pyridoxine is often the preferred additive as it is readily transported into E. coli cells and then converted to the active PLP cofactor.[2][13]
-
PLP can also be added directly to the medium. Studies have shown that PLP supplementation can lead to a concentration-dependent increase in both the yield and activity of a model PLP-dependent enzyme, suggesting it can be transported into the cell.[12][16]
-
Concentration: A good starting point for PLP supplementation is in the range of 0.01 mM to 0.1 mM.[12] For pyridoxine, similar or slightly higher concentrations can be tested. It is important to optimize the concentration for your specific enzyme, as excess PLP has been reported to be potentially toxic to E. coli.[16]
Q4: Which E. coli strains are best for expressing PLP-dependent enzymes?
A4: The best strain depends on the specific characteristics of your protein.
-
General Purpose: BL21(DE3) is the most widely used strain. It is deficient in Lon and OmpT proteases, which reduces the degradation of recombinant proteins.[6][7]
-
Eukaryotic Proteins/Codon Bias: Rosetta(DE3) strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes, which can prevent translational stalling and improve protein yield.[6]
-
Toxic Proteins: C41(DE3) , C43(DE3) , and Lemo21(DE3) are derivatives of BL21(DE3) that are mutated to better tolerate the expression of proteins that are toxic to the host cell, including many membrane proteins.[6][7][8]
-
Tightly Controlled Expression: BL21-AI is an option where the T7 RNA polymerase is under the control of the very tight arabinose-inducible araBAD promoter, allowing for minimal basal expression.[7]
Data Summaries
Table 1: Effect of Induction Temperature on Soluble Protein Yield
| Induction Temperature (°C) | Induction Time (hours) | Typical Soluble Yield | Notes |
| 37 | 3-5 | Often Low | High rate of synthesis, high risk of inclusion body formation. |
| 30 | 5-8 | Moderate | A compromise between growth rate and protein folding. |
| 25 | 12-16 | Moderate to High | Slower synthesis allows for better folding. |
| 16-20 | 16-24 | Often High | Significantly reduced synthesis rate, often maximizing solubility.[3] |
Table 2: Comparison of Common E. coli Strains for Recombinant Expression
| Strain | Key Features | Primary Use Case |
| BL21(DE3) | Deficient in lon and ompT proteases.[7] | General high-level protein expression.[6] |
| Rosetta(DE3) | Supplies tRNAs for rare codons.[6] | Expression of eukaryotic proteins with codon bias. |
| C41(DE3) / C43(DE3) | Mutations allow tolerance of toxic proteins.[6][7] | Expression of toxic or membrane proteins. |
| Lemo21(DE3) | Tunable expression of T7 RNA polymerase.[8] | Optimizing expression levels of difficult proteins. |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins.[7] | Enhancing protein solubility at very low temperatures (4-12°C). |
Table 3: Recommended Concentrations for Media Additives
| Additive | Recommended Starting Concentration | Purpose | Reference |
| IPTG (Inducer) | 0.1 - 0.4 mM | Induces protein expression; lower concentrations can improve solubility. | [2] |
| This compound 5'-phosphate (PLP) | 0.01 - 0.1 mM | Provides essential cofactor, can act as a folding chaperone. | [12] |
| Pyridoxine (Vitamin B6) | 0.1 - 1.0 mM | Precursor to PLP, readily taken up by E. coli. | [2] |
| Glycine Betaine / Sorbitol | 2.5 mM / 600 mM | Osmolytes that can stabilize proteins and improve solubility. | [2] |
Experimental Protocols
Protocol 1: Low-Temperature Induction for Improved Solubility
-
Inoculation: Inoculate 1 L of appropriate growth medium (e.g., LB or TB) containing the necessary antibiotic with a starter culture of your expression strain.
-
Growth: Incubate the culture at 37°C with vigorous shaking (approx. 220 rpm) until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Cooling: Move the culture flask to a cold room or an ice-water bath and allow it to cool to the desired induction temperature (e.g., 18°C). This typically takes 20-30 minutes.
-
Induction: Add IPTG to a final concentration of 0.2 mM. If you are supplementing with the cofactor, add sterile-filtered pyridoxine or PLP at this step as well.
-
Expression: Continue to incubate the culture at the lower temperature (18°C) with shaking for 16–24 hours.[3]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Co-expression with a Chaperone Plasmid (e.g., GroEL/GroES)
-
Co-transformation: Transform your E. coli expression host (e.g., BL21(DE3)) with both your plasmid containing the gene of interest and a compatible chaperone plasmid (e.g., pG-KJE8, which carries genes for DnaK-DnaJ-GrpE and GroEL-GroES). Select for transformants on plates containing antibiotics for both plasmids.
-
Inoculation: Inoculate a culture with a single co-transformed colony and grow overnight. Use this to inoculate the main expression culture.
-
Chaperone Induction: Grow the main culture at 30-37°C. When the OD600 reaches ~0.3, add the inducer for the chaperone plasmid (e.g., a low concentration of L-arabinose for pG-KJE8) to begin producing the chaperones.
-
Target Protein Induction: Continue to grow the culture. When the OD600 reaches 0.6–0.8, reduce the temperature to your desired expression temperature (e.g., 25°C).
-
Expression: Induce the expression of your target protein by adding IPTG. Incubate for an additional 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for insoluble protein expression.
Caption: Simplified GroEL/GroES chaperone-assisted folding cycle.
Caption: Key factors influencing soluble protein expression.
References
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 6. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 7. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 8. sinobiological.com [sinobiological.com]
- 9. Chaperone (protein) - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. google.com [google.com]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound Reductase, PdxI, Is Critical for Salvage of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The chaperone role of the this compound 5'-phosphate and its implications for rare diseases involving B6-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Protocols for Isolating Pyridoxal-Binding Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to isolate pyridoxal-binding proteins (PLP-BPs). This guide includes troubleshooting advice and frequently asked questions (FAQs) in a clear question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical considerations before starting the isolation of a this compound-binding protein?
A1: Before beginning any purification protocol, it is crucial to have a foundational understanding of your target protein. Key considerations include:
-
Expression System: The choice of expression system (e.g., bacterial, insect, or mammalian cells) will significantly impact the lysis procedure and the profile of potential contaminants.
-
Subcellular Localization: Knowing whether your protein is cytosolic, mitochondrial, or membrane-bound will determine the appropriate fractionation and solubilization strategies.
-
Cofactor Stability: this compound 5'-phosphate (PLP) is often covalently bound to its target protein through a Schiff base. Maintaining the integrity of this linkage is critical. Ensure that your buffers are at an appropriate pH (typically around neutral) and consider supplementing with exogenous PLP to maintain protein stability and activity.
Q2: How can I improve the yield of my recombinant PLP-binding protein expressed in E. coli?
A2: Low yield is a common issue in recombinant protein expression. Supplementing the growth media with PLP can significantly enhance the soluble expression and final yield of PLP-dependent enzymes. One study demonstrated a concentration-dependent increase in purified protein yield with increasing PLP concentrations in the culture media.[1] It is also important to optimize induction conditions, such as temperature and induction time, as lower temperatures can often improve protein folding and solubility.[1]
Q3: My affinity chromatography purification results in low purity. What are the likely causes and solutions?
A3: Low purity after affinity chromatography can stem from several factors:
-
Non-Specific Binding: Host proteins can non-specifically bind to the affinity resin. To mitigate this, increase the stringency of your wash buffers by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20).[2]
-
Contaminant Interactions: Some contaminating proteins may interact with your target protein. Consider adding a reducing agent to your buffers if disulfide bond-mediated complexes are suspected.
-
Inefficient Washing: Ensure that the wash steps are sufficient to remove all unbound proteins before elution. Increasing the number and duration of wash steps can be beneficial.[2]
Q4: I am performing a co-immunoprecipitation (Co-IP) to identify interaction partners of my PLP-binding protein, but the results are inconsistent. What should I troubleshoot?
A4: Co-IP experiments are sensitive and require careful optimization. For inconsistent results, consider the following:
-
Lysis Buffer Composition: The lysis buffer must be gentle enough to preserve protein-protein interactions. Avoid harsh detergents and high salt concentrations. Non-ionic detergents like NP-40 or Triton X-100 at low concentrations are often preferred.[3]
-
Antibody Selection: Use an antibody that is validated for immunoprecipitation and has a high affinity for the native conformation of your target protein. Polyclonal antibodies can sometimes be more effective as they can recognize multiple epitopes.[4]
-
Washing Conditions: The stringency of the wash buffer is critical. Overly stringent washes can disrupt true interactions, while insufficient washing will lead to high background. It is often necessary to empirically test different salt and detergent concentrations.[5]
-
Use of Fresh Cells: Whenever possible, use fresh cell lysates as freeze-thaw cycles can disrupt protein complexes.[3][5]
Troubleshooting Guides
Affinity Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Inefficient Lysis: The target protein is not efficiently released from the cells. | Optimize your lysis protocol. For bacterial cells, consider a combination of lysozyme treatment and sonication. For tissues, mechanical homogenization may be necessary. Ensure the lysis buffer is compatible with your protein's stability. |
| Suboptimal Binding Conditions: The pH or ionic strength of the binding buffer is not conducive to the interaction between the protein and the resin. | Adjust the pH and salt concentration of your binding buffer to match the optimal conditions for the affinity tag-ligand interaction. Ensure the sample is properly equilibrated in the binding buffer before loading onto the column. | |
| Protein Degradation: The target protein is being degraded by proteases released during cell lysis. | Add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the purification process. | |
| Low Purity | Non-Specific Binding of Contaminants: Other proteins are binding to the affinity matrix. | Increase the stringency of the wash buffer by adding salt (e.g., 150-500 mM NaCl) or a non-ionic detergent (e.g., 0.1% Tween-20).[2] Pre-clearing the lysate with the beads before adding the antibody can also reduce non-specific binding. |
| Co-purification of Interacting Proteins: The target protein is being purified as part of a complex. | This can be an advantage if you are studying protein interactions. If you require the pure target protein, you may need to use a more stringent wash or a subsequent purification step like size-exclusion chromatography. | |
| Protein Elutes in Wash Steps | Wash Buffer is Too Stringent: The wash conditions are disrupting the specific binding of the target protein. | Decrease the salt or detergent concentration in the wash buffer. Ensure the pH of the wash buffer is optimal for the affinity interaction. |
| Weak Affinity Interaction: The affinity between the tag and the ligand is weak. | Lower the flow rate during sample loading and washing to allow for sufficient binding time. Consider using a resin with a higher ligand density. |
Co-Immunoprecipitation (Co-IP) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No "Prey" Protein Detected | Interaction is Weak or Transient: The protein-protein interaction is not stable enough to survive the Co-IP procedure. | Consider in vivo cross-linking before cell lysis to stabilize the interaction. Optimize the lysis and wash buffers to be as gentle as possible. |
| Incorrect Lysis Buffer: The buffer composition is disrupting the protein-protein interaction. | Use a non-detergent, low-salt lysis buffer for soluble proteins. For less soluble complexes, test different non-ionic detergents at low concentrations.[3] | |
| Antibody Blocks Interaction Site: The antibody epitope is located at the protein-protein interaction interface. | Use an antibody that targets a different region of the "bait" protein. If using a tagged protein, ensure the tag is placed at a terminus that does not interfere with interactions. | |
| High Background | Non-Specific Binding to Beads: Proteins are binding non-specifically to the Protein A/G beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[3] Block the beads with BSA or normal serum before use. |
| Non-Specific Antibody Binding: The primary antibody is cross-reacting with other proteins. | Use a high-quality, affinity-purified antibody that has been validated for IP. Include an isotype control to assess the level of non-specific binding. | |
| Insufficient Washing: Unbound proteins are not being adequately removed. | Increase the number of wash steps and ensure thorough mixing of the beads during washing.[2] | |
| "Bait" Protein Not Immunoprecipitated | Ineffective Antibody: The antibody is not efficiently binding to the target protein. | Confirm that the antibody can recognize the native protein. Titrate the antibody concentration to find the optimal amount. |
| Low Expression of "Bait" Protein: The concentration of the target protein in the lysate is too low. | Increase the amount of starting material (cell lysate). Confirm the expression of the target protein by Western blot before starting the Co-IP. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification and characterization of this compound-binding proteins.
Table 1: Purification of Recombinant Geobacillus sp. H6a this compound 5ʹ-phosphate Synthase (rGhpdxT) [2]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 25.4 | 125.4 | 4.94 | 100 | 1.0 |
| Ni-Sepharose | 10.5 | 114.0 | 10.86 | 90.9 | 2.2 |
Table 2: Kinetic Constants of Human this compound Kinase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 11 ± 1 | 0.25 ± 0.01 | 2.3 x 10⁴ |
| Pyridoxine | 13 ± 2 | 0.24 ± 0.01 | 1.8 x 10⁴ |
| Pyridoxamine | 110 ± 10 | 0.23 ± 0.01 | 2.1 x 10³ |
| Data adapted from a study on recombinant human this compound kinase. |
Table 3: Binding Affinity of this compound Analogues to this compound Kinase
| Ligand | Dissociation Constant (Kd) (µM) |
| This compound Oxime (to native enzyme) | 6 |
| This compound Oxime (to 24-kDa fragment) | 12.4 |
| Data obtained from fluorometric titrations.[6] |
Experimental Protocols
Detailed Protocol: Affinity Purification of His-tagged Recombinant this compound 5ʹ-phosphate Synthase (PLPS)
This protocol is adapted from the purification of Geobacillus sp. H6a PLPS.[2]
Materials:
-
E. coli cell pellet expressing His-tagged PLPS
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 5 mM β-mercaptoethanol, 1 mM PMSF, 10% glycerol
-
Wash Buffer 1: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole
-
Wash Buffer 2: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 25 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 0.3 mg/ml and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Column Preparation:
-
Pack a chromatography column with Ni-NTA Agarose resin.
-
Equilibrate the column with 5-10 column volumes of Lysis Buffer.
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 ml/min).
-
-
Washing:
-
Wash the column with 10 column volumes of Wash Buffer 1 to remove loosely bound proteins.
-
Wash the column with 10 column volumes of Wash Buffer 2 to remove remaining non-specific proteins.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified protein.
-
If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Detailed Protocol: Co-Immunoprecipitation of a PLP-Binding Protein and its Interactors
This protocol provides a general framework for Co-IP. Optimization of buffer components and incubation times may be necessary for specific protein complexes.
Materials:
-
Cell pellet from cells expressing the "bait" PLP-binding protein
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine (pH 2.5) or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5)
-
Primary antibody against the "bait" protein (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Resuspend the beads in ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
For analysis by Western blot, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For functional assays, elute the protein complex by incubating the beads with Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" and suspected "prey" proteins.
-
Alternatively, the eluted proteins can be identified by mass spectrometry.
-
Visualizations
Caption: Workflow for affinity chromatography of PLP-binding proteins.
Caption: General workflow for co-immunoprecipitation experiments.
Caption: Regulation of PLP-binding proteins by signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Recombinant Expression, Purification and Characterization of this compound 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channels in vitamin B6 deficiency-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. raybiotech.com [raybiotech.com]
- 6. Expression, purification, and kinetic constants for human and Escherichia coli this compound kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding in pyridoxal-based affinity chromatography
Welcome to the technical support center for pyridoxal-based affinity chromatography. This resource provides troubleshooting guides and answers to frequently asked questions to help you address challenges related to non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound-based affinity chromatography?
A1: Non-specific binding refers to the interaction of proteins or other molecules in your sample with the chromatography resin through mechanisms other than the specific, intended affinity for the immobilized this compound ligand.[1][2] These interactions are typically weaker and can be driven by electrostatic (ionic) or hydrophobic forces.[1][2][3] This results in the co-purification of unwanted contaminants, leading to a lower purity of your target protein.
Q2: What are the primary causes of non-specific binding?
A2: Several factors can contribute to non-specific binding:
-
Ionic Interactions: Oppositely charged surfaces on proteins and the matrix can interact, especially at low salt concentrations.[3][4]
-
Hydrophobic Interactions: Exposed hydrophobic patches on proteins can bind to the chromatography matrix, an effect that can be augmented by high salt concentrations.[2]
-
Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the binding and wash buffers can promote non-specific interactions.
-
Sample Properties: The presence of aggregates, high concentrations of host cell proteins, or sample viscosity can increase the likelihood of non-specific binding.
-
Ligand-Related Issues: In some cases, the structure of the immobilized this compound ligand itself might have properties that lead to off-target interactions.
Q3: What are the initial indicators of a significant non-specific binding issue?
A3: Common signs that you may have a problem with non-specific binding include:
-
Low Purity of Eluted Fractions: The most direct indicator is observing many contaminating bands alongside your target protein on an SDS-PAGE gel.
-
High Background Signal: A chromatogram showing a high absorbance baseline during the wash steps suggests that many proteins are binding weakly and continuously eluting.
-
Poor Peak Shape: The elution peak of the target protein may appear broad or show tailing, which can be caused by slow secondary interactions of the protein with the column.[3][5]
-
Reduced Column Performance Over Time: An accumulation of strongly, non-specifically bound proteins can foul the column, leading to decreased binding capacity and poor resolution in subsequent runs.[3]
Troubleshooting Guides
Issue 1: High Levels of Contaminating Proteins in the Eluted Fractions
This is the most common problem and can often be resolved by optimizing the buffer conditions and washing procedure.
Q: My final eluate contains many protein bands on an SDS-PAGE gel. How can I improve the purity of my target protein?
A: To reduce contaminating proteins, you need to disrupt the non-specific interactions while preserving the specific binding of your target protein. This is achieved by systematically optimizing your binding, wash, and elution buffers.
Logical Approach to Troubleshooting High Background
Caption: Logic diagram for addressing high contamination.
Data Presentation: Buffer Additives to Minimize Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Sodium Chloride (NaCl) | 150 mM - 1.0 M | Disrupts ionic interactions by shielding charges. | [4][6] |
| Non-ionic Detergents | 0.01% - 0.2% (v/v) | Mask hydrophobic surfaces on proteins and the matrix, reducing hydrophobic interactions.[2][7][8] | [7] |
| Glycerol | 5% - 20% (v/v) | Can help stabilize proteins and reduce non-specific interactions by increasing solvent viscosity. | [9] |
| Chaotropic Agents (low conc.) | e.g., 0.5 - 1 M Urea | Can disrupt weak, non-specific interactions. Use with caution as they can affect protein stability. | [10] |
Experimental Protocol: Optimizing Wash Buffer Conditions
This protocol uses a step-gradient approach to identify the optimal wash conditions for removing contaminants without eluting the target protein.
-
Preparation: Prepare a series of wash buffers with increasing stringency. For example:
-
Wash Buffer A (Low Stringency): Binding Buffer + 150 mM NaCl.
-
Wash Buffer B (Medium Stringency): Binding Buffer + 500 mM NaCl.
-
Wash Buffer C (High Stringency): Binding Buffer + 1.0 M NaCl.
-
Wash Buffer D (Detergent): Binding Buffer + 500 mM NaCl + 0.1% Tween-20.
-
-
Equilibration: Equilibrate the this compound-based affinity column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load your clarified protein sample onto the column at the recommended flow rate.
-
Step-Gradient Wash:
-
Wash the column with 5 CV of Wash Buffer A. Collect the flow-through in fractions.
-
Wash the column with 5 CV of Wash Buffer B. Collect the flow-through in separate fractions.
-
Wash the column with 5 CV of Wash Buffer C. Collect the flow-through in separate fractions.
-
(Optional) Wash the column with 5 CV of Wash Buffer D. Collect the flow-through.
-
-
Elution: Elute your target protein using your standard elution buffer. Collect the eluate.
-
Analysis: Analyze all collected wash and elution fractions by SDS-PAGE. The optimal wash buffer will be the one with the highest stringency that removes a significant amount of contaminants without causing your target protein to elute.
Issue 2: Low Yield of the Target Protein
Low yield can occur if binding is inefficient, if the protein is lost during washing, or if elution is incomplete.
Q: I am getting very little of my target protein in the final eluate. What could be the cause and how can I fix it?
A: Low yield can be traced back to several stages of the chromatography process. First, confirm the presence of your target protein in the starting material and the flow-through fractions. If the protein is in the flow-through, it's a binding problem. If it's absent from both the flow-through and the eluate, it may have precipitated on the column or is being lost during overly harsh wash steps.
Experimental Workflow: Troubleshooting Low Protein Yield
Caption: Workflow for diagnosing the cause of low protein yield.
Key Considerations for Improving Yield:
-
Binding Conditions: Ensure the pH of your binding buffer is optimal for the interaction between your protein and the this compound ligand. Also, consider increasing the incubation time of the sample with the resin (batch binding) or reducing the flow rate (column chromatography) to ensure sufficient time for binding to occur.[5]
-
Protein Stability: Your protein may be precipitating on the column if the buffer conditions are not suitable. Try decreasing the amount of sample loaded or adding stabilizing agents like glycerol to your buffers.[9]
-
Elution Efficiency: If the interaction is very strong, your elution conditions may be too mild. Consider using a stronger elution buffer (e.g., a more extreme pH or a higher concentration of a competitive agent) or increasing the volume of elution buffer used.[6]
Issue 3: Decreased Column Performance Over Multiple Runs
If you notice that column performance—such as binding capacity or resolution—degrades with each use, it is likely due to the accumulation of tightly bound contaminants or denatured protein.
Q: My this compound affinity column is not performing as well as it used to. Can I regenerate it?
A: Yes, most affinity chromatography resins can be regenerated to restore performance. Regeneration involves stripping all bound proteins (both specific and non-specific) from the column and sanitizing the matrix. The exact protocol can vary based on the matrix material, so consulting the manufacturer's instructions is always recommended.
Experimental Protocol: General Column Regeneration
This protocol is a general guideline. Always test regeneration on a small amount of resin first.
-
High Salt Wash: Wash the column with 3-5 CV of a high salt buffer (e.g., 20 mM Tris, 1.5 M NaCl, pH 7.5) to remove any proteins bound by ionic interactions.
-
Low pH Wash: Strip remaining proteins with 3-5 CV of a low pH buffer, such as 0.1 M glycine-HCl, pH 2.5-3.0.[6]
-
Chaotrope Wash (Optional, for severe fouling): For very robust resins, a wash with a chaotropic agent like 6 M guanidine-HCl or 8 M urea can be performed.[10] This will denature and remove very tightly bound proteins. Follow this with an extensive wash with distilled water.
-
Re-equilibration: Immediately after regeneration, re-equilibrate the column with 10-15 CV of your binding buffer until the pH and conductivity have stabilized.
-
Storage: For long-term storage, wash the column with distilled water and then store it in a solution that prevents microbial growth, such as 20% ethanol.[11]
By following these troubleshooting guides, you can systematically address the common issues of non-specific binding and improve the efficiency and purity of your this compound-based affinity chromatography experiments.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Chromatography - Wikipedia [en.wikipedia.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. High ionic strength narrows the population of sites participating in protein ion-exchange adsorption: A single-molecule study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 6. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US6972327B1 - Regeneration of chromatography material - Google Patents [patents.google.com]
- 11. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Enhancing the Quantum Yield of Pyyridoxal-Based Fluorescent Probes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the performance of pyridoxal-based fluorescent probes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for my this compound-based probe?
A: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe. A high quantum yield is essential for applications requiring bright fluorescent probes, as it leads to higher sensitivity and a better signal-to-noise ratio in bioimaging and sensing assays.[1]
Q2: My this compound-based probe shows very weak fluorescence. What are the potential causes?
A: Low fluorescence intensity, and thus a low quantum yield, can stem from several factors:
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in poor solvents, probe molecules can aggregate, leading to non-radiative decay pathways and reduced fluorescence.[2][3][4]
-
Inappropriate Solvent Environment: The polarity of the solvent can significantly influence the quantum yield of your probe.[5][6]
-
Suboptimal pH: The fluorescence of this compound and its derivatives is often pH-sensitive. The protonation state of the pyridine ring and the Schiff base imine can dramatically alter the fluorescence properties.[7][8][9]
-
Presence of Quenchers: Certain metal ions (like Cu²⁺) or other molecules in your sample can quench the fluorescence of your probe.[10]
-
Photodegradation: this compound-based compounds can be sensitive to light and may degrade upon prolonged exposure, leading to a decrease in fluorescence.[11]
Q3: How does the presence of metal ions affect the quantum yield of my this compound-based probe?
A: The effect of metal ions is highly dependent on the specific ion and the design of the this compound-based probe. For many chemosensors, the coordination of a specific metal ion, such as Zn²⁺, can rigidify the molecular structure and inhibit non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield (a "turn-on" response).[10][12] Conversely, other metal ions, like Cu²⁺, can quench fluorescence due to their paramagnetic nature or by promoting different coordination geometries.[10]
Q4: Can I tune the emission wavelength of my this compound-based probe?
A: Yes, the emission wavelength can be tuned. This phenomenon, known as solvatochromism, is often observed with this compound-based probes where the emission wavelength shifts with changes in solvent polarity.[13] Generally, more polar solvents can lead to a red-shift (longer emission wavelength). Additionally, chemical modifications to the probe's structure, such as the introduction of electron-donating or electron-withdrawing groups, can also alter the emission color.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Quantum Yield | Aggregation-Caused Quenching (ACQ) | 1. Measure the fluorescence at various concentrations. A decrease in fluorescence at higher concentrations suggests ACQ.[2][13] 2. Work at lower probe concentrations. 3. Modify the probe to include bulky groups that hinder intermolecular interactions.[13] 4. Improve water solubility by adding groups like carboxylates or sulfonates if working in aqueous media.[13] |
| Inappropriate Solvent | 1. Perform a solvent screen using a range of polar and non-polar solvents (e.g., water, methanol, acetonitrile, THF, dichloromethane) to find the optimal medium.[6][13] | |
| Suboptimal pH | 1. Investigate the effect of pH on the fluorescence intensity of your probe by performing a pH titration.[9][14] 2. Buffer your experimental solution to the optimal pH identified. | |
| Inconsistent Fluorescence Readings | Photodegradation | 1. Minimize the exposure of your probe solution to ambient light.[11] 2. Use fresh solutions for your experiments. 3. Acquire data promptly after sample preparation. |
| Temperature Fluctuations | 1. Ensure that all measurements are performed at a constant and controlled temperature, as fluorescence is often temperature-dependent.[9][11] | |
| Unexpected Shift in Emission Wavelength | Solvatochromism | 1. Verify the polarity of your solvent and ensure its purity.[13] 2. If using a solvent mixture, ensure the composition is consistent. |
| Change in Protonation State | 1. Confirm the pH of your solution, as changes in pH can alter the electronic structure of the probe and shift the emission.[8] |
Quantitative Data Summary
The following tables summarize quantum yield data for various this compound-based compounds under different conditions.
Table 1: Quantum Yield of this compound Derivatives
| Compound | Solvent/Conditions | Quantum Yield (Φ) | Reference |
| This compound | Neutral aqueous solution (25°C) | 0.048 | [11] |
| Pyridoxamine | Neutral aqueous solution (25°C) | 0.11 | [11] |
| Pyridoxamine-5-phosphate | Neutral aqueous solution (25°C) | 0.14 | [11] |
| This compound-TRIS Schiff-base | Aqueous buffer | 0.04 | [10] |
| This compound-TRIS Schiff-base + Zn(II) | Aqueous buffer | 0.48 | [10] |
| PLP-L-isoleucine Schiff base | Aqueous solution (protonated) | 0.02 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Schiff Base Probe
This protocol provides a general method for the synthesis of a this compound-based Schiff base, a common structure for fluorescent probes.[10][15][16]
Materials:
-
This compound hydrochloride
-
An amine-containing compound (e.g., Tris(hydroxymethyl)aminomethane - TRIS)
-
Methanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound hydrochloride in methanol.
-
Add an equimolar amount of the amine-containing compound to the solution.
-
Adjust the pH of the mixture to approximately 7-8 using a NaOH solution to facilitate the Schiff base condensation reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound-based probe relative to a known standard.[17][18]
Materials:
-
Your this compound-based probe (sample)
-
A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
10 mm path length cuvettes
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the gradient (slope) of the straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
Calculate the quantum yield of your sample (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Visualizations
Caption: Workflow for relative quantum yield measurement.
Caption: Troubleshooting logic for low quantum yield.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescence of the Schiff bases of this compound and this compound 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Turn-On Fluorescence Sensing of Cyanide Using the this compound Platform of a Ni(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly selective this compound-based chemosensor for the detection of Zn(ii) and application in live-cell imaging; X-ray crystallography of this compound-TRIS Schiff-base Zn(ii) and Cu(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fluorescence quantum yield measurements: vitamin B6 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new this compound based fluorescence chemo-sensor for detection of Zn(ii) and its application in bio imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Virtual Labs [mfs-iiith.vlabs.ac.in]
Minimizing side reactions in pyridoxal-catalyzed chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in pyridoxal-catalyzed chemical syntheses.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-catalyzed reactions, offering potential causes and solutions.
Issue 1: Low yield of the desired product and formation of multiple side products.
-
Question: My this compound-catalyzed reaction is giving a low yield of the intended product, and I observe several unexpected peaks in my analysis (TLC, LC-MS, NMR). What are the likely causes and how can I improve the reaction's selectivity?
-
Answer: Low yields and the formation of multiple side products in this compound-catalyzed reactions often stem from non-optimal reaction conditions that promote competing side reactions such as racemization, undesired transamination, decarboxylation, or β-elimination.
Potential Causes and Solutions:
-
Incorrect pH: The pH of the reaction medium is critical in determining the predominant reaction pathway. The protonation state of the this compound phosphate (PLP) cofactor and the substrate's amino group influences which bond around the α-carbon is cleaved.[1][2] For example, transamination is often favored at a specific pH range, while deviations can lead to increased racemization or other side reactions.[2]
-
Recommendation: Perform small-scale experiments to screen a range of pH values. Use a reliable buffer system to maintain a stable pH throughout the reaction.
-
-
Suboptimal Temperature: Temperature affects the rates of both the desired reaction and competing side reactions. Higher temperatures can sometimes lead to product degradation or an increase in the rate of undesired pathways.
-
Recommendation: Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Inappropriate Catalyst or Cofactor Concentration: The concentration of the this compound catalyst can influence the reaction outcome. In some non-enzymatic systems, higher catalyst concentrations have been observed to increase reaction yields up to a certain point.
-
Recommendation: Optimize the catalyst loading through a series of small-scale experiments.
-
-
Presence of Metal Ions: Metal ions can significantly influence the course of this compound-catalyzed reactions, sometimes accelerating desired transformations but also potentially catalyzing side reactions.[3][4] For instance, certain metal ions can promote transamination.[3]
-
Recommendation: If unintended metal ion catalysis is suspected, consider adding a chelating agent like EDTA to the reaction mixture in metal-free reactions. Conversely, if a specific metal-catalyzed pathway is desired, screen different metal salts and their concentrations.
-
-
Issue 2: Significant formation of the racemic product in an asymmetric synthesis.
-
Question: I am trying to perform an asymmetric transamination, but I am getting a significant amount of the racemic amino acid product. How can I suppress this racemization side reaction?
-
Answer: Racemization is a common side reaction in this compound-catalyzed processes, occurring through the abstraction and re-addition of the α-proton of the amino acid substrate.[1][5] Several factors can influence the rate of racemization relative to the desired reaction.
Potential Causes and Solutions:
-
Suboptimal pH: The rate of racemization is highly dependent on pH. Basic conditions generally favor the abstraction of the α-proton, leading to increased racemization.[2]
-
Recommendation: Carefully control and optimize the pH of the reaction. For transamination reactions, there is often an optimal pH at which the rate of transamination is maximized relative to racemization.
-
-
Prolonged Reaction Time: Longer reaction times can lead to a greater extent of racemization, especially if the desired product is susceptible to racemization under the reaction conditions.
-
Recommendation: Monitor the reaction progress closely using an appropriate analytical technique (e.g., chiral HPLC) and quench the reaction as soon as the desired conversion is reached.
-
-
Enzyme/Catalyst Choice: In enzymatic reactions, the specific enzyme used plays a crucial role. Some enzymes, like amino acid racemases, naturally catalyze racemization, and may also exhibit transamination as a side reaction.[1]
-
Recommendation: If using an enzyme, ensure it is specific for the desired transformation. If non-enzymatic catalysis is employed, the structure of the this compound analog can influence selectivity.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding side reactions in this compound-catalyzed synthesis.
General Questions
-
What are the most common side reactions in this compound-catalyzed synthesis? The most prevalent side reactions include:
-
Transamination: The transfer of an amino group, which can be an undesired side reaction if another transformation is intended.[5]
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid.[1][5]
-
Decarboxylation: The loss of the carboxyl group from the amino acid.[5]
-
β-Elimination: The elimination of a substituent from the β-carbon of the amino acid, particularly common for substrates like serine and cysteine.[6][7]
-
Retro-aldol and retro-Claisen cleavage: Cleavage of the Cα-Cβ bond.[5][8]
-
-
How can I monitor the formation of side products during my reaction? Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the reaction mixture, including the starting materials, desired product, and major side products.[9][10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with chiral columns, is excellent for separating and quantifying enantiomers (in the case of racemization) and other reaction components.[14][15][16] Pre-column derivatization with reagents like o-pthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is often used for amino acid analysis.[14][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives of amino acids and can be a powerful tool for chiral analysis after appropriate derivatization.[18]
-
Specific Side Reaction FAQs
-
How can I minimize decarboxylation? Decarboxylation is favored by conditions that stabilize the resulting carbanion intermediate. To minimize this side reaction, consider:
-
pH Control: The optimal pH for decarboxylation can differ from that of other desired reactions. Avoiding this pH range can reduce decarboxylation.
-
Substrate Modification: Modifying the substrate structure can sometimes disfavor the electronic rearrangements required for decarboxylation.
-
-
What conditions favor β-elimination, and how can it be prevented? β-Elimination is common for amino acids with a good leaving group at the β-position, such as serine (hydroxyl group) or cysteine (thiol group).[6][7] This reaction is often base-catalyzed.
-
pH Control: Maintaining a lower pH can help to protonate the leaving group, making it less likely to be eliminated.
-
Protecting Groups: Protecting the functional group at the β-position can prevent its elimination.
-
Data Presentation
The following tables summarize quantitative data on the influence of reaction parameters on this compound-catalyzed reactions and side reactions.
Table 1: Effect of pH on the Racemization of Amino Acids
| Amino Acid | pH | Heating Time (days) | D/L Ratio | Reference |
| Aspartic Acid | 7 | 160 | ~0.4 | [2] |
| Aspartic Acid | 10 | 160 | ~0.5 | [2] |
| Glutamic Acid | 7 | 160 | ~0.2 | [2] |
| Glutamic Acid | 10 | 160 | ~0.45 | [2] |
Table 2: Kinetic Parameters for Pyridoxamine 5′-Phosphate Oxidase
| Substrate | K_m (µM) | Turnover Number (min⁻¹) | Isotope Effect (V_H/V_D) | Reference |
| Pyridoxine 5'-phosphate (PNP) | 8.2 | 42 | 6.5 | [19] |
| Pyridoxamine 5'-phosphate (PMP) | 3.6 | 6.2 | 1.1 | [19] |
Table 3: Relative Rates of Metal-Pyridoxal Co-catalyzed Transamination
| Metal Ion | Relative Rate (v_rel) vs. PL alone | Reference |
| Fe³⁺ | 90 | [3][4] |
| Al³⁺ | 85 | [3][4] |
| Cu²⁺ | 10.9 | [11] |
| V⁵⁺ | 52.9 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Non-enzymatic this compound-Catalyzed Transamination and Monitoring by ¹H NMR
-
Reaction Setup:
-
In a clean NMR tube, dissolve the amino acid (e.g., L-alanine, 0.1 mmol) and the α-keto acid (e.g., α-ketoglutarate, 0.1 mmol) in 0.5 mL of a buffered D₂O solution at the desired pH (e.g., 5.0).
-
Add a solution of this compound hydrochloride (0.01 mmol) in D₂O.
-
Add an internal standard (e.g., DSS or TMSP) for quantitative analysis.
-
-
Reaction Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Place the NMR tube in a temperature-controlled environment (e.g., 50 °C).
-
Acquire subsequent ¹H NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product signals. The formation of the new amino acid and α-keto acid can be quantified by integrating their characteristic peaks relative to the internal standard.[11]
-
-
Work-up (for isolation):
-
Once the reaction has reached the desired conversion, the product can be isolated using standard techniques such as ion-exchange chromatography.
-
Protocol 2: Chiral HPLC Analysis for Racemization Monitoring
-
Sample Preparation:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction by adding a small amount of acid (e.g., HCl) to lower the pH.
-
If necessary, dilute the sample with the mobile phase.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column suitable for amino acid separation (e.g., a CHIROBIOTIC T2 column).
-
Mobile Phase: A suitable mobile phase for enantiomeric separation, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact composition will depend on the specific amino acids and the column used.
-
Detection: UV detection is commonly used, often after pre-column derivatization with a UV-active reagent like FMOC-Cl.[17]
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers of the amino acid.
-
Calculate the D/L ratio or enantiomeric excess (ee%) to quantify the extent of racemization.
-
Visualizations
Caption: Competing reaction pathways in this compound catalysis.
Caption: A systematic workflow for troubleshooting low yields.
Caption: Key factors influencing reaction outcomes.
References
- 1. This compound 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Pyridoxal Cooperativity in Nonenzymatic Transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Vitamin B-6-catalyzed beta-elimination of serine and O-phosphoserine. Qualitative and quantitative aspects of catalytic influences at the rate-limiting step, a comparison with the rate of enzymatic beta-elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry and diversity of this compound-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon 13 NMR study of nonenzymatic reactions of this compound 5'-phosphate with selected amino acids and of related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] 13C NMR snapshots of the complex reaction coordinate of this compound phosphate synthase. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR spectra of exchangeable protons of this compound phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reversed-Phase HPLC Analysis of B6 Vitamers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor separation of B6 vitamers (pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms) in reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC separation of B6 vitamers.
Problem: Poor Resolution and Co-elution of Vitamers
Possible Causes:
-
Inappropriate Mobile Phase pH: The ionic nature of B6 vitamers is highly dependent on the mobile phase pH. Separation is possible under strong acidic conditions (e.g., pH 2.0) by leveraging slight differences in hydrophilicity.[1] At this pH, the amine groups are protonated, influencing their interaction with the stationary phase.
-
Inadequate Mobile Phase Composition: The organic modifier concentration and the type of buffer can significantly impact selectivity and retention.
-
Lack of Ion-Pairing Reagent: Due to their ionic nature, separation of B6 vitamers can be challenging. Ion-pair chromatography is often employed to enhance retention and selectivity.[2]
Solutions:
-
Optimize Mobile Phase pH:
-
Adjust Mobile Phase Composition:
-
Systematically vary the concentration of the organic modifier (e.g., methanol or acetonitrile). A lower organic concentration generally increases retention time.
-
Consider using a gradient elution, for instance, with acetonitrile ranging from 0.5% to 15%.[5]
-
-
Introduce an Ion-Pairing Reagent:
Problem: Peak Tailing
Possible Causes:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based C18 column can interact with the basic B6 vitamers, leading to tailing.
-
Inappropriate pH: If the pH is not optimal, it can lead to peak shape issues.
Solutions:
-
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with phosphoric acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Use an End-Capped Column: Employ a modern, well-end-capped C18 column to minimize the number of accessible free silanol groups.
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
Problem: Drifting Retention Times
Possible Causes:
-
Column Equilibration: Insufficient equilibration time with the mobile phase, especially when using ion-pairing reagents, can cause retention times to drift.[4]
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH shifts can lead to inconsistent retention.[4]
-
Temperature Fluctuations: Lack of column temperature control can cause variations in retention times.
Solutions:
-
Ensure Thorough Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis. When using ion-pairing reagents, longer equilibration times may be necessary.[4]
-
Maintain Mobile Phase Consistency: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation. Use a buffered mobile phase to maintain a stable pH.[4]
-
Use a Column Thermostat: Maintain a constant column temperature (e.g., 30°C) throughout the analysis to ensure reproducible retention times.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for separating B6 vitamers?
A good starting point for isocratic separation is a mobile phase consisting of a phosphate buffer (e.g., 0.033 M KH2PO4) with a low percentage of organic modifier like methanol (e.g., 3%), adjusted to a pH of around 2.9 with phosphoric acid.[8] For gradient elution, a potassium phosphate buffer with an ion-pairing agent like 1-octanesulfonic acid and a gradient of acetonitrile (e.g., 0.5-15%) at a pH of approximately 2.16 can be effective.[5][6]
Q2: What type of column is recommended for B6 vitamer analysis?
A reversed-phase C18 (ODS) column is the most commonly used stationary phase for the separation of B6 vitamers.[5][6][7][9] Columns with a 5 µm particle size are frequently employed.[8]
Q3: How can I improve the detection of B6 vitamers?
Fluorescence detection is often preferred due to its higher sensitivity and selectivity for B6 vitamers compared to UV detection.[5][6][8] Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of certain vitamers, such as this compound 5'-phosphate (PLP) and this compound (PL).[5][6][8] Typical excitation and emission wavelengths are around 328 nm and 393 nm, respectively.[5][6] For UV detection, a wavelength of 290 nm is commonly used.[9]
Q4: Is it possible to separate all B6 vitamers in a single isocratic run?
While challenging, it is possible. A method using a mobile phase of 50mM Sodium Phosphate buffer at pH 2.0 has been shown to separate pyridoxamine, this compound, and pyridoxine.[1] However, for more complex samples containing phosphorylated forms, a gradient elution with an ion-pairing reagent is often necessary to achieve adequate separation of all six vitamers (pyridoxine, this compound, pyridoxamine, and their 5'-phosphate esters).[5][6]
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions for B6 Vitamer Separation
| Mobile Phase Components | pH | Column Type | Elution Mode | Target Analytes | Reference |
| 0.033 M KH2PO4, 3% Methanol | 2.9 | C18 (ODS), 5 µm | Isocratic | PL, PN, PLP, PM, PMP | [8] |
| Potassium phosphate buffer, 1-octanesulfonic acid, triethylamine, 0.5-15% Acetonitrile | 2.16 | C18 (ODS) | Gradient | PLP, PL, PMP, PN, PM, 4-PA | [5][6] |
| 19% Ethanol, 77% Water, 4% Acetic Acid | Not specified | C18 | Isocratic | Pyridoxine HCl | [9] |
| 0.01 M H2SO4 | Not specified | C18 | Isocratic | Pyridoxamine, this compound, Pyridoxine | [7] |
| 50mM Sodium Phosphate buffer | 2.0 | Asahipak ODP-50 6D | Isocratic | Pyridoxamine, this compound, Pyridoxine | [1] |
Table 2: Typical HPLC Operating Parameters
| Parameter | Value | Reference |
| Flow Rate | 1.0 mL/min | [1][9] |
| Column Temperature | 30°C | [1][7] |
| Injection Volume | 10-20 µL | [1][9] |
| UV Detection Wavelength | 290 nm | [9] |
| Fluorescence Detection (Ex/Em) | 328 nm / 393 nm | [5][6] |
Experimental Protocols
Protocol 1: Isocratic Separation of Three B6 Vitamers
This protocol is adapted from a method for separating pyridoxamine, this compound, and pyridoxine.[1]
-
Sample Preparation: Dissolve B6 vitamer standards in the mobile phase to a final concentration of 0.1-0.2 mg/mL.
-
HPLC System and Column: Use an HPLC system equipped with a UV detector and an Asahipak ODP-50 6D column (6.0mm I.D. x 150mm).
-
Mobile Phase Preparation: Prepare a 50mM sodium phosphate buffer and adjust the pH to 2.0 with phosphoric acid. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
Set the UV detector to 254 nm.
-
Inject 10 µL of the sample.
-
-
Data Analysis: Identify and quantify the peaks based on the retention times and peak areas of the standards.
Protocol 2: Gradient Separation of Six B6 Vitamers using Ion-Pairing
This protocol is based on a method for the comprehensive analysis of B6 vitamers in plasma.[5][6]
-
Sample Preparation: For plasma samples, perform a protein precipitation step using trichloroacetic acid, followed by centrifugation and filtration.
-
HPLC System and Column: Utilize an HPLC system with a fluorescence detector and a C18 (ODS) analytical column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Potassium phosphate buffer containing 1-octanesulfonic acid and triethylamine, adjusted to pH 2.16.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Use a gradient elution starting with 0.5% B, increasing to 15% B over the analytical run.
-
Set the flow rate as appropriate for the column dimensions.
-
Set the fluorescence detector to an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
-
Post-Column Derivatization: After the column, mix the eluent with a solution of sodium bisulfite (1 g/L in phosphate buffer) to enhance the fluorescence of PLP and PL.
-
Data Analysis: Quantify the vitamers by comparing their peak areas to those of a calibration curve prepared with known standards.
Visualizations
Caption: Interconversion pathway of B6 vitamers.
Caption: Troubleshooting workflow for poor B6 vitamer separation.
References
- 1. hplc.com [hplc.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of vitamin B6 (pyridoxamine, this compound and pyridoxine) in pork meat and pork meat products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Optimizing reaction time for complete Schiff base formation with pyridoxal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times for the complete formation of Schiff bases with pyridoxal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound Schiff bases.
Issue 1: Incomplete or Slow Reaction
Question: My reaction to form a this compound Schiff base is proceeding very slowly, or the yield is consistently low. What factors should I investigate to improve the reaction rate and completeness?
Answer:
Several factors can influence the rate and extent of Schiff base formation. Consider the following troubleshooting steps:
-
pH Optimization: The reaction rate is highly dependent on the pH of the solution. The formation of the Schiff base involves a nucleophilic attack by the amine on the aldehyde, which is followed by a dehydration step. This process is often most efficient at a mildly acidic to neutral pH (typically pH 4-7). At very low pH, the amine nucleophile will be protonated and rendered unreactive. At high pH, the dehydration step can be slow. It is recommended to perform small-scale experiments across a pH range to determine the optimal condition for your specific reactants.
-
Temperature Control: While increasing the temperature can accelerate the reaction, excessive heat may lead to the degradation of this compound or the desired Schiff base. Monitor the reaction at room temperature first. If the reaction is slow, a modest increase in temperature (e.g., to 37-50°C) can be beneficial.
-
Reactant Concentration and Stoichiometry: Ensure that the concentrations of this compound and the amine are appropriate. While a 1:1 molar ratio is the stoichiometric ideal, using a slight excess of the amine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to side reactions.
-
Solvent Selection: The choice of solvent can impact reaction rates. Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfers involved in the mechanism. For some applications, aqueous buffers are necessary to maintain pH and biological relevance.
-
Removal of Water: Schiff base formation is a reversible condensation reaction that produces water as a byproduct. Removing water as it is formed can shift the equilibrium towards the product. In non-aqueous solvents, this can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
Logical Troubleshooting Workflow for Incomplete Reactions
Caption: A stepwise guide to troubleshooting incomplete this compound Schiff base formation.
Issue 2: Presence of Side Products or Impurities
Question: My final product shows impurities, possibly from side reactions. How can I minimize the formation of side products and purify my Schiff base?
Answer:
Side product formation can be a challenge. Here are some strategies to mitigate this issue:
-
Control of Reaction Conditions: As mentioned above, optimizing pH and temperature can not only improve the yield of the desired product but also minimize side reactions.
-
Purity of Starting Materials: Ensure that the this compound and the amine starting materials are of high purity. Impurities in the reactants can lead to a variety of side products.
-
Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy. This will help you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times.
-
Purification Techniques:
-
Recrystallization: If the Schiff base is a solid, recrystallization from a suitable solvent is often an effective purification method.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of your Schiff base and any impurities.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for complete Schiff base formation with this compound?
A1: The reaction time can vary significantly, from minutes to several hours, depending on the specific reactants and conditions. For example, the reaction of this compound 5'-phosphate (PLP) with amino acids in an aqueous buffer at room temperature can reach a steady state in approximately 10-20 minutes[1]. However, reactions with less reactive amines or under suboptimal conditions may require longer periods. It is always recommended to monitor the reaction to determine its completion.
Q2: How can I monitor the progress of the reaction?
A2: UV-Vis spectroscopy is a highly effective method for monitoring the formation of this compound Schiff bases in real-time. The formation of the imine bond results in a characteristic change in the UV-Vis spectrum, often with the appearance of a new absorbance peak at a longer wavelength (e.g., around 415 nm) and a decrease in the absorbance of free this compound (around 388 nm).[2] By monitoring the change in absorbance at a specific wavelength over time, you can determine the reaction kinetics and the point of completion. Thin Layer Chromatography (TLC) can also be used to qualitatively monitor the disappearance of starting materials and the appearance of the product spot.[3][4]
Q3: Does the phosphate group on this compound 5'-phosphate (PLP) affect the reaction time?
A3: Yes, the phosphate group plays a crucial role. Studies have shown that Schiff base formation with this compound 5'-phosphate is significantly faster than with this compound alone.[5] The phosphate moiety helps to prevent the formation of a hemiacetal, which can be a slower-reacting intermediate.
Q4: What is the mechanism of this compound Schiff base formation?
A4: The formation of a Schiff base from this compound and a primary amine proceeds through a two-step mechanism:
-
Carbinolamine Formation: The nitrogen of the amine acts as a nucleophile and attacks the carbonyl carbon of the this compound's aldehyde group. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine then undergoes an acid-catalyzed dehydration, where a molecule of water is eliminated to form the stable imine (Schiff base) product. The dehydration step is often the rate-determining step of the process.[6]
General Mechanism of this compound Schiff Base Formation
Caption: The two-step mechanism of Schiff base formation from this compound and an amine.
Data Presentation
The following tables summarize key quantitative data related to this compound Schiff base formation.
Table 1: Factors Influencing Reaction Rate
| Factor | Effect on Reaction Rate | Optimal Conditions |
| pH | Highly pH-dependent.[7] | Typically mildly acidic to neutral (pH 4-7). |
| Temperature | Rate increases with temperature. | Room temperature to 50°C is a common range. |
| Amine Reactivity | More nucleophilic amines react faster. | Varies with the specific amine. |
| Solvent | Can influence proton transfer and stability. | Protic solvents (e.g., ethanol, methanol) or aqueous buffers. |
Table 2: UV-Vis Spectral Data for Monitoring Schiff Base Formation
| Species | Typical λmax (nm) | Observation during Reaction |
| Free this compound | ~388 nm | Absorbance decreases. |
| Schiff Base | ~415 nm | Absorbance increases.[2] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol provides a general procedure for the synthesis of a Schiff base from this compound hydrochloride and a primary amine.
-
Dissolve this compound: Dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or an appropriate buffer) in a reaction vessel.
-
Adjust pH: If using an aqueous buffer, adjust the pH to the desired value (e.g., pH 7-8) using a suitable base (e.g., NaOH).[3] If in an organic solvent, a catalytic amount of a weak acid (e.g., acetic acid) can be added.
-
Add Amine: Add an equimolar amount of the primary amine to the this compound solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for a specified period (e.g., 2-8 hours).[3]
-
Monitor Reaction: Periodically take aliquots of the reaction mixture to monitor its progress by TLC or UV-Vis spectroscopy.
-
Isolation and Purification: Once the reaction is complete, the product can be isolated by cooling the mixture to induce precipitation, followed by filtration. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol outlines the steps to monitor the kinetics of this compound Schiff base formation using a UV-Vis spectrophotometer.
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent or buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a range of wavelengths (e.g., 300-500 nm) to identify the λmax of the starting material and the product. For kinetic measurements, set the spectrophotometer to monitor the absorbance at the λmax of the Schiff base (e.g., 415 nm) over time.
-
Initiate Reaction: In a cuvette, mix the this compound solution with the amine solution to initiate the reaction. Ensure rapid mixing.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.
-
Data Analysis: Plot the absorbance versus time to obtain the reaction kinetic profile.
Signaling Pathways
This compound 5'-phosphate (PLP), the biologically active form of this compound, is a crucial cofactor for a vast number of enzymes involved in various metabolic and signaling pathways. The formation of a Schiff base between PLP and an amino acid substrate is the first and essential step in these enzymatic reactions.
Role in Amino Acid Metabolism:
PLP-dependent enzymes catalyze key reactions in the synthesis and degradation of amino acids. The initial Schiff base formation allows the enzyme to stabilize carbanionic intermediates, facilitating reactions such as:
-
Transamination: The transfer of an amino group from an amino acid to a keto-acid, which is fundamental for amino acid biosynthesis and interconversion.
-
Decarboxylation: The removal of a carboxyl group, a critical step in the synthesis of neurotransmitters like serotonin, dopamine, and GABA.
-
Racemization: The interconversion of L- and D-amino acids.
The formation of the this compound Schiff base is therefore central to these signaling and metabolic cascades, influencing everything from protein synthesis to neurotransmission.
Simplified PLP-Dependent Transamination Pathway
Caption: The central role of the this compound Schiff base in a transamination reaction.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Schiff Bases Derived from this compound 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A genomic overview of this compound-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound phosphate - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyridoxal 5'-Phosphate (PLP) Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for PLP is not linear. What are the common causes?
Non-linearity in PLP calibration curves can stem from several factors throughout the analytical process. Common causes include:
-
Detector Saturation: At high concentrations, the fluorescence or UV detector response may no longer be proportional to the analyte concentration. This is a frequent reason for the curve flattening at the upper end.
-
Sample Preparation Issues: Incomplete protein precipitation or inconsistent derivatization can lead to variability and non-linearity.
-
Analyte Degradation: PLP is sensitive to light and can degrade in aqueous solutions, leading to lower than expected signals at higher concentrations or with longer sample processing times.[1][2][3]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the ionization or detection of PLP, causing ion suppression or enhancement, which can affect linearity.[4][5][6][7]
-
Inappropriate Calibration Range: The selected concentration range for your standards may exceed the linear dynamic range of the instrument or method.
Q2: What can I do to improve the linearity of my PLP calibration curve?
To improve linearity, consider the following troubleshooting steps:
-
Optimize the Calibration Range: Narrow the concentration range of your standards to the expected physiological or experimental range of your samples.
-
Review Sample Preparation: Ensure complete protein precipitation, for example, by using an optimized concentration of trichloroacetic acid (TCA).[8] Also, ensure consistent and complete derivatization by optimizing reagent concentrations and reaction times.
-
Protect Samples from Light: PLP is light-sensitive.[1][2][3] Protect all samples, standards, and extracts from light by using amber vials and minimizing exposure to ambient light.
-
Use an Internal Standard: Incorporating a suitable internal standard can help to correct for variations in sample preparation and injection volume.
-
Dilute Samples: If detector saturation is suspected, dilute the samples and standards to fall within the linear range of the detector.
Q3: I'm observing poor peak shape (e.g., tailing, broadening) for my PLP peak. What could be the issue?
Poor peak shape in HPLC analysis of PLP can be caused by several factors:
-
Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting or tailing.
-
Secondary Interactions: The phosphate group of PLP can interact with active sites on the silica-based stationary phase, leading to peak tailing.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance over time.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Q4: How can I improve the peak shape in my PLP analysis?
To address peak shape issues, try the following:
-
Reduce Injection Volume/Concentration: This can help to prevent column overload.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure PLP is in a single ionic state. The addition of an ion-pairing reagent can sometimes improve peak shape.
-
Use a Guard Column: A guard column can help to protect the analytical column from contamination.
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the mobile phase.
-
Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.
Troubleshooting Guides
Issue: Low Signal or No Peak for PLP Standards
This guide will help you troubleshoot when you observe a low signal or no peak for your PLP standards.
Troubleshooting Flowchart for Low/No PLP Signal
Caption: Troubleshooting logic for low or absent PLP signal.
Issue: High Variability in Replicate Injections
High variability between replicate injections can compromise the precision of your results.
-
Check for Air Bubbles: Air bubbles in the pump or injector can cause inconsistent flow rates and injection volumes. Degas the mobile phase and prime the pump.
-
Injector Issues: A partially clogged or faulty autosampler needle or loop can lead to variable injection volumes.
-
Sample Stability: PLP can degrade in the autosampler, especially if it is not temperature-controlled. Ensure samples are kept cool and protected from light.[1][2][3]
-
Incomplete Equilibration: Ensure the column is fully equilibrated between injections, especially in gradient elution.
Data Presentation
Table 1: Typical Performance of HPLC-Based PLP Quantification Methods
| Parameter | Method 1: Pre-column Semicarbazide Derivatization | Method 2: Post-column Chlorite Derivatization |
| Linearity Range | Up to 1000 nmol/L[9][10] | Not explicitly stated, but suitable for clinical analysis[11] |
| Limit of Detection (LOD) | 2.1 nmol/L[9][10] | 0.3 nmol/L[11] |
| Limit of Quantification (LOQ) | 5.8 nmol/L[9][10] | 0.9 nmol/L[11] |
| Intra-batch Precision (%CV) | < 6%[9][10] | 0.6 - 1.2%[11] |
| Inter-batch Precision (%CV) | < 7%[9][10] | 3.6 - 6.7%[11] |
| Recovery | > 95%[9][10] | 97 - 102%[11] |
Experimental Protocols
Protocol 1: PLP Quantification in Plasma using HPLC with Pre-column Semicarbazide Derivatization
This protocol is adapted from established methods for the analysis of PLP in plasma.[9][10]
PLP Analysis Workflow
Caption: Workflow for PLP quantification with pre-column derivatization.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of 0.6 M trichloroacetic acid (TCA).[8]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
2. Pre-column Derivatization:
-
To 100 µL of the supernatant, add 8 µL of a derivatization agent containing 250 mg/mL of both semicarbazide and glycine.[10]
-
Incubate on ice for 30 minutes, protected from light.[10]
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a buffer such as potassium dihydrogen phosphate, often with an organic modifier like acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for the PLP-semicarbazone derivative.
4. Calibration Curve:
-
Prepare a series of PLP standards in a suitable matrix (e.g., ultrapure water or a surrogate matrix).
-
Process the standards in the same manner as the plasma samples, including the protein precipitation and derivatization steps.
-
Construct a calibration curve by plotting the peak area of the PLP-semicarbazone derivative against the corresponding PLP concentration.
-
Use a linear regression to fit the data.
References
- 1. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 2. Quality and stability of extemporaneous this compound phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of this compound 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical analysis of vitamin B(6): determination of this compound 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Pyridoxal Kinase Inhibitors in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of pyridoxal kinase (PDXK) inhibitors in solution is critical for obtaining reliable and reproducible experimental results. Instability can lead to a loss of inhibitory activity, the formation of confounding degradation products, and inaccurate structure-activity relationship (SAR) data. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
Symptom: A precipitate forms immediately or over a short period after diluting a concentrated DMSO stock of your PDXK inhibitor into an aqueous buffer (e.g., PBS, cell culture media).[1][2]
Possible Cause: The kinetic solubility of the inhibitor in the final aqueous solution has been exceeded. Many kinase inhibitors are hydrophobic and have low aqueous solubility.[3]
Solutions:
| Solution | Description | Considerations |
| Lower Final Concentration | The most direct approach is to reduce the final working concentration of the inhibitor in your assay.[1][3] | This may not be feasible if a high concentration is required for the desired biological effect. |
| Optimize Dilution Method | Instead of a single large dilution, perform serial dilutions. For cell-based assays, try pre-diluting the stock in a small volume of serum-containing media before adding it to the rest of the culture, as serum proteins can sometimes help stabilize the compound.[2][3][4] | This can help avoid localized high concentrations that promote precipitation. |
| Incorporate a Co-solvent | Including a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in the aqueous buffer can improve solubility.[1] | The final concentration of the co-solvent should be kept low (typically <1-2%) to avoid affecting the biological system. Always include a vehicle control with the same co-solvent concentration. |
| Use a Surfactant | Adding a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.1%), can help maintain the inhibitor in solution by forming micelles.[1] | Surfactants can interfere with some assay formats or affect cell viability. Test for compatibility in your specific system. |
| Sonication | Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[1] | This is a temporary solution and the precipitate may reappear over time. |
Issue 2: Loss of Inhibitor Potency Over Time in a Biological Assay
Symptom: You observe a decrease in the inhibitory effect of your compound in experiments with longer incubation times, or results are inconsistent between experiments.[1]
Possible Cause: The inhibitor is chemically degrading in the assay solution. Degradation can be caused by hydrolysis, oxidation, or reaction with media components.[4][5]
Solutions:
| Solution | Description | Considerations |
| Prepare Fresh Solutions | Always prepare fresh working dilutions of your inhibitor from a frozen stock solution immediately before each experiment.[1] | Avoid storing inhibitors in aqueous solutions for extended periods. |
| Optimize Storage of Stock Solutions | Aliquot high-concentration stock solutions (in an anhydrous solvent like DMSO) into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C, protected from light.[1] | Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. |
| Assess pH Sensitivity | The pH of the buffer can significantly impact the stability of a compound. Perform a stability study across a range of pH values to determine the optimal pH for your inhibitor.[6] | Some compounds are more stable in acidic, neutral, or basic conditions. |
| Protect from Light | Some inhibitors are light-sensitive. Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. | Photodegradation can be a significant issue for certain chemical scaffolds. |
| Control Temperature | Higher temperatures generally accelerate the rate of chemical degradation.[5] Keep solutions on ice during experiments and store them at the recommended temperature. | For long-term storage of solid compounds, -20°C is often recommended.[1] |
| Consider Media Components | Components in cell culture media, such as certain amino acids or vitamins, can potentially react with and degrade your inhibitor.[4] | If degradation is suspected, test the inhibitor's stability in a simpler buffer like PBS to see if the degradation is media-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing stock solutions of this compound kinase inhibitors?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of kinase inhibitors due to its high solubilizing power for a wide range of organic molecules.[2] It is important to use anhydrous (dry) DMSO, as absorbed moisture can promote hydrolysis of the inhibitor. For some inhibitors, ethanol may also be a suitable solvent.[2] Always check the manufacturer's recommendations or perform a solubility test.
Q2: How can I determine the kinetic solubility of my this compound kinase inhibitor in my experimental buffer?
A2: You can perform a simple kinetic solubility assay. This involves preparing a serial dilution of your inhibitor in DMSO and then diluting a small volume of each concentration into your aqueous buffer. After a short incubation, you can visually inspect for precipitation or use a plate reader to measure turbidity or light scattering. The highest concentration that remains clear is the approximate kinetic solubility.[7]
Q3: My this compound kinase inhibitor, artemisinin, seems to be unstable. What specific precautions should I take?
A3: Artemisinin and its derivatives are known to be unstable, particularly in aqueous solutions and in DMSO.[5] The endoperoxide bridge, which is crucial for its activity, is susceptible to cleavage, especially in the presence of ferrous ions.[5] It is highly recommended to prepare fresh solutions of artemisinin for immediate use.[5] For stability studies, artesunate, a derivative of artemisinin, has shown pH-dependent degradation, with increased stability in a phosphate buffer at a pH range of 8-9.[6]
Q4: I am working with ginkgotoxin, a known this compound kinase inhibitor. What is known about its stability?
A4: Ginkgotoxin (4'-O-methylpyridoxine) is a naturally occurring neurotoxin. Studies have shown that its stability can be affected by temperature and pH. Boiling has been shown to reduce the content of ginkgotoxin in Ginkgo seeds, partly by leaching it into the water.[8][9] For analytical purposes, extraction with hot water or water at room temperature has been used, with varying efficiencies.[9] It's important to consider that ginkgotoxin can also exist as a more water-soluble glucoside, which can be hydrolyzed to the active toxin.[9]
Q5: Are there any formulation strategies to improve the stability of hydrophobic this compound kinase inhibitors for in vivo studies?
A5: Yes, for in vivo applications, formulation strategies are often necessary to improve solubility and stability. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of poorly water-soluble kinase inhibitors. Another approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.
Data Presentation
Table 1: Illustrative Stability of Artesunate (an Artemisinin Derivative) in Aqueous Solution
| pH | Buffer | Temperature (°C) | Half-life (t½) | Reference |
| 1.2 | 0.1 M HCl | 25 | ~2.5 hours | [10] |
| 4.5 | Acetate | 25 | ~9.2 hours | [10] |
| 6.8 | Phosphate | 25 | ~65.9 hours | [10] |
| 7.4 | Phosphate | 37 | ~1.2 hours (in 0.9% saline) | [11] |
| 8.0-9.0 | 0.3 M Phosphate | 25 | Enhanced stability | [6][12] |
Note: This data is compiled from studies on artesunate and serves as an example of how pH and buffer composition can influence stability. Actual stability will vary depending on the specific inhibitor and experimental conditions.
Table 2: General Recommendations for Storage of this compound Kinase Inhibitor Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Compound | N/A | -20°C or as specified | Years | Protect from light and moisture. |
| High-Concentration Stock | Anhydrous DMSO | -80°C | Months to a year | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Intermediate Dilutions | Anhydrous DMSO | -20°C or -80°C | Short-term (days to weeks) | Use fresh for critical experiments. |
| Aqueous Working Solutions | Buffer, Media | On ice or at 4°C | Immediate use | Highly prone to degradation and precipitation. Prepare fresh for each experiment.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Novel this compound Kinase Inhibitor
This protocol outlines a general procedure to assess the intrinsic stability of a new this compound kinase inhibitor under various stress conditions, as recommended by ICH guidelines.[11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the inhibitor in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid inhibitor in an oven at 70°C for 48 hours. Also, incubate a solution of the inhibitor in the chosen assay buffer at 37°C and 50°C for various time points.
-
Photolytic Degradation: Expose a solution of the inhibitor to a calibrated light source (e.g., UV and visible light) for a defined period. A control sample should be wrapped in foil to protect it from light.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of the remaining inhibitor and the percentage of each degradation product at each time point.
-
Determine the degradation rate constant and half-life under each condition.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument and Column:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
A C18 reversed-phase column is a common starting point.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent inhibitor and any degradation products formed during the forced degradation study.
3. Method Validation:
-
Validate the method for specificity (ability to separate the inhibitor from degradation products), linearity, accuracy, and precision according to ICH guidelines.
4. Sample Analysis:
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent inhibitor.
Mandatory Visualization
Caption: Workflow for assessing the stability of a this compound kinase inhibitor.
Caption: Decision tree for troubleshooting inhibitor precipitation.
Caption: Inhibition of the this compound kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. malariaworld.org [malariaworld.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Degradation of Artesunate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Detection of Low-Abundance Pyridoxal Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for detecting low-abundance pyridoxal metabolites.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analytical process.
| Issue | Potential Causes | Recommended Solutions |
| 1. Low Signal Intensity / Poor Sensitivity | Inefficient extraction of analytes from the sample matrix. Degradation of light-sensitive or thermolabile vitamers during sample processing.[1][2] Low ionization efficiency in mass spectrometry. Suboptimal fluorescence detection parameters (excitation/emission wavelengths). Insufficient sample pre-concentration. | Optimize the extraction procedure using protein precipitation with agents like trichloroacetic acid or metaphosphoric acid.[3][4] Protect samples from light at all stages and use cooled centrifuges.[1][5] Store extracts at frozen temperatures.[1][5] For LC-MS/MS, consider adding an ion-pairing reagent like 1-octanesulfonic acid (OSA) to the sample extract before injection to improve signal-to-noise ratio for polar compounds like PLP.[6][7] Ensure fluorescence detector settings are optimized for the specific vitamer or its derivative. For example, excitation at 328 nm and emission at 393 nm is commonly used.[3] Employ solid-phase extraction (SPE) for sample cleanup and concentration. |
| 2. Poor Chromatographic Peak Shape (Tailing, Broadening) | Secondary interactions between the analyte and the stationary phase. High polarity of this compound 5'-phosphate (PLP) leading to poor retention on reverse-phase columns.[6][7] Mismatched pH between the sample solvent and the mobile phase. Column degradation or contamination. | Add an ion-pairing reagent to the mobile phase or, preferably, to the sample post-extraction to improve peak shape without harming the instrument.[6][7] Adjust the mobile phase pH to control the ionization state of the analytes.[8] Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. Use a guard column and flush the analytical column regularly. If performance degrades, replace the column. |
| 3. High Background Noise / Interferences | Matrix effects from complex biological samples (plasma, tissues). Contamination from reagents, solvents, or labware. Cross-reactivity in non-specific detection methods like ELISA or traditional HPLC with UV detection.[7] | Utilize a more specific detection method like tandem mass spectrometry (LC-MS/MS) to minimize interferences.[6][7] Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE). Use high-purity solvents and reagents (e.g., HPLC or MS-grade). Incorporate a derivatization step to increase specificity and detector response. Pre-column derivatization with semicarbazide can be used for HPLC-fluorescence methods.[9][10] |
| 4. Poor Reproducibility / High Variability | Inconsistent sample handling and preparation. Instability of metabolites during storage or analysis.[2] Fluctuation in instrument performance. Use of inappropriate anticoagulants; for example, lithium heparin has been shown to cause PLP degradation.[4][6] | Standardize all sample handling procedures, from collection to analysis. Use an internal standard, such as a stable isotope-labeled version of the analyte, to correct for variations.[4][11] Avoid repeated freeze-thaw cycles and analyze samples as quickly as possible after preparation.[12] Use EDTA or sodium heparin tubes for blood collection instead of lithium heparin.[1] Regularly perform system suitability tests and use quality control (QC) samples throughout the analytical run to monitor instrument performance.[13] |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for detecting low levels of this compound metabolites?
A1: For high sensitivity and specificity, especially in complex biological matrices like plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7] It overcomes the interference and cross-reactivity issues common with older methods.[7] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is also a highly sensitive and robust alternative, often employing a derivatization step to enhance the fluorescence of the target analytes.[3][9]
Q2: How can I improve the stability of this compound metabolites during sample collection and storage?
A2: this compound metabolites, particularly PLP, are sensitive to light and temperature.
-
Collection: Collect blood samples in EDTA or sodium heparin tubes.[1] Avoid lithium heparin as it can degrade PLP.[4][6]
-
Handling: Protect the specimen from light immediately after collection by wrapping the tube in foil or using an amber tube.[1][5]
-
Processing: Centrifuge samples in a cooled (4°C) centrifuge within a few hours of collection.[1]
-
Storage: Store plasma or extracts frozen (ideally at -70°C for long-term storage) in light-protected tubes.[5] Avoid repeated freeze-thaw cycles.[12]
Q3: What is derivatization and is it necessary for B6 analysis?
A3: Derivatization is a chemical reaction used to convert an analyte into a product with improved properties for analysis. For HPLC-FLD analysis of vitamin B6, pre-column derivatization with reagents like semicarbazide or KCN is often used.[9][14] This is done to create a fluorescent derivative of the vitamers, significantly increasing the sensitivity and allowing for the detection of very low concentrations.[10][14] While not always required for LC-MS/MS, it can sometimes be used to improve chromatographic properties.
Q4: What are typical limits of detection (LOD) and quantification (LOQ) I can expect?
A4: The LOD and LOQ are highly dependent on the specific metabolite, the analytical method, and the sample matrix. However, modern methods have achieved excellent sensitivity.
-
LC-MS/MS: For PLP in plasma, LOQs as low as 5 nmol/L have been reported.[4][6] For other B6 vitamers like pyridoxine (PN) and this compound (PL), LOQs can be in the sub-ng/mL range (e.g., 0.09 ng/mL for PN).[15]
-
HPLC-FLD: With pre-column derivatization, the detection limit for PLP can be around 2.1 nmol/L, with an LOQ of 5.8 nmol/L.[9][10]
Q5: How do I deal with the high polarity of this compound 5'-Phosphate (PLP) in reverse-phase HPLC?
A5: The high polarity of PLP presents a significant chromatographic challenge, leading to poor retention on standard C18 columns.[6][7] A common and effective strategy is to use an ion-pairing reagent. Adding a reagent like 1-octanesulfonic acid (OSA) to the sample extract just before injection can dramatically increase retention and improve peak shape without the negative effects of having it in the mobile phase, which can contaminate the instrument.[6][7] This technique has been shown to increase the signal-to-noise ratio by 2-4 fold.[6][7]
Quantitative Data Summary
The following table summarizes the performance of common analytical methods for the quantification of key Vitamin B6 vitamers.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound 5'-Phosphate (PLP) | LC-MS/MS | Plasma | 5 nmol/L | Not Reported | [4] |
| This compound 5'-Phosphate (PLP) | HPLC-FLD (with derivatization) | Plasma | 5.8 nmol/L | >95% | [9][10] |
| Pyridoxine (PN) | LC-MS/MS | Dialysis Effluent | 0.09 ng/mL | Not Reported | [15] |
| This compound (PL) | LC-MS/MS | Dialysis Effluent | 0.05 ng/mL | Not Reported | [15] |
| Pyridoxamine (PM) | LC-MS/MS | Dialysis Effluent | 0.08 ng/mL | Not Reported | [15] |
| Multiple B6 Vitamers | HPLC-FLD | Biological Samples | 0.5 - 2.0 pmol/injection | ~100% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol describes a common protein precipitation method for extracting this compound metabolites from plasma.
-
Thawing: Thaw frozen plasma samples on ice, protected from light.
-
Internal Standard Addition: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate stable isotope-labeled internal standard (e.g., PLP-d3).
-
Protein Precipitation: Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General HPLC-FLD Method with Pre-column Derivatization
This protocol provides a general workflow for the analysis of B6 vitamers using HPLC with fluorescence detection.
-
Sample Extraction: Prepare sample extracts as described in Protocol 1.
-
Derivatization:
-
To 100 µL of the sample extract, add 50 µL of a semicarbazide solution.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.[14]
-
Cool the mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing reagent may be included if necessary.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Fluorescence Detector: Set the excitation wavelength to ~328 nm and the emission wavelength to ~393 nm.[3]
-
-
Quantification: Create a calibration curve using standards that have undergone the same derivatization process as the samples.
Visualizations
Caption: General experimental workflow for this compound metabolite analysis.
Caption: Simplified metabolic pathway of Vitamin B6 (this compound).
References
- 1. childrensmn.org [childrensmn.org]
- 2. View of Vitamin B6: a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of this compound-5'-phosphate [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of this compound 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 15. A Simultaneous Determination of the B1 and B6 Vitamers Reveals Their Loss During a Single Peritoneal Dialysis Session: Chromatographic and Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyridoxal Phosphate (PLP) Measurement: LC-MS/MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is crucial for a wide range of applications, from nutritional assessment to clinical research. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This guide provides an objective cross-validation of these methods, presenting supporting experimental data and detailed protocols to inform the selection of the most appropriate technique for specific research needs.
The choice between LC-MS/MS and HPLC for PLP measurement hinges on a balance of factors including sensitivity, specificity, sample throughput, and the complexity of the sample matrix. While HPLC with fluorescence detection has been a long-standing and reliable method, LC-MS/MS has emerged as a more sensitive and specific alternative.[1][2][3] This guide will delve into the quantitative performance of each method, provide detailed experimental workflows, and offer a head-to-head comparison to aid in your analytical decisions.
Quantitative Performance Comparison
A critical aspect of method selection is the analytical performance. The following tables summarize key validation parameters for both LC-MS/MS and HPLC methods for PLP quantification, compiled from various studies.
Table 1: LC-MS/MS Method Performance for PLP Quantification
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 4 - 8000 nmol/L | [4][5][6] |
| Lower Limit of Quantification (LOQ) | 4 - 6 nmol/L | [4][5][6][7] |
| Intra-day Precision (%CV) | 1.7 - 3.5% | [4][6][7] |
| Inter-day Precision (%CV) | 3.0 - 6.1% | [4][6][7] |
| Mean Recovery | 94 - 98% | [4][6][7] |
| Run Time | 2 - 4 minutes | [4][6][7] |
Table 2: HPLC Method Performance for PLP Quantification
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 7.8 - 350 nmol/L | [8] |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L | [9] |
| Intra-day Precision (%CV) | < 6% | [10] |
| Inter-day Precision (%CV) | 5.5 - 6.0% | [10] |
| Mean Recovery | ~100% | [10] |
| Run Time | ~15 minutes | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and replication of analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-based PLP measurement.
LC-MS/MS Experimental Protocol
This method is characterized by its simple sample preparation and short analysis time.[4][6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
LC-MS/MS Experimental Workflow for PLP Measurement.
HPLC with Fluorescence Detection Experimental Protocol
Conventional HPLC analysis of PLP requires a derivatization step to enhance the fluorescence signal.[12][13]
-
Sample Preparation and Derivatization:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 30 µL of a semicarbazide/glycine solution and vortex for 15 seconds.
-
Incubate the mixture in the dark at room temperature for 30 minutes for derivatization.
-
Add 25 µL of 20% meta-phosphoric acid to precipitate proteins and vortex for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 RPM) for 5 minutes.
-
Transfer 150 µL of the supernatant to an autosampler vial.
-
-
Chromatographic Conditions:
-
System: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Gemini 3 µm NX-C18).
-
Mobile Phase: A suitable buffer system, for example, 25 mmol/L dibasic sodium phosphate (pH 7.0) and methanol in a gradient elution.[8]
-
Flow Rate: As per instrument recommendations.
-
Injection Volume: 20 µL.[8]
-
-
Fluorescence Detection:
HPLC with Fluorescence Detection Workflow for PLP Measurement.
Method Comparison: LC-MS/MS vs. HPLC
| Feature | LC-MS/MS | HPLC with Fluorescence Detection |
| Specificity | Highly specific due to mass-to-charge ratio detection, minimizing interferences.[3] | Good specificity, but can be prone to interference from other fluorescent compounds in the matrix. |
| Sensitivity | Generally more sensitive, with low limits of quantification.[3] | High sensitivity is achievable with derivatization.[13] |
| Sample Preparation | Simpler and faster, typically involving a one-step protein precipitation.[4][6] | More complex and time-consuming due to the mandatory derivatization step.[12][13] |
| Run Time | Significantly shorter run times, enabling higher sample throughput.[7][12] | Longer run times are typical.[10][11] |
| Throughput | High, suitable for large-scale clinical studies.[12] | Lower throughput compared to LC-MS/MS. |
| Cost & Complexity | Higher initial instrument cost and requires more specialized expertise for operation and maintenance.[9] | Lower instrument cost and more widely available in standard analytical laboratories. |
| Robustness | Can be susceptible to matrix effects, although the use of stable isotope-labeled internal standards can mitigate this. | Generally robust, but the derivatization step can introduce variability. |
Conclusion
Both LC-MS/MS and HPLC with fluorescence detection are powerful techniques for the quantification of this compound phosphate. The choice between them should be guided by the specific requirements of the study.
LC-MS/MS is the superior choice when high specificity, high sensitivity, and high throughput are paramount. Its simple sample preparation and short run times make it ideal for large clinical trials and research studies where a large number of samples need to be analyzed efficiently and accurately.
HPLC with fluorescence detection remains a viable and cost-effective option, particularly for laboratories with limited access to mass spectrometry instrumentation. While the sample preparation is more involved and the throughput is lower, it can provide reliable and sensitive measurements when properly validated and controlled.
Ultimately, the decision rests on a careful consideration of the analytical needs, available resources, and the desired balance between performance, speed, and cost. This guide provides the foundational information to make an informed choice for your PLP measurement endeavors.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.standard.ac.ir [journal.standard.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope dilution LC-ESI-MS/MS method for the quantification of this compound-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pyridoxal Kinase Inhibitors in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various pyridoxal kinase (PDXK) inhibitors in different cancer cell lines, supported by experimental data. This compound kinase, an enzyme crucial for vitamin B6 metabolism, is increasingly recognized as a promising target in cancer therapy due to its role in processes vital for tumor cell proliferation and survival.[1][2][3][4] This guide summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved.
Quantitative Efficacy of PDXK Inhibitors
The anti-proliferative efficacy of several recently identified PDXK inhibitors has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| ZINC095099376 (C03) | K562 | Chronic Myelogenous Leukemia | 9.97 |
| A549 | Lung Carcinoma | 11.2 | |
| Jurkat | T-cell Leukemia | 16.2 | |
| HeLa | Cervical Cancer | 18.7 | |
| ZINC03830976 (C05) | K562 | Chronic Myelogenous Leukemia | 30 |
| ZINC01612996 (C01) | K562 | Chronic Myelogenous Leukemia | 40 |
Data sourced from a 2023 study on novel PDXK inhibitors. The study identified six potential inhibitors through virtual screening, with C01, C03, and C05 being further evaluated for their anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the efficacy and mechanism of action of PDXK inhibitors.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the PDXK inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protein Expression Analysis (Western Blotting)
Western blotting is a widely used technique to detect specific protein molecules from among a mixture of proteins. This method can be used to determine the effect of PDXK inhibitors on the expression levels of PDXK itself or other proteins in relevant signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with the PDXK inhibitor for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature the protein samples by boiling in a loading buffer containing sodium dodecyl sulfate (SDS). Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PDXK antibody) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control, such as β-actin or GAPDH, should be used to normalize the data.
Signaling Pathways and Mechanisms of Action
PDXK inhibitors have been shown to exert their anti-cancer effects through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
PDXK and the Wnt/β-catenin Signaling Pathway
Recent studies have elucidated a role for PDXK in the activation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer. PDXK can interact with Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. This interaction prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes that promote cell proliferation. Inhibition of PDXK can, therefore, disrupt this process and suppress tumor growth.
Caption: PDXK's role in the Wnt/β-catenin signaling pathway.
Induction of the Intrinsic Apoptosis Pathway
PDXK inhibitors have been observed to trigger the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for removing damaged or unwanted cells. This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: The intrinsic apoptosis pathway induced by PDXK inhibition.
Conclusion
The presented data highlights the potential of this compound kinase inhibitors as a novel class of anti-cancer agents. ZINC095099376 (C03) has emerged as a particularly promising lead compound, demonstrating potent anti-proliferative activity across a range of cancer cell lines. The mechanisms of action, involving the disruption of the Wnt/β-catenin pathway and the induction of apoptosis, provide a strong rationale for their further development. Future studies should focus on a broader range of PDXK inhibitors, in vivo efficacy, and the identification of predictive biomarkers to guide their clinical application.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Fluorescent Probes for Pyridoxal Phosphate Detection
For researchers, scientists, and drug development professionals engaged in the study of vitamin B6 metabolism and its role in health and disease, the accurate detection of pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is of paramount importance. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and the potential for real-time monitoring in biological systems. This guide provides a head-to-head comparison of two prominent fluorescent probes for PLP detection: the organic small molecule probe RAB6 (and its protected form, Ac-RAB6) and a nanoparticle-based sensor utilizing bovine serum albumin-functionalized manganese-doped zinc sulfide quantum dots (BSA-Mn-ZnS QDs).
This comparative analysis summarizes their performance characteristics, delves into their distinct signaling mechanisms, and provides detailed experimental protocols to assist researchers in selecting the most suitable tool for their specific needs.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent probe is often guided by key performance metrics that dictate its suitability for a given application. The following table summarizes the quantitative data for RAB6/Ac-RAB6 and BSA-Mn-ZnS QDs, providing a clear comparison of their capabilities.
| Feature | RAB6 / Ac-RAB6 | BSA-Mn-ZnS QDs |
| Analyte | This compound-5'-phosphate (PLP) | This compound-5'-phosphate (PLP) |
| Signaling Mechanism | Turn-on (Hydrazone Exchange) | Turn-off (Fluorescence Quenching) |
| Detection Limit | 50 nM[1] | 1 µM |
| Fluorescence Change | 23-fold increase[1] | Quenching of fluorescence |
| Excitation Wavelength | ~525 nm | ~310 nm |
| Emission Wavelength | ~550 nm[1] | ~604 nm |
| Selectivity | Highly selective for PLP over other aldehydes and vitamin B6 vitamers, including this compound (PL)[1][2] | Selective for PLP over other vitamin B6 vitamers. |
| Key Advantages | High sensitivity, significant turn-on response, demonstrated utility in cell-based assays. | Potential for ratiometric sensing, can be adapted for "turn-on" detection of enzymes like alkaline phosphatase. |
| Key Limitations | Potential for false-positive signals from oxidation (addressed by Ac-RAB6)[1] | Lower sensitivity compared to RAB6. |
Signaling Pathways and Detection Mechanisms
The two probes employ fundamentally different strategies for the detection of PLP, which are visualized in the diagrams below.
RAB6/Ac-RAB6: A "Turn-on" Response via Hydrazone Exchange
The RAB6 probe is a rhodamine-based hydrazide that is initially in a non-fluorescent, spirocyclic form. Upon reaction with the aldehyde group of PLP, it undergoes a hydrazone formation and subsequent intramolecular cyclization. This reaction is highly specific for PLP, with the phosphate group playing a crucial role in facilitating the reaction. The resulting product is a highly fluorescent, open-ring rhodamine derivative, leading to a significant "turn-on" signal. The protected version, Ac-RAB6, utilizes an acetaldehyde hydrazone to prevent non-specific reactions and potential oxidation, which can be displaced by PLP through a hydrazone exchange mechanism.
BSA-Mn-ZnS QDs: A "Turn-off" Response via Fluorescence Quenching
This nanoprobe consists of manganese-doped zinc sulfide quantum dots (QDs) functionalized with bovine serum albumin (BSA). The BSA on the surface of the QDs provides amine groups that can react with the aldehyde group of PLP to form an imine (Schiff base). This interaction leads to the quenching of the intrinsic fluorescence of the QDs, resulting in a "turn-off" signal. The degree of quenching is proportional to the concentration of PLP.
Experimental Protocols
To facilitate the practical application of these probes, detailed experimental protocols are provided below. These protocols are based on published methodologies and should be adapted as necessary for specific experimental conditions.
General Experimental Workflow
The general workflow for this compound detection using these fluorescent probes involves sample preparation, probe incubation, and fluorescence measurement.
Protocol for PLP Detection using Ac-RAB6
This protocol is adapted from the methodology described for the use of Ac-RAB6 in cellular environments.[1]
Materials:
-
Ac-RAB6 stock solution (e.g., 10 mM in DMSO)
-
PLP standards of known concentrations
-
Appropriate buffer (e.g., 25 mM Tris buffer, pH 7.4)
-
Biological sample (e.g., cell lysate)
-
96-well microplate (black, clear bottom for microscopy)
-
Spectrofluorometer or fluorescence microscope
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of PLP standards by diluting a stock solution in the chosen buffer to final concentrations ranging from 50 nM to 20 µM.
-
Prepare the Ac-RAB6 working solution by diluting the stock solution in the same buffer to a final concentration of 10 µM.
-
-
Assay:
-
To the wells of a 96-well plate, add 50 µL of the sample or PLP standard.
-
Add 50 µL of the Ac-RAB6 working solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 525 nm and emission at approximately 550 nm.
-
For cellular imaging, use a fluorescence microscope with appropriate filter sets.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (buffer and Ac-RAB6 only) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the PLP standards.
-
Determine the concentration of PLP in the samples by interpolating their fluorescence values on the standard curve.
-
Protocol for PLP Detection using BSA-Mn-ZnS QDs
This protocol is based on the described method for PLP detection using BSA-functionalized quantum dots.
Materials:
-
BSA-Mn-ZnS QDs stock solution
-
PLP standards of known concentrations
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Biological sample
-
96-well microplate (black)
-
Spectrofluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of PLP standards by diluting a stock solution in the buffer to final concentrations in the desired range (e.g., 1 µM to 50 µM).
-
Prepare the BSA-Mn-ZnS QDs working solution by diluting the stock solution in the same buffer to the desired concentration.
-
-
Assay:
-
To the wells of a 96-well plate, add 50 µL of the sample or PLP standard.
-
Add 50 µL of the BSA-Mn-ZnS QDs working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 310 nm and emission at approximately 604 nm.
-
-
Data Analysis:
-
Measure the initial fluorescence of the QDs solution (F₀) and the fluorescence after the addition of the sample or standard (F).
-
Calculate the degree of fluorescence quenching (F₀/F).
-
Generate a standard curve by plotting the quenching efficiency against the concentration of the PLP standards.
-
Determine the concentration of PLP in the samples from the standard curve.
-
Conclusion
Both RAB6/Ac-RAB6 and BSA-Mn-ZnS QDs offer viable and effective means for the fluorescent detection of this compound-5'-phosphate. The choice between these probes will ultimately depend on the specific requirements of the research application. For studies demanding the highest sensitivity and a clear "turn-on" signal, particularly in cellular imaging, Ac-RAB6 presents a compelling option. Conversely, the BSA-Mn-ZnS QD-based probe, while less sensitive, provides an alternative detection modality and a platform that can be adapted for other related assays. By understanding the distinct characteristics and protocols of each probe, researchers can make an informed decision to best advance their investigations into the multifaceted roles of vitamin B6.
References
- 1. A fluorescent hydrazone exchange probe of this compound phosphate for the assessment of vitamin B6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescent hydrazone exchange probe of this compound phosphate for the assessment of vitamin B6 status - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pyridoxal Phosphate: A Contender in the Quest for Sepsis Prognostication
An In-depth Comparison of Pyridoxal Phosphate with Established and Emerging Prognostic Markers in Sepsis
For Immediate Release
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine, with high morbidity and mortality rates. Early and accurate prognostication is crucial for guiding therapeutic strategies and improving patient outcomes. While established biomarkers like procalcitonin (PCT) and lactate are routinely used, the search for novel markers with improved predictive capabilities is ongoing. This guide provides a comprehensive comparison of this compound phosphate (PLP), the active form of vitamin B6, with other key prognostic markers in sepsis, supported by experimental data and detailed methodologies.
The Rationale for this compound Phosphate as a Prognostic Marker
This compound phosphate is a crucial coenzyme in numerous metabolic pathways, including those involved in inflammation and immune function. Several studies have observed an inverse relationship between plasma PLP levels and markers of inflammation. In critically ill patients, including those with sepsis, plasma concentrations of PLP have been found to be significantly lower than in healthy individuals. This depletion is not necessarily linked to dietary intake, suggesting that the systemic inflammatory response in sepsis may increase the consumption or redistribution of PLP, making its low level a potential indicator of disease severity and poor prognosis.
Comparative Analysis of Prognostic Performance
To date, direct head-to-head clinical trials comparing the prognostic performance of PLP against other established sepsis biomarkers are limited. However, by consolidating available data, we can construct a comparative overview. The following tables summarize the prognostic performance of PLP and its key alternatives.
| Biomarker | Patient Population | Endpoint | Key Findings | Citation |
| This compound Phosphate (PLP) | Critically ill patients | Vitamin B6 status | Plasma PLP and this compound (PL) concentrations significantly decreased by day 14 of ICU stay, despite adequate vitamin B6 intake. | [1] |
| This compound Phosphate (PLP) | Critically ill patients | Vitamin B6 status | PLP concentration and PLP/PL ratio were significantly lower in plasma and red blood cells of critically ill patients at admission compared to controls. | [2] |
| Procalcitonin (PCT) | Sepsis/Septic Shock | 28-day mortality | Higher PCT levels were an independent risk factor for septic shock. In ROC analysis, the AUC for PCT in predicting septic shock was 0.929. | [3] |
| Procalcitonin (PCT) | Sepsis | 28-day mortality | For predicting early mortality in patients with Gram-positive bacterial sepsis, PCT (AUC 0.718) was superior to hs-CRP and WBCs. | [4] |
| Lactate | Sepsis | 28-day mortality | At a cutoff of 2.99 mmol/L, lactate showed a sensitivity of 82.6% and specificity of 55% for predicting 28-day mortality. | [5][6] |
| C-Reactive Protein (CRP) | Sepsis | Diagnosis | Sensitivity of 98.6% and specificity of 3.3% for diagnosing sepsis. | [1] |
| Serum Phosphate | Sepsis/Septic Shock | All-cause mortality | High serum phosphate levels were associated with an increased risk of all-cause mortality (RR = 1.46). | [3][7][8] |
Table 1: Summary of Prognostic Performance of Various Biomarkers in Sepsis. This table provides an overview of the available data on the prognostic utility of this compound phosphate and other common sepsis biomarkers. The lack of direct comparative studies for PLP is a notable limitation.
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Odds Ratio (OR) / Hazard Ratio (HR) / Relative Risk (RR) for Mortality |
| This compound Phosphate (PLP) | Data not available | Data not available | Data not available | Deficient vitamin B6 status was associated with a higher risk for all-cause mortality (HR = 1.37) in the general population.[9] |
| Procalcitonin (PCT) | 70 - 87.1 | 53.3 - 70 | 0.776 - 0.84 | Elevated PCT is an independent predictor of septic shock development.[3] |
| Lactate | 82.6 | 55 | Not consistently reported | Not consistently reported |
| C-Reactive Protein (CRP) | 98.6 | 3.3 | 0.725 | Hazard ratio of 1.50 for mortality with elevated levels.[3] |
| Serum Phosphate (High) | Not applicable | Not applicable | Not applicable | RR = 1.46 for all-cause mortality.[3][7][8] |
Table 2: Quantitative Comparison of Prognostic Markers for Sepsis. This table presents available quantitative data on the performance of different biomarkers in predicting sepsis outcomes. The absence of specific data for PLP in a sepsis cohort highlights a critical research gap.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical utility. Below are summaries of the methodologies used for the key biomarkers discussed.
Measurement of this compound Phosphate
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Blood samples are collected in EDTA-containing tubes and protected from light. Plasma is separated by centrifugation.
-
Protein Precipitation: Trichloroacetic acid is added to the plasma to precipitate proteins.
-
Extraction: The supernatant is extracted with an organic solvent (e.g., ethyl ether) to remove the precipitating agent.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: PLP is detected by its native fluorescence or after post-column derivatization. Quantification is achieved by comparing the peak area of the sample to that of a known standard.
Measurement of Procalcitonin
Method: Immunoassay (e.g., ELISA, automated immunoassays)
-
Principle: These assays utilize a sandwich principle where two antibodies specific to different epitopes of the PCT molecule are used.
-
Procedure: The patient's serum or plasma is incubated in a microplate well coated with a capture antibody. A second, detection antibody, which is labeled with an enzyme or a chemiluminescent substrate, is then added.
-
Detection: The amount of bound detection antibody is proportional to the PCT concentration in the sample and is measured by detecting the signal produced by the label (colorimetric or light emission).
Measurement of Lactate
Method: Enzymatic Spectrophotometric Assay
-
Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.
-
Procedure: A blood sample is deproteinized, and the supernatant is mixed with a reaction buffer containing LDH and NAD+.
-
Detection: The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the lactate concentration in the sample.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Role of PLP in the Inflammatory Cascade of Sepsis.
Caption: Experimental Workflow for Biomarker Validation in Sepsis.
Caption: Logical Relationship of Biomarkers to Sepsis Prognosis.
Conclusion and Future Directions
The available evidence strongly suggests a biological plausibility for this compound phosphate as a prognostic marker in sepsis. The observed decrease in plasma PLP levels during critical illness and inflammation warrants further investigation into its predictive value for sepsis-related outcomes. However, there is a clear and critical need for prospective, head-to-head comparative studies that evaluate the sensitivity, specificity, and overall prognostic accuracy of PLP against established biomarkers like procalcitonin and lactate in well-defined sepsis cohorts. Such studies are essential to validate its clinical utility and determine its potential role in the routine management of septic patients. Until such data becomes available, PLP remains a promising but unvalidated prognostic marker in the complex landscape of sepsis.
References
- 1. Comparison between presepsin, procalcitonin, and CRP as biomarkers to diagnose sepsis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic value of serum phosphate levels in sepsis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive performance of critical illness scores and procalcitonin in sepsis caused by different gram-stain bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil-lymphocyte ratio and plasma lactate predict 28-day mortality in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prognostic value of serum phosphate levels in sepsis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Serum Vitamin B6 with All-Cause and Cause-Specific Mortality in a Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Pyridoxal-Dependent Enzymes Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyridoxal-dependent enzymes (PLP-DEs) from various species, supported by experimental data. PLP-DEs are a vast and diverse group of enzymes that play crucial roles in amino acid metabolism, making them significant targets for drug development and biocatalysis.[1][2] This document focuses on a comparative analysis of their kinetic properties, substrate specificities, and regulatory mechanisms, supplemented with detailed experimental protocols and visual representations of key processes.
Introduction to this compound-Dependent Enzymes
This compound 5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor for enzymes that catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination/substitution reactions at the α, β, and γ carbons of amino acids.[3][4][5] These enzymes are classified into seven distinct fold-types, with Fold Type I being the most common, encompassing many aminotransferases and decarboxylases.[6][7] The catalytic versatility of PLP stems from its ability to form a Schiff base with the amino group of a substrate, which can then be stabilized in various resonance forms, facilitating different reaction pathways.[8] Given their central role in metabolism, PLP-DEs are attractive targets for the development of therapeutics against diseases ranging from bacterial infections to cancer and neurological disorders.[1][2]
Comparative Kinetic Analysis
The kinetic parameters of PLP-dependent enzymes can vary significantly across different species, reflecting adaptations to their specific metabolic contexts. This section provides a comparative summary of the kinetic constants for several key PLP-DEs.
Table 1: Comparative Kinetic Parameters of Alanine Racemase
Alanine racemase is a bacterial PLP-dependent enzyme essential for cell wall biosynthesis, making it a key target for antibiotics.[8][9]
| Species | Km (L-Ala) (mM) | Vmax (L→D) (U/mg) | Km (D-Ala) (mM) | Vmax (D→L) (U/mg) | Reference |
| Streptococcus iniae | 33.11 | 2426 | 14.36 | 963.6 | [10] |
| Staphylococcus aureus | 11.2 | Not Reported | 4.4 | Not Reported | [11] |
| Bacillus pseudofirmus | 7.9 | Not Reported | 4.1 | Not Reported | [9] |
Table 2: Comparative Kinetic Parameters of Tryptophan Synthase
Tryptophan synthase, a bienzyme complex, catalyzes the final two steps in tryptophan biosynthesis and exhibits broad substrate specificity, making it a valuable tool in biocatalysis.[12][13]
| Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pyrococcus furiosus | L-Serine | 0.2 | 8.5 | 42,500 | [14] |
| Pyrococcus furiosus | L-Threonine | 35 | 1.4 | 40 | [14] |
| Archaeoglobus fulgidus | L-Serine | Not Reported | Not Reported | ≥82,000 fold preference for Ser over Thr | [14] |
| Thermotoga maritima | L-Serine | Not Reported | Not Reported | ≥82,000 fold preference for Ser over Thr | [14] |
Table 3: Comparative Kinetic Parameters of Aspartate Aminotransferase
Aspartate aminotransferase (AST) is a key enzyme in amino acid metabolism, and its levels are a common marker for liver function.
| Species/Isoenzyme | Substrate | Km (mM) at 37°C | Reference |
| Human (soluble) | 2-Oxoglutarate | 0.29 | [15] |
| Human (mitochondrial) | 2-Oxoglutarate | 1.02 | [15] |
| Escherichia coli | Aspartate | ~0.4 | [16] |
| Escherichia coli | 2-Oxoglutarate | ~0.04 | [16] |
Substrate and Reaction Specificity
While some PLP-DEs are highly specific for a single substrate, others can act on a range of related molecules. This specificity is determined by the architecture of the enzyme's active site.[4][17]
For instance, a comparison of aromatic amino acid aminotransferase (ArAT) and aspartate aminotransferase (AspAT) from E. coli revealed that while both can process dicarboxylic substrates, ArAT is approximately 1000-fold more active towards aromatic substrates.[18] This difference is attributed to a more hydrophobic active site in ArAT.[18]
In the case of plant aromatic L-amino acid decarboxylases (AADCs), tryptophan decarboxylase (TDC) and tyrosine decarboxylase (TYDC) show exclusive specificity for substrates with indole or phenol side chains, respectively. This contrasts with mammalian AADCs which have a broader substrate range.[19]
Allosteric Regulation
The activity of many PLP-DEs is regulated by allosteric effectors, often the end products of the metabolic pathway they are involved in.
A classic example is threonine deaminase , which is allosterically inhibited by isoleucine (the end product) and activated by valine (the product of a parallel pathway).[6][20] However, the specifics of this regulation can differ. In Escherichia coli, which has a threonine deaminase with two regulatory domains, valine acts as a positive allosteric effector.[6] In contrast, in Bacillus subtilis, which has a threonine deaminase with only a single regulatory domain, valine is a very weak activator and can even act as a competitive inhibitor at high concentrations.[20][21]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is a common method for determining AST activity.[1][3]
Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AST activity.[1]
Materials:
-
96-well flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
AST Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NADH solution
-
Malate Dehydrogenase
-
L-Aspartate solution
-
α-Ketoglutarate solution
-
Sample (e.g., cell lysate, purified enzyme)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold AST Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. The supernatant is the sample.
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing AST Assay Buffer, NADH, and malate dehydrogenase.
-
Assay:
-
Add the sample to the wells of the 96-well plate. Bring the final volume to 50 µL with AST Assay Buffer.
-
Add 100 µL of the master mix to each well.
-
Initiate the reaction by adding L-aspartate and α-ketoglutarate.
-
Immediately measure the absorbance at 340 nm (A340) and continue to record the absorbance every minute for at least 5 minutes.
-
-
Calculation: Calculate the change in absorbance per minute (ΔA340/min). The AST activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADH (6220 M-1cm-1).
One unit of AST is defined as the amount of enzyme that generates 1.0 µmole of glutamate per minute at 37°C.
Alanine Racemase Activity Assay
Principle: The activity of alanine racemase in the L-alanine to D-alanine direction can be coupled to the D-amino acid oxidase reaction. D-amino acid oxidase catalyzes the oxidative deamination of D-alanine to pyruvate, ammonia, and hydrogen peroxide. The formation of pyruvate can be monitored. Alternatively, the racemization of D-alanine to L-alanine can be coupled with L-alanine dehydrogenase, which catalyzes the conversion of L-alanine to pyruvate with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm is monitored.[2]
Materials:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
PLP solution
-
D-alanine or L-alanine
-
Coupling enzyme (D-amino acid oxidase or L-alanine dehydrogenase)
-
Substrate for the coupling enzyme (e.g., NAD+ for L-alanine dehydrogenase)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, PLP, the coupling enzyme, and its substrate.
-
Add the purified alanine racemase to the mixture.
-
Initiate the reaction by adding the amino acid substrate (D- or L-alanine).
-
Monitor the change in absorbance at 340 nm over time.
-
Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[2]
Visualizing Pathways and Workflows
Generalized Catalytic Cycle of a PLP-Dependent Aminotransferase
The following diagram illustrates the general mechanism for a PLP-dependent aminotransferase, involving the formation of an internal aldimine, conversion to an external aldimine with the amino acid substrate, and subsequent tautomerization and hydrolysis to release the keto-acid product and pyridoxamine-5'-phosphate (PMP).
Caption: Generalized catalytic cycle of a PLP-dependent aminotransferase.
Experimental Workflow for Kinetic Characterization of a PLP-Dependent Enzyme
This diagram outlines a typical workflow for the expression, purification, and kinetic analysis of a recombinant PLP-dependent enzyme.
Caption: Experimental workflow for kinetic characterization of a PLP-DE.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. Functional evolution of PLP-dependent enzymes based on active-site structural similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases [mdpi.com]
- 6. Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. francis-press.com [francis-press.com]
- 9. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan synthase uses an atypical mechanism to achieve substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of temperature on the steady-state kinetics and measurement of aspartate aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-steady-state kinetics of Escherichia coli aspartate aminotransferase catalyzed reactions and thermodynamic aspects of its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Evolution of PLP-dependent Enzymes based on Active-Site Structural Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Escherichia coli aromatic amino acid aminotransferase: characterization and comparison with aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allosteric regulation of Bacillus subtilis threonine deaminase, a biosynthetic threonine deaminase with a single regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Unveiling Pyridoxal Binding Affinity: A Guide to Computational Prediction and Experimental Validation
For researchers, scientists, and drug development professionals, accurately predicting the binding affinity of pyridoxal (PL) and its active form, this compound 5'-phosphate (PLP), to their protein targets is a cornerstone of modern drug discovery and molecular biology. This guide provides a comparative overview of a leading computational model for predicting PLP binding and the experimental techniques used for its validation, supported by experimental data and detailed protocols.
The Challenge of Predicting this compound Binding
This compound 5'-phosphate is a vital coenzyme in a vast array of metabolic reactions. Understanding its binding affinity to various enzymes is crucial for designing novel therapeutics that can modulate these pathways. Computational models offer a rapid and cost-effective approach to predict these interactions, guiding the selection of promising drug candidates. However, the accuracy of these predictions must be rigorously validated through experimental methods.
Computational Approach: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding sites and estimating the strength of the interaction.
A recent study by Barile et al. (2024) successfully employed molecular docking to identify a putative allosteric binding site for PLP in human pyridox(am)ine 5'-phosphate oxidase (PNPO), an enzyme crucial for PLP homeostasis. This prediction was pivotal in guiding subsequent experimental validation.[1]
Alternative Computational Models
While molecular docking is a powerful tool for initial screening, other computational methods can provide more detailed insights into the dynamics and energetics of binding:
-
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, offering a dynamic picture of the binding process and allowing for the calculation of binding free energies.
-
Machine Learning (ML) Models: An emerging approach involves training machine learning algorithms on large datasets of known protein-ligand interactions to predict binding affinities for new complexes.
Experimental Validation: The Ground Truth
Experimental validation is indispensable to confirm the predictions of computational models. Several biophysical techniques can be employed to measure the binding affinity of this compound and its derivatives to proteins.
Fluorescence Quenching Spectroscopy
This technique measures the decrease in the intrinsic fluorescence of a protein (often from tryptophan residues) upon the binding of a ligand. The change in fluorescence can be used to determine the binding constant (Kd). In the 2024 study on human PNPO, fluorescence quenching was used to experimentally validate the binding of PLP to the computationally predicted allosteric site and to quantify the binding affinity to various PNPO mutants.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, allowing for the real-time determination of association and dissociation rate constants, and thus the binding affinity.
Comparative Analysis: Predicted vs. Experimental Data
The following table summarizes the findings from the study on human PNPO, showcasing the synergy between computational prediction and experimental validation.
| Protein Target | Computational Prediction Method | Key Prediction | Experimental Validation Method | Experimentally Determined Binding Affinity (Kd) |
| Human Pyridox(am)ine 5'-phosphate Oxidase (PNPO) | Molecular Docking | Identification of a putative allosteric PLP binding site.[1] | Fluorescence Quenching Spectroscopy | Wild-type PNPO: Not explicitly stated for allosteric site in the abstract. KD values for variants were determined.[1] |
| PNPO R225A Variant | Molecular Docking (informing mutagenesis) | Residue R225 is part of the predicted allosteric site.[1] | Fluorescence Quenching Spectroscopy | 1.1 ± 0.1 µM[1] |
| PNPO R225H Variant | Molecular Docking (informing mutagenesis) | Residue R225 is part of the predicted allosteric site.[1] | Fluorescence Quenching Spectroscopy | 0.8 ± 0.1 µM[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for the key techniques discussed.
Molecular Docking Protocol
-
Receptor and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and the ligand (PLP). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Binding Site Prediction: Identify potential binding sites on the protein surface using grid-based or geometric approaches. In the case of PNPO, a putative allosteric site was identified.[1]
-
Docking Simulation: Use a docking software (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the ligand within the predicted binding site.
-
Scoring and Analysis: Rank the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes.
Fluorescence Quenching Spectroscopy Protocol
-
Sample Preparation: Prepare solutions of the purified protein and the ligand (PLP) in a suitable buffer. The protein concentration should be kept constant.
-
Fluorescence Measurement: Excite the protein sample at a wavelength that excites its intrinsic fluorophores (typically 280 nm for tryptophan) and record the emission spectrum.
-
Titration: Add increasing concentrations of the ligand to the protein solution and record the fluorescence emission spectrum after each addition.
-
Data Analysis: Correct the fluorescence intensity for the inner filter effect. Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding equation (e.g., the Stern-Volmer equation) to determine the dissociation constant (Kd).[2]
Visualizing the Workflow
To better illustrate the interplay between computational prediction and experimental validation, the following diagrams outline the logical flow of the research process.
Conclusion
The integration of computational modeling and experimental validation provides a robust framework for investigating this compound binding affinity. Molecular docking can effectively guide experimental efforts by identifying promising binding sites, while techniques like fluorescence quenching spectroscopy offer the quantitative data necessary to confirm these predictions and accurately determine binding affinities. This synergistic approach is invaluable for accelerating the discovery and development of new therapeutic agents that target PLP-dependent pathways.
References
Comparative Metabolomics of Pyridoxal Supplementation in Different Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of pyridoxal supplementation on different cell types. The information is supported by established metabolic pathways and a hypothetical experimental framework to illustrate the potential differential responses between cancerous and non-cancerous cells.
Introduction
Vitamin B6, in its biologically active form this compound 5'-phosphate (PLP), is a critical coenzyme for over 140 enzymatic reactions in human cells, playing a pivotal role in a wide array of metabolic processes.[1][2] These processes include amino acid metabolism, one-carbon metabolism, neurotransmitter synthesis, and lipid metabolism.[3][4][5] this compound, a vitamer of vitamin B6, is converted to PLP through the salvage pathway, which is essential for maintaining cellular homeostasis.[1][2][6] Given the central role of PLP in metabolism, this compound supplementation can have profound and varied effects on the metabolic profiles of different cell types, particularly those with distinct metabolic phenotypes, such as cancer cells versus normal cells.
This guide explores the comparative metabolomics of this compound supplementation, presenting a hypothetical dataset to highlight the potential differences in metabolic reprogramming between a representative cancer cell line (e.g., A549, non-small cell lung carcinoma) and a non-cancerous cell line (e.g., BEAS-2B, normal lung bronchial epithelial cells). The data and protocols provided herein are intended to serve as a foundational resource for designing and interpreting metabolomics studies aimed at understanding the cell-specific impacts of vitamin B6.
Comparative Metabolomic Data
The following table summarizes hypothetical quantitative data from a comparative metabolomics experiment. The data illustrates the percentage change in the intracellular concentration of key metabolites in A549 (cancer) and BEAS-2B (non-cancerous) cells following supplementation with 100 µM this compound for 24 hours, as analyzed by LC-MS/MS.
| Metabolic Pathway | Metabolite | A549 Cells (% Change) | BEAS-2B Cells (% Change) | Potential Implication |
| Amino Acid Metabolism | Serine | -45% | -20% | Increased consumption for nucleotide synthesis in cancer cells. |
| Glycine | -50% | -25% | Fueling one-carbon metabolism for proliferation in cancer cells. | |
| Glutamate | +30% | +15% | Altered nitrogen metabolism and anaplerosis. | |
| Aspartate | -35% | -15% | Precursor for nucleotide and protein synthesis. | |
| Tryptophan | -60% | -30% | Increased flux through the kynurenine pathway in cancer cells. | |
| Kynurenine | +70% | +25% | Potential modulation of the tumor microenvironment. | |
| One-Carbon Metabolism | S-adenosylmethionine (SAM) | +25% | +10% | Enhanced methylation capacity for epigenetic regulation. |
| S-adenosylhomocysteine (SAH) | +15% | +5% | Reflects increased methyltransferase activity. | |
| Neurotransmitter Synthesis | GABA | +40% | +60% | Differential regulation of neurotransmitter pathways. |
| Dopamine | +20% | +35% | Varied impact on catecholamine synthesis. | |
| Serotonin | -25% | -10% | Altered tryptophan allocation away from serotonin synthesis. | |
| Vitamin B6 Metabolism | This compound 5'-phosphate (PLP) | +250% | +300% | Efficient uptake and conversion of this compound in both cell types. |
| 4-Pyridoxic acid | +150% | +180% | Catabolism of excess vitamin B6. |
Signaling and Metabolic Pathways
The metabolic fate of this compound is governed by the vitamin B6 salvage pathway. Upon entering the cell, this compound is phosphorylated by this compound kinase (PDXK) to form this compound 5'-phosphate (PLP), the active coenzyme.[1][2] PLP can then participate in numerous metabolic reactions or be hydrolyzed back to this compound by PLP phosphatase (PDXP). The balance between PDXK and PDXP activities is crucial for maintaining cellular PLP homeostasis.
Caption: Vitamin B6 Salvage Pathway.
Experimental Protocols
A detailed methodology is crucial for reproducible comparative metabolomics studies. Below is a standard protocol for such an experiment.
Cell Culture and Supplementation
-
Cell Lines: A549 (ATCC® CCL-185™) and BEAS-2B (ATCC® CRL-9609™) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Supplementation: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with fresh medium containing either vehicle (DMSO) or 100 µM this compound hydrochloride.
-
Incubation: Cells are incubated for 24 hours post-supplementation.
Metabolite Extraction
-
Quenching: The culture medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: 1 mL of ice-cold 80% methanol is added to each well. The cells are scraped and transferred to a microcentrifuge tube.
-
Homogenization: The cell suspension is vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: The supernatant containing the metabolites is transferred to a new tube and dried under a stream of nitrogen gas.
LC-MS/MS Analysis
-
Sample Reconstitution: The dried metabolite extract is reconstituted in 100 µL of 50% methanol.
-
Chromatography: An aliquot of the reconstituted sample is injected into a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) for metabolite detection and quantification.
-
Data Analysis: The raw data is processed using specialized software for peak integration, metabolite identification (based on mass-to-charge ratio and retention time compared to standards), and statistical analysis (e.g., t-test, pathway analysis).
Experimental Workflow
The overall workflow for a comparative metabolomics study of this compound supplementation is depicted below.
Caption: Experimental Workflow.
Conclusion
The comparative metabolomic analysis of this compound supplementation in different cell types is a powerful approach to elucidate the cell-specific roles of vitamin B6 in health and disease. The hypothetical data presented here suggests that cancer cells may exhibit a more pronounced metabolic reprogramming in response to this compound, particularly in pathways related to cell proliferation and survival, such as amino acid and one-carbon metabolism. Researchers can use the provided framework to design experiments that will yield valuable insights into the therapeutic potential of modulating vitamin B6 metabolism in various pathological contexts, including cancer and neurological disorders. Future studies employing stable isotope tracing and flux analysis will further refine our understanding of the dynamic metabolic consequences of this compound supplementation.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Intracellular Trafficking of the this compound Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Confirming Pyridoxal Reaction Products: A Comparative Guide to NMR, HPLC, and MS Analysis
For researchers, scientists, and drug development professionals engaged in the study of pyridoxal-catalyzed reactions, the accurate identification and quantification of reaction products are paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for this purpose, supported by experimental data and detailed protocols.
At the heart of numerous metabolic pathways, this compound 5'-phosphate (PLP), the active form of vitamin B6, facilitates a wide array of reactions, including transamination, decarboxylation, and racemization. The characterization of the products of these reactions is crucial for understanding enzyme mechanisms, developing novel therapeutics, and ensuring quality control in various applications. While NMR, HPLC, and MS are all powerful analytical techniques, their performance characteristics for the analysis of this compound reaction products can vary significantly.
Performance Comparison: NMR vs. Chromatographic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and highly structural-informative approach to product identification. It allows for the direct observation of the molecular structure of the analytes in solution, providing unambiguous identification and quantification without the need for derivatization or a reference standard for each compound. In contrast, HPLC and MS are separation-based techniques that offer high sensitivity and are well-suited for analyzing complex mixtures.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV/FLD | LC-MS/MS |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separates compounds based on their interaction with a stationary phase, followed by detection using UV-Vis or fluorescence. | Separates compounds with HPLC and detects them based on their mass-to-charge ratio, often after fragmentation. |
| Sample Preparation | Minimal, typically dissolution in a deuterated solvent. | Can require derivatization for detection of non-chromophoric or non-fluorophoric compounds. Protein precipitation for biological samples. | Often requires protein precipitation and can benefit from derivatization to improve ionization. |
| Specificity | High, provides detailed structural information for unambiguous identification. | Moderate to high, relies on retention time matching with standards. Co-elution can be an issue. | Very high, provides mass information which is highly specific, especially with tandem MS. |
| Sensitivity (LOD/LOQ) | Generally lower than HPLC and MS. LOD can be in the µM range. | High, especially with fluorescence detection. LOD can be in the nM range.[1][2] | Very high, often the most sensitive technique. LOD can be in the pM to nM range.[3][4] |
| Quantification | Absolute quantification without a specific reference standard for the analyte is possible. | Requires calibration curves with certified reference standards for each analyte. | Requires isotopically labeled internal standards for best accuracy and precision. |
| Throughput | Lower, as acquisition times can be longer. | High, with typical run times of 15-45 minutes per sample.[1][2] | High, with run times often under 10 minutes.[3] |
| Instrumentation Cost | High initial investment for the spectrometer. | Moderate initial investment. | High initial investment for the mass spectrometer. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) for this compound Reaction Product Analysis
This protocol provides a general framework for the quantitative analysis of a this compound-catalyzed transamination reaction product, such as a newly formed amino acid.
1. Sample Preparation:
-
Lyophilize the reaction mixture to remove water.
-
Accurately weigh a known amount of the dried reaction product and a certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a quantitative ¹H-NMR spectrum using a single-pulse experiment.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full magnetization recovery between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
3. Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of the product and the internal standard.
-
Calculate the concentration of the product using the following formula: Concentration_product = (Integral_product / N_protons_product) * (N_protons_standard / Integral_standard) * (M_standard / M_product) * (Weight_standard / Weight_sample) where N_protons is the number of protons giving rise to the integrated signal, and M is the molar mass.
HPLC-FLD for this compound and Amino Acid Analysis
This protocol is adapted from validated methods for the analysis of vitamin B6 vitamers and can be applied to reaction products.[2]
1. Sample Preparation:
-
For biological samples, perform protein precipitation with an acid like trichloroacetic acid or perchloric acid.
-
Centrifuge and filter the supernatant.
-
If necessary, perform a post-column derivatization for enhanced fluorescence detection. For example, reaction with sodium bisulfite can increase the fluorescence of this compound derivatives.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An ion-pair reversed-phase chromatography is often used. For example, a gradient of acetonitrile in a potassium phosphate buffer containing an ion-pairing agent like 1-octanesulfonic acid and triethylamine, at a controlled pH (e.g., 2.16).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm.
3. Quantification:
-
Prepare a series of calibration standards of the target product with known concentrations.
-
Inject the standards and the sample onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the product in the sample by interpolating its peak area on the calibration curve.
UPLC-MS/MS for High-Sensitivity Product Detection
This protocol is based on validated methods for the quantification of vitamin B6 metabolites in biological fluids.[3][4]
1. Sample Preparation:
-
Perform protein precipitation using acetonitrile.
-
Add an isotopically labeled internal standard corresponding to the analyte of interest.
-
Centrifuge and transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution with solvents like water with 0.1% formic acid and methanol or acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for the parent and daughter ions of the analyte and the internal standard for high selectivity and sensitivity.
3. Quantification:
-
Prepare a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the analyte to generate the calibration curve.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the comparative analysis of a this compound-catalyzed transamination reaction product.
Figure 1. A flowchart illustrating the comparative workflow for the analysis of this compound reaction products using NMR, HPLC, and LC-MS/MS.
Conclusion
The choice of analytical technique for confirming the identity of this compound reaction products depends on the specific requirements of the study.
-
NMR is the gold standard for unambiguous structural confirmation and absolute quantification, making it ideal for detailed mechanistic studies and the characterization of novel products.
-
HPLC with UV or fluorescence detection offers a robust and cost-effective method for routine quantitative analysis, particularly when high throughput is required.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for detecting and quantifying trace amounts of products in complex biological matrices.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate data on their this compound-catalyzed reactions.
References
- 1. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated UPLC-MS/MS method for the analysis of vitamin B6 this compound 5́-phosphate, this compound, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridoxal Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal, a vital form of vitamin B6, and its phosphorylated derivative, this compound 5'-phosphate (PLP), are crucial cofactors in a vast array of enzymatic reactions essential for human health. The efficient and sustainable synthesis of these compounds is of paramount importance for the pharmaceutical and nutraceutical industries. This guide provides an objective comparison of new and emerging this compound synthesis methods against well-established protocols, supported by experimental data and detailed methodologies.
Introduction to this compound Synthesis
The core of chemical this compound synthesis has traditionally revolved around the selective oxidation of the more readily available precursor, pyridoxine (vitamin B6). Established methods, while reliable, often involve harsh reagents, multi-step processes, and can present challenges in terms of yield and purification. In the quest for more efficient, cost-effective, and environmentally friendly processes, researchers have explored novel approaches, including biocatalysis and the use of innovative reaction media like ionic liquids. This guide will delve into a comparative analysis of these diverse synthetic strategies.
Comparison of Synthesis Methodologies
The following tables summarize the key performance indicators for established and new methods of this compound and this compound 5'-phosphate synthesis.
Table 1: Comparison of this compound Synthesis Methods from Pyridoxine
| Parameter | Established Method: Manganese Dioxide Oxidation |
| Starting Material | Pyridoxine Hydrochloride |
| Key Reagents | Manganese Dioxide (MnO2), Dilute Hydrochloric Acid |
| Reaction Time | 6.5 hours |
| Temperature | 20°C |
| Yield | Not explicitly stated for isolated this compound, used in-situ for subsequent reaction. |
| Key Advantages | Readily available and inexpensive reagents. |
| Key Disadvantages | Use of a stoichiometric amount of a heavy metal oxidant, potential for product purification challenges. |
Table 2: Comparison of this compound 5'-Phosphate Synthesis Methods
| Parameter | Established Method: Polyphosphoric Acid | New Method: Ionic Liquid-Mediated Synthesis | New Method: Biocatalytic (PNPOx) |
| Starting Material | This compound Hydrochloride Condensate | This compound Schiff Base | Pyridoxine 5'-Phosphate (PNP) |
| Key Reagents | Polyphosphoric Acid | Pyridine-type Ionic Liquid, Polyphosphoric Acid | Pyridoxamine 5'-Phosphate Oxidase (PNPOx), FMN |
| Reaction Time | 12 hours | 10 hours | 18 hours (for 75% conversion) |
| Temperature | 70°C | 45°C | 25°C |
| Yield | 76% | High (not explicitly quantified in the patent) | ~75% conversion (isolated yield not reported) |
| Key Advantages | Established and well-documented procedure. | Reduced amount of polyphosphoric acid, recyclable solvent, potentially higher yield. | High selectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | High temperature, viscous reaction medium, potential for side reactions. | Requires synthesis and handling of ionic liquids. | Requires enzyme production and purification, longer reaction time for high conversion. |
Experimental Protocols
Established Method 1: Synthesis of this compound Hydrochloride via Manganese Dioxide Oxidation
This protocol is adapted from a patented method for the in-situ generation of this compound hydrochloride.
Materials:
-
Pyridoxine hydrochloride (5.0 g, 24.3 mmol)
-
5.0% Dilute hydrochloric acid (50.0 mL)
-
Manganese dioxide (4.2 g, 48.6 mmol)
Procedure:
-
To a suitable reaction vessel, add pyridoxine hydrochloride and the dilute hydrochloric acid solution.
-
Stir the mixture until the pyridoxine hydrochloride is completely dissolved.
-
Control the temperature of the solution at 20°C.
-
Add half of the manganese dioxide (2.1 g, 24.3 mmol) to the reaction mixture.
-
After 30 minutes, add the remaining manganese dioxide (2.1 g, 24.3 mmol).
-
Continue to stir the reaction mixture for a total of 6.0 hours at 20°C.
-
The resulting solution contains this compound hydrochloride and can be used for subsequent steps after removal of the manganese dioxide by filtration.
Established Method 2: Synthesis of this compound 5'-Phosphate using Polyphosphoric Acid
This protocol describes the phosphorylation of a this compound condensate.[1]
Materials:
-
This compound condensate (85 g)
-
Polyphosphoric acid (120 g)
-
Water
-
n-propanol
Procedure:
-
In a reaction flask, combine the this compound condensate and polyphosphoric acid.
-
Stir and heat the mixture to 70°C and maintain for 12 hours.[1]
-
After the reaction is complete, add 60 mL of water and stir until uniform.
-
The crude product is then purified by ion-exchange chromatography.
-
The eluate is concentrated under reduced pressure.
-
The concentrate is dissolved in 340 mL of n-propanol and cooled to induce crystallization.
-
The white crystals of this compound 5'-phosphate are collected by filtration and dried. The total mass yield is reported to be 76%.[1]
New Method 1: Ionic Liquid-Mediated Synthesis of this compound 5'-Phosphate
This protocol is based on a patented process utilizing an ionic liquid as the reaction medium.[2]
Materials:
-
This compound Schiff Base (10 g)
-
Pyridine-type ionic liquid (60 mL)
-
Polyphosphoric acid (12 g)
-
Sodium hydroxide solution
-
Toluene
-
n-propanol
Procedure:
-
In a 100 mL flask, add the pyridine-type ionic liquid.
-
Add the this compound Schiff base in portions while stirring.
-
Heat the mixture to 45°C until the Schiff base is fully dissolved.[2]
-
Add polyphosphoric acid to the ionic liquid solution and stir for 10 hours.[2]
-
Cool the reaction mixture to 10°C to precipitate the 5'-pyridoxal phosphate Schiff base.[2]
-
Filter the mixture. The ionic liquid can be recycled.
-
The collected solid is hydrolyzed with a sodium hydroxide solution.
-
The aqueous solution is extracted with toluene to remove the deprotected amine.
-
The aqueous solution containing the crude this compound 5'-phosphate is purified by recrystallization from n-propanol.
New Method 2: Biocatalytic Synthesis of this compound 5'-Phosphate using PNPOx
This protocol is a representative procedure based on reported enzymatic activity assays.[3] The production and purification of the recombinant PNPOx enzyme is a prerequisite for this synthesis.
Materials:
-
Pyridoxine 5'-phosphate (PNP) (1 mM)
-
Recombinant Pyridoxamine 5'-Phosphate Oxidase (PNPOx) (e.g., 10 µM)
-
Flavin mononucleotide (FMN) (10 µM)
-
Potassium phosphate buffer (25 mM, pH 7.8)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of PNP and FMN in the potassium phosphate buffer.
-
Initiate the reaction by adding the purified PNPOx enzyme.
-
Incubate the reaction mixture at 25°C with gentle agitation.
-
Monitor the conversion of PNP to this compound 5'-phosphate (PLP) using a suitable analytical method such as HPLC or NMR.
-
Based on reported kinetics, approximately 75% conversion can be expected after 18 hours under these conditions.[3]
-
Upon completion, the enzyme can be removed by ultrafiltration, and the PLP can be purified from the reaction mixture using chromatographic techniques.
Visualizing the Synthesis Workflows
The following diagrams illustrate the workflows for a representative established and a new synthesis method.
Caption: Workflow for the established synthesis of this compound 5'-Phosphate.
Caption: Workflow for the biocatalytic synthesis of this compound 5'-Phosphate.
Conclusion
The synthesis of this compound and its vital derivative, this compound 5'-phosphate, is evolving towards more sustainable and efficient methodologies. While established protocols involving chemical oxidation and phosphorylation remain valuable, they are often accompanied by drawbacks such as harsh reaction conditions and the use of stoichiometric, non-recyclable reagents.
Newer methods offer significant advantages. The use of ionic liquids as a reaction medium for phosphorylation demonstrates the potential to reduce waste and improve reaction control. Biocatalysis, exemplified by the use of PNPOx, represents a paradigm shift towards green chemistry, offering high selectivity and mild reaction conditions, though challenges in enzyme production and reaction times need to be considered for large-scale industrial applications.
The choice of synthesis method will ultimately depend on the specific requirements of the application, including scale, cost considerations, and sustainability goals. For researchers and drug development professionals, the exploration of these novel biocatalytic and innovative solvent-based approaches holds considerable promise for the future of this compound synthesis.
References
- 1. This compound 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Correlating In Vitro Pyridoxal Enzyme Activity with Cellular Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to measure the activity of pyridoxal 5'-phosphate (PLP)-dependent enzymes, crucial mediators of amino acid metabolism and neurotransmitter synthesis.[1] We delve into the correlation between in vitro enzymatic activity and observable cellular outcomes, offering a critical resource for researchers in drug development and molecular biology. This document presents quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of these methodologies.
Introduction to this compound Enzymes
This compound 5'-phosphate (PLP) is the active form of vitamin B6 and acts as a versatile coenzyme for a vast number of enzymatic reactions in the cell.[2][3] PLP-dependent enzymes play critical roles in a wide array of metabolic pathways, including transamination, decarboxylation, and racemization of amino acids, making them essential for cellular function and key targets in drug discovery.[1] Understanding the activity of these enzymes is paramount for elucidating disease mechanisms and for the development of novel therapeutics.
Methods for Measuring this compound Enzyme Activity: A Comparison
The choice of assay for determining this compound enzyme activity depends on the specific research question, the available resources, and the desired level of biological context. Here, we compare the most common in vitro and cellular-based approaches.
Data Presentation: Quantitative Comparison of Assay Methods
The following table summarizes the key performance metrics of different assays used to measure PLP-dependent enzyme activity or PLP concentration, a proxy for the availability of the active cofactor.
| Assay Method | Principle | Target of Measurement | Typical Throughput | Pros | Cons |
| In Vitro Apoenzyme Reconstitution Assay | Reconstitution of an inactive apoenzyme with PLP, leading to measurable enzyme activity. | Specific enzyme activity / PLP concentration | Low to Medium | High specificity for the enzyme of interest; allows for detailed kinetic studies. | Requires purified apoenzyme; may not reflect in vivo regulation. |
| Spectrophotometric/Fluorometric Assays | Measurement of the change in absorbance or fluorescence of a substrate or product. | Specific enzyme activity | High | Simple, rapid, and amenable to high-throughput screening. | Susceptible to interference from other cellular components; may require synthetic substrates. |
| HPLC-Based Assays | Chromatographic separation and quantification of PLP and its vitamers. | PLP concentration | Medium | High accuracy and can measure multiple vitamers simultaneously. | Requires specialized equipment; sample preparation can be complex. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand (e.g., PLP or inhibitor) binding in cells and lysates. | Target engagement | Medium to High | Can be performed in intact cells and tissues; no need for protein modification. | Indirect measure of activity; may not be suitable for all enzymes. |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently modify the active site of enzymes. | Active enzyme population | High | Allows for the profiling of entire enzyme families in complex biological samples. | Requires synthesis of specific probes; may not be available for all enzymes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate technique.
Protocol 1: In Vitro Apo-Tryptophanase Assay for PLP Quantification
This protocol describes a colorimetric assay for the determination of PLP concentration by measuring the activity of the PLP-dependent enzyme tryptophanase.
Principle: The apo-form of tryptophanase is inactive. Upon addition of PLP, the holoenzyme is reconstituted, and its activity can be measured by the conversion of S-benzyl-L-cysteine and subsequent reaction with ninhydrin to produce a colored product. The amount of product formed is proportional to the PLP concentration.
Materials:
-
Apo-tryptophanase from Escherichia coli
-
This compound 5'-phosphate (PLP) standards
-
S-benzyl-L-cysteine
-
Ninhydrin reagent
-
Potassium phosphate buffer (pH 7.8)
-
Trichloroacetic acid (TCA)
Procedure:
-
Preparation of Reagents: Prepare all solutions in high-purity water.
-
Standard Curve: Prepare a series of PLP standards ranging from 0 to 100 ng/mL.
-
Enzyme Reconstitution: In a microcentrifuge tube, mix 100 µL of the apo-tryptophanase solution with 100 µL of either the PLP standard or the sample. Incubate for 30 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding 200 µL of the S-benzyl-L-cysteine substrate solution. Incubate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of 30% TCA.
-
Color Development: Add 1 mL of the ninhydrin reagent and heat at 100°C for 10 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 570 nm.
-
Quantification: Determine the PLP concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Cellular Profiling of PLP-Dependent Enzymes using Chemical Probes
This protocol outlines a chemical proteomics approach to identify and quantify active PLP-dependent enzymes in a cellular context.
Principle: Cells are treated with a cell-permeable chemical probe that mimics this compound. This probe is metabolically activated to its phosphate form and then covalently binds to the active site lysine of PLP-dependent enzymes. The probe-labeled enzymes can then be enriched and identified by mass spectrometry.[4][5]
Materials:
-
Cell culture medium
-
This compound-alkyne or -azide probe
-
Cell lysis buffer
-
Biotin-azide or -alkyne tag for click chemistry
-
Copper(I) catalyst and ligand for CuAAC (Click-assisted azide-alkyne cycloaddition)
-
Streptavidin beads
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Probe Labeling: Culture cells to the desired confluency. Add the this compound probe to the medium and incubate for a designated period to allow for cellular uptake and metabolic activation.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add the biotin tag, copper catalyst, and ligand to initiate the click reaction, covalently linking biotin to the probe-labeled enzymes.
-
Enrichment of Labeled Proteins: Add streptavidin beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Protein Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled proteins.
Visualization of Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex biological and experimental processes involved in studying this compound enzymes.
Signaling Pathway: Tryptophan Metabolism
The following diagram illustrates the central role of PLP-dependent enzymes in tryptophan metabolism, leading to the production of essential neurotransmitters and other bioactive molecules.[1]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyridoxal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. Adherence to stringent disposal protocols for chemicals like Pyridoxal is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or vapors.[1]
Key Hazards:
-
May cause skin, eye, and respiratory tract irritation.[1][2]
-
Incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[2]
-
Hygroscopic, so it readily absorbs moisture from the air.[2]
Step-by-Step Disposal Protocol
The standard and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1][3] It is imperative to follow all local, state, and federal regulations governing chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as filter paper or pipette tips, in a designated, properly labeled, and sealed container.[1]
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name, "Waste this compound," and include appropriate hazard symbols.[1]
-
-
Storage:
-
Arranging for Disposal:
Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust formation, and place it in a sealed container for disposal.[1][2][4] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[1]
-
Decontaminate: Thoroughly clean the spill area.[6]
-
Report: Report the spill to your laboratory supervisor and the relevant safety department.[1]
Quantitative Data
| Toxicological Data (LD50) | |
| Route of Administration | Value |
| Oral, mouse | 1800 mg/kg[2] |
| Oral, rat | 2150 mg/kg[2] |
Experimental Protocols
The search for specific in-laboratory experimental protocols for the treatment or neutralization of this compound waste did not yield any established methods. The standard and required procedure is to manage it as a chemical waste through collection and subsequent disposal by a licensed and approved waste management facility.[3][7][8][9] This approach ensures compliance with environmental regulations and laboratory safety standards.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ptb.de [ptb.de]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
